Dazoxiben
Description
See also: Dazoxiben Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
| Record name | Dazoxiben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dazoxiben: A Technical Overview of its Chemical Structure, Mechanism of Action, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Dazoxiben, a potent and selective inhibitor of thromboxane synthase. The following sections detail its chemical structure, mechanism of action, pharmacological data, and relevant experimental methodologies.
Chemical Structure
This compound, with the IUPAC name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a synthetic organic compound. Its chemical formula is C₁₂H₁₂N₂O₃, and it has a molecular weight of approximately 232.24 g/mol . The structure is characterized by a benzoic acid moiety linked via an ethoxy bridge to an imidazole ring.
Key Structural Identifiers:
-
Molecular Formula: C₁₂H₁₂N₂O₃
-
IUPAC Name: 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid
-
CAS Number: 78218-09-4
-
SMILES: O=C(O)c1ccc(OCCN2C=CN=C2)cc1[1]
The achiral nature of the molecule simplifies stereochemical considerations in its synthesis and biological activity.
Mechanism of Action
This compound functions as a selective and orally active inhibitor of thromboxane A₂ synthase (CYP5A1), a key enzyme in the arachidonic acid cascade.[2][3] By inhibiting this enzyme, this compound blocks the conversion of the prostaglandin endoperoxide PGH₂ into thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[4]
The inhibition of thromboxane synthase can lead to a redirection of the metabolic pathway of PGH₂, potentially increasing the synthesis of other prostaglandins such as prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, and prostaglandin E₂ (PGE₂).[5] This dual effect of reducing a potent vasoconstrictor and potentially increasing vasodilators contributes to its therapeutic potential in conditions associated with abnormal vasoconstriction, such as Raynaud's syndrome.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified in various biological systems. The following tables summarize the key in vitro efficacy data.
| Parameter | Value | System | Reference |
| IC₅₀ | 0.3 µM | Inhibition of TXB₂ production in clotting human whole blood | |
| IC₅₀ | 0.32 µg/ml | Inhibition of TXB₂ production in rat whole blood | |
| IC₅₀ | 1.60 µg/ml | Inhibition of TXB₂ production in rat kidney glomeruli | |
| IC₅₀ | 250 nM | Inhibition of Thromboxane-A synthase |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid signaling pathway.
Experimental Protocols
The evaluation of this compound's activity involves a range of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
Thromboxane Synthase Inhibition Assay (In Vitro)
A common method to screen for thromboxane synthase inhibitors utilizes fluorescence polarization (FP).
Objective: To quantify the inhibitory effect of a compound on thromboxane A synthase activity.
Principle: The assay is based on the displacement of a fluorescently labeled probe from the active site of the enzyme by a competitive inhibitor. This displacement leads to a decrease in the fluorescence polarization signal, which is proportional to the inhibitory activity of the compound.
General Protocol Outline:
-
Reagent Preparation:
-
Reconstitute recombinant human thromboxane A synthase enzyme in an appropriate buffer.
-
Prepare a working solution of the fluorescent probe (e.g., TAMRA-conjugated).
-
Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Ozagrel).
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, the test compound or control, and the thromboxane A synthase enzyme.
-
Incubate to allow for compound-enzyme interaction.
-
Add the fluorescent probe to all wells.
-
Incubate to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for a TAMRA probe).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Measurement of Thromboxane B₂ Production (Ex Vivo)
This assay measures the downstream effect of thromboxane synthase inhibition.
Objective: To quantify the amount of thromboxane B₂ (TXB₂), the stable metabolite of TXA₂, in biological samples after treatment with an inhibitor.
Principle: Whole blood is allowed to clot, which initiates the coagulation cascade and subsequent platelet activation, leading to the production of TXA₂ and its rapid hydrolysis to TXB₂. The concentration of TXB₂ is then measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
General Protocol Outline:
-
Sample Collection:
-
Collect whole blood from subjects (human or animal) before and after administration of this compound.
-
-
Clotting and Sample Preparation:
-
Allow the blood samples to clot at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Centrifuge the clotted blood to separate the serum.
-
Collect the serum and store it frozen until analysis.
-
-
TXB₂ Quantification:
-
Perform a validated immunoassay (RIA or ELISA) on the serum samples to determine the concentration of TXB₂.
-
-
Data Analysis:
-
Compare the TXB₂ levels in post-treatment samples to baseline levels to calculate the percentage of inhibition.
-
Assessment of Forearm Vasoconstriction (In Vivo)
This method evaluates the physiological effect of this compound on vascular tone.
Objective: To determine the effect of this compound on vasoconstriction induced by a stimulus, such as cold.
Principle: Forearm blood flow is measured before and after a vasoconstrictive stimulus in the presence and absence of the drug. An effective vasodilator will attenuate the vasoconstrictive response.
General Protocol Outline:
-
Subject Preparation:
-
Administer this compound or a placebo to healthy volunteers in a controlled study design (e.g., double-blind, crossover).
-
-
Baseline Measurements:
-
Measure forearm blood flow using venous occlusion plethysmography.
-
-
Cold Stimulation:
-
Induce vasoconstriction by immersing the subject's hand in cold water for a specified duration.
-
-
Post-Stimulation Measurements:
-
Measure forearm blood flow again after the cold stimulus.
-
-
Data Analysis:
-
Compare the change in forearm blood flow in response to the cold stimulus between the this compound and placebo treatment groups to assess the drug's effect on vasoconstriction.
-
References
Dazoxiben's Impact on Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben, an imidazole derivative, is a potent and selective inhibitor of thromboxane synthase (thromboxane A2 synthase). Its mechanism of action fundamentally alters the arachidonic acid cascade, leading to a significant reduction in thromboxane A2 (TXA2) production and a concurrent redirection of prostaglandin endoperoxide (PGH2) metabolism. This guide provides an in-depth technical overview of this compound's effects on prostaglandin metabolism pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological and experimental workflows.
Introduction
Prostaglandins and thromboxanes, collectively known as prostanoids, are lipid mediators derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including hemostasis, inflammation, and vascular tone regulation.[1] Thromboxane A2 (TXA2), primarily produced by platelets, is a potent vasoconstrictor and promoter of platelet aggregation.[2] In contrast, prostacyclin (PGI2), synthesized mainly by endothelial cells, is a vasodilator and an inhibitor of platelet aggregation.[1] The balance between TXA2 and PGI2 is critical for maintaining cardiovascular homeostasis.
This compound has been investigated for its therapeutic potential in conditions associated with abnormal vasoconstriction and platelet activation, such as Raynaud's syndrome and thrombosis.[3][4] Its primary pharmacological effect is the selective inhibition of thromboxane synthase, the enzyme responsible for converting the prostaglandin endoperoxide PGH2 into TXA2. This inhibition leads to a reorientation of PGH2 metabolism towards the production of other prostaglandins, including PGI2, prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).
Mechanism of Action: Shifting the Prostaglandin Balance
This compound's core mechanism is its selective inhibition of thromboxane synthase. This targeted action has two primary consequences on the prostaglandin metabolism pathway:
-
Inhibition of Thromboxane A2 Synthesis: this compound effectively blocks the conversion of PGH2 to TXA2, thereby reducing the levels of this pro-aggregatory and vasoconstrictive agent.
-
Redirection of Prostaglandin Endoperoxide (PGH2) Metabolism: The accumulation of the substrate PGH2, due to the enzymatic block, results in its increased metabolism by other synthases. This "shunting" effect leads to elevated production of:
-
Prostacyclin (PGI2): Measured as its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α), PGI2 has vasodilatory and anti-aggregatory properties.
-
Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2): These prostaglandins have diverse and sometimes opposing effects on platelet function and vascular tone.
-
This redirection of PGH2 metabolism is a key feature of this compound's pharmacological profile and is believed to contribute significantly to its overall therapeutic effects.
This compound's primary mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on prostaglandin metabolism from various in vitro and ex vivo studies.
Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Production by this compound
| System | IC50 | Reference |
| Clotting Human Whole Blood | 0.3 µg/mL | |
| Rat Whole Blood | 0.32 µg/mL | |
| Rat Kidney Glomeruli | 1.60 µg/mL | |
| Washed Human Platelet Suspensions (Thrombin-stimulated) | 0.7 µM |
Table 2: Ex Vivo and In Vivo Effects of this compound on Prostanoid Levels
| Study Type | Species | This compound Dose | Effect on TXB2 | Effect on 6-keto-PGF1α | Effect on Other Prostaglandins | Reference |
| Ex vivo | Human | 1.5 and 3.0 mg/kg (oral) | Significant reduction | Plasma levels ranged from <4 to 8 pg/mL | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α | |
| In vivo | Human | 400 mg/day for 6 weeks (oral) | Lowered plasma levels | Not significantly changed | - | |
| In vivo | Human | 200 mg (single oral dose) | Dropped serum levels | Rose in plasma | Increased PGE2 and PGF2α | |
| In vivo | Human | - | Urinary excretion reduced by 30% | No evidence of redirection in renal metabolism | - |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound's effects.
Measurement of Thromboxane B2 and 6-keto-PGF1α by Radioimmunoassay (RIA)
Radioimmunoassay is a common method for quantifying prostanoid levels in biological samples.
-
Sample Collection and Preparation:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., citrate) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostanoid formation.
-
Plasma Separation: Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) is obtained by centrifugation at specific speeds.
-
Extraction: For 6-keto-PGF1α, which is often present at low concentrations, an extraction and concentration step is typically required. This may involve solvent extraction and column chromatography.
-
-
RIA Procedure:
-
A known amount of radiolabeled tracer (e.g., tritium-labeled 6-keto-PGF1α or 125I-labeled TXB2) is mixed with the sample and a specific antibody.
-
The unlabeled prostanoid in the sample competes with the radiolabeled tracer for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction using methods like dextran-coated charcoal or a second antibody precipitation.
-
The radioactivity of the bound fraction is measured, and the concentration of the prostanoid in the sample is determined by comparing the results to a standard curve.
-
Platelet Aggregation Assay
Platelet aggregation is assessed using a turbidimetric aggregometer.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is prepared by centrifuging the blood at a low speed (e.g., 100 x g for 10-15 minutes) at room temperature.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.
-
-
Aggregation Measurement:
-
A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with a stir bar.
-
The instrument is calibrated with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
An aggregating agent, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.
-
The change in light transmittance through the PRP is recorded as the platelets aggregate. The extent and rate of aggregation are measured.
-
To test the effect of this compound, PRP is pre-incubated with the drug before the addition of the aggregating agent.
-
General experimental workflow for studying this compound's effects.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the roles of thromboxane A2 and other prostaglandins in health and disease. Its selective inhibition of thromboxane synthase provides a clear mechanism for reducing the production of a key prothrombotic and vasoconstrictive mediator. The consequent redirection of PGH2 metabolism towards the synthesis of other prostanoids, such as the vasodilatory and anti-aggregatory prostacyclin, highlights the intricate balance within the arachidonic acid cascade. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and drug development professionals working in the field of eicosanoid pharmacology and cardiovascular therapeutics. Further research into the nuanced effects of the redirected prostaglandin profile will continue to inform the development of novel therapeutic strategies targeting this critical metabolic pathway.
References
Pharmacokinetics and pharmacodynamics of Dazoxiben in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is an orally active, selective inhibitor of thromboxane synthase.[1] By blocking the synthesis of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, this compound has been investigated for its therapeutic potential in various cardiovascular and vasospastic disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, effects on platelet function, and the methodologies used to evaluate its activity.
Pharmacokinetics
Absorption: this compound is well absorbed after oral administration in animal models, including rats and rabbits.[3] In humans, oral administration of 1.5 and 3.0 mg/kg has been shown to elicit systemic pharmacodynamic effects, indicating effective absorption from the gastrointestinal tract.[4]
Distribution, Metabolism, and Excretion: Information regarding the distribution, metabolism, and excretion of this compound is limited. Further studies are required to fully characterize these pharmacokinetic properties.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TxA2. This inhibition leads to a reduction in TxA2 levels and a redirection of PGH2 metabolism towards other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).[5]
Effects on Platelet Aggregation
This compound has been shown to inhibit platelet aggregation, although its efficacy can vary among individuals. This variability has led to the classification of subjects as "responders" and "non-responders".
-
In responders, this compound effectively prevents the platelet release reaction induced by arachidonic acid.
-
In non-responders, this compound fails to inhibit arachidonic acid-induced aggregation despite significant inhibition of TxA2 production.
This compound reduces the maximal rate of collagen-induced platelet aggregation and prolongs bleeding time. However, it does not abolish the secondary wave of ADP-induced aggregation.
Effects on Prostaglandin Metabolism
A key pharmacodynamic feature of this compound is the redirection of prostaglandin metabolism. By inhibiting thromboxane synthase, this compound leads to an accumulation of the substrate PGH2, which is then available for other prostaglandin synthases. This results in:
-
Increased Prostacyclin (PGI2) Production: this compound administration leads to a rise in the levels of the stable PGI2 metabolite, 6-keto-PGF1α. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, which may contribute to the therapeutic effects of this compound.
-
Increased PGE2 and PGF2α Production: Inhibition of TxA2 synthesis is also accompanied by an increased generation of PGE2 and PGF2α.
The functional outcome of thromboxane synthase inhibition appears to be modulated by the interplay of these newly formed prostaglandins.
Quantitative Pharmacodynamic Data
| Parameter | Species/System | Value | Reference |
| Inhibition of Thromboxane B2 (TxB2) Production | |||
| IC50 | Clotting human whole blood | 0.3 µg/mL | |
| IC50 | Rat whole blood | 0.32 µg/mL | |
| IC50 | Rat kidney glomeruli | 1.60 µg/mL | |
| Effect on Platelet Adhesion | |||
| Reduction in adhesion to damaged rabbit aorta | 1 and 10 µM this compound | ~45% | |
| Clinical Dosage | |||
| Raynaud's Syndrome | Human | 400 mg/day |
Experimental Protocols
Measurement of Thromboxane B2 (TxB2) by Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring TxB2, the stable metabolite of TxA2, in biological samples.
Principle: A competitive binding assay where a known amount of radiolabeled (e.g., ¹²⁵I) TxB2 competes with the unlabeled TxB2 in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled TxB2 in the sample.
Methodology:
-
Sample Collection and Preparation:
-
Whole blood is collected and allowed to clot at 37°C for a specified time to stimulate TxB2 production.
-
Serum is separated by centrifugation.
-
For plasma samples, blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled TxB2.
-
Standards, control samples, and unknown samples are incubated with a specific anti-TxB2 antibody.
-
A fixed amount of ¹²⁵I-labeled TxB2 is added to each tube.
-
The mixture is incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).
-
The radioactivity in the bound fraction is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the TxB2 standards.
-
The concentration of TxB2 in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.
-
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the in vitro assessment of platelet aggregation in response to various agonists.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established for the PRP (0% aggregation). The light transmission through the PPP is set as 100% aggregation.
-
To test the effect of this compound, PRP is pre-incubated with the drug for a specified period.
-
An agonist (e.g., collagen, arachidonic acid, ADP) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as a measure of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation and the slope of the aggregation curve are calculated.
-
The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the drug.
-
Measurement of 6-keto-Prostaglandin F1α by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of 6-keto-PGF1α, the stable hydrolysis product of prostacyclin.
Principle: GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify specific molecules. A stable isotope-labeled internal standard is used for accurate quantification.
Methodology:
-
Sample Preparation and Extraction:
-
Plasma or urine samples are spiked with a known amount of a stable isotope-labeled internal standard (e.g., deuterated 6-keto-PGF1α).
-
The prostaglandins are extracted from the biological matrix using solid-phase extraction.
-
-
Derivatization:
-
The extracted prostaglandins are chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. This typically involves esterification of the carboxyl group and formation of a silyl ether of the hydroxyl groups.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies specific ions of the analyte and the internal standard.
-
-
Data Analysis:
-
The concentration of 6-keto-PGF1α in the original sample is calculated from the ratio of the peak areas of the analyte and the internal standard.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits thromboxane synthase, reducing TxA2 and redirecting PGH2 to other prostaglandins.
Experimental Workflow for Pharmacodynamic Assessment
Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound.
Conclusion
This compound is a selective thromboxane synthase inhibitor with complex in vivo pharmacodynamics. Its ability to not only reduce the pro-aggregatory and vasoconstrictive effects of TxA2 but also to increase the production of anti-aggregatory and vasodilatory prostaglandins like PGI2 makes it an interesting pharmacological agent. However, the variability in patient response and the lack of comprehensive pharmacokinetic data highlight the need for further research to fully understand its therapeutic potential and to identify patient populations most likely to benefit from its use. The experimental protocols described herein provide a framework for the continued investigation of this compound and other thromboxane synthase inhibitors.
References
- 1. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The quantitative analysis of 6-keto PGF1 alpha in biological fluids by stable isotope dilution utilizing gas chromatography-mass spectrometry (GC-MS) [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of Dazoxiben: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Dazoxiben, identified by the code UK-37248, emerged from the laboratories of Pfizer in the late 1970s and early 1980s as a pioneering therapeutic agent in the class of selective thromboxane synthase inhibitors.[1][2] This technical guide provides a comprehensive overview of the early discovery, synthesis, and pharmacological evaluation of this compound, with a focus on the foundational studies that elucidated its mechanism of action and therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of drug development.
Early Discovery and Rationale
The discovery of this compound was rooted in the growing understanding of the role of eicosanoids, particularly thromboxane A2 (TXA2), in cardiovascular pathophysiology. TXA2, a potent vasoconstrictor and promoter of platelet aggregation, was identified as a key mediator in thrombosis and other vascular disorders.[3] The therapeutic hypothesis was that selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, could offer a targeted approach to antithrombotic therapy with a potentially more favorable safety profile than non-selective cyclooxygenase (COX) inhibitors like aspirin. This compound was developed as an orally active small molecule to test this hypothesis.
Chemical Synthesis
The chemical synthesis of this compound, chemically named 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, follows a straightforward two-step process. The synthesis involves the O-alkylation of a protected p-hydroxybenzoic acid derivative with 1-(2-chloroethyl)imidazole, followed by the hydrolysis of the protecting group to yield the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoate
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the phenoxide.
-
1-(2-chloroethyl)imidazole hydrochloride (1.1 equivalents) is then added to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 4-[2-(1H-imidazol-1-yl)ethoxy]benzoate.
Step 2: Hydrolysis to this compound (4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid)
-
The purified ethyl 4-[2-(1H-imidazol-1-yl)ethoxy]benzoate from Step 1 is dissolved in a mixture of a suitable alcohol (e.g., ethanol or methanol) and water.
-
An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress of the hydrolysis monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of approximately 5-6 with a suitable acid, such as hydrochloric acid (HCl), leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.
Biological Evaluation and Mechanism of Action
This compound's primary pharmacological effect is the selective inhibition of thromboxane synthase. This selective action was a key differentiator from non-selective COX inhibitors.
Thromboxane Synthase Inhibition
Early in vitro studies demonstrated this compound's potent and selective inhibition of thromboxane B2 (TXB2) production, the stable metabolite of TXA2.
Table 1: In Vitro Inhibition of Thromboxane B2 (TXB2) Production by this compound
| Biological System | IC50 Value | Reference |
| Clotting Human Whole Blood | 0.3 µM | [4] |
| Rat Whole Blood | 0.32 µg/mL | [4] |
| Rat Kidney Glomeruli | 1.60 µg/mL |
Redirection of Prostaglandin Synthesis
A significant consequence of selective thromboxane synthase inhibition is the redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α). This shunting of the metabolic pathway is a key aspect of this compound's mechanism of action.
Table 2: Effect of this compound on Prostaglandin Production
| Prostaglandin | Effect in Clotting Human Whole Blood | Reference |
| Prostaglandin E2 (PGE2) | Enhancement | |
| Prostaglandin F2α (PGF2α) | Enhancement | |
| 6-keto-Prostaglandin F1α (stable metabolite of PGI2) | Enhancement |
Platelet Aggregation
The effect of this compound on platelet aggregation was a central focus of its early evaluation. While the inhibition of TXA2 production was expected to lead to a potent anti-aggregatory effect, the results were more nuanced, with responses varying between individuals.
Table 3: Effect of this compound on Platelet Aggregation
| Agonist | Effect of this compound | Reference |
| Arachidonic Acid | Inhibition (in "responders") | |
| Collagen | Reduced maximal rate of aggregation | |
| ADP | No significant effect on secondary aggregation | |
| Adrenaline | Inhibition of release reaction |
Experimental Protocols
Protocol 1: In Vitro Thromboxane Synthase Inhibition Assay (Radioimmunoassay)
This protocol describes a representative method for determining the in vitro inhibition of thromboxane synthase by this compound using a radioimmunoassay (RIA) to measure TXB2 levels.
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiation of Thromboxane Synthesis: Thromboxane synthesis is initiated by adding an agonist, such as arachidonic acid (e.g., 0.5-1 mM final concentration) or collagen (e.g., 1-5 µg/mL final concentration).
-
Reaction Termination: After a defined incubation period (e.g., 5-10 minutes) at 37 °C, the reaction is stopped by adding a solution that both halts enzymatic activity and precipitates proteins, such as cold indomethacin in ethanol.
-
Sample Preparation for RIA: The samples are centrifuged at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins. The supernatant, containing TXB2, is collected.
-
Radioimmunoassay (RIA):
-
A standard curve is prepared using known concentrations of unlabeled TXB2.
-
A fixed amount of radiolabeled TXB2 (e.g., ¹²⁵I-labeled TXB2) and a specific anti-TXB2 antibody are added to the standards and the unknown samples.
-
The mixture is incubated to allow for competitive binding between the labeled and unlabeled TXB2 for the antibody.
-
The antibody-bound TXB2 is separated from the free TXB2 using a separation agent (e.g., a second antibody or charcoal).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of TXB2 in the samples is determined by interpolating from the standard curve.
-
-
Data Analysis: The percentage inhibition of TXB2 production is calculated for each this compound concentration, and the IC50 value is determined.
Protocol 2: Platelet Aggregation Assay
This protocol outlines a typical light transmission aggregometry method to assess the effect of this compound on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): PRP is prepared as described in Protocol 1. PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Instrument Setup: A light transmission aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Incubation: An aliquot of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37 °C in the aggregometer. This compound or vehicle control is added and incubated for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: A platelet agonist (e.g., arachidonic acid, collagen, ADP, or adrenaline) is added to the cuvette to induce aggregation.
-
Measurement: The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.
-
Data Analysis: The maximum aggregation percentage and the initial rate of aggregation are determined from the aggregation curve. The inhibitory effect of this compound is quantified by comparing the aggregation parameters in the presence and absence of the compound.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow for this compound.
Conclusion
The early research on this compound laid a critical foundation for the development of selective thromboxane synthase inhibitors. The studies highlighted its potent and selective inhibitory effect on TXA2 synthesis and the consequential redirection of prostaglandin metabolism. While its clinical development for various indications, including Raynaud's syndrome, did not ultimately lead to market approval, the scientific insights gained from the study of this compound have been invaluable. It served as a crucial pharmacological tool to dissect the complex roles of eicosanoids in health and disease and has informed the development of subsequent generations of antithrombotic agents. This technical guide provides a snapshot of the pivotal early work that defined the chemical and biological profile of this important investigational drug.
References
- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Effects of this compound and low-dose aspirinon platelet behaviour in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben's Role in Inhibiting Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of dazoxiben, a selective thromboxane A2 synthase inhibitor, and its complex role in the modulation of platelet aggregation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound is an imidazole derivative that acts as a potent and selective inhibitor of thromboxane A2 (TXA2) synthase[1]. This enzyme is critical in the arachidonic acid cascade, where it catalyzes the conversion of prostaglandin H2 (PGH2) into TXA2[1]. TXA2 is a highly labile but powerful vasoconstrictor and a potent inducer of platelet aggregation[1]. By blocking the synthesis of TXA2, this compound aims to reduce platelet activation and subsequent thrombus formation.
However, the physiological effects of this compound are not solely dictated by the reduction of TXA2. The inhibition of thromboxane synthase leads to an accumulation of its substrate, PGH2. This prostaglandin endoperoxide can then be shunted towards alternative enzymatic pathways, leading to the increased synthesis of other prostaglandins, namely prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostacyclin (PGI2)[2][3]. These prostaglandins have their own distinct and sometimes opposing effects on platelet function, which contributes to a variable and complex overall response to this compound treatment.
The "Responder" vs. "Non-Responder" Phenomenon
A key observation in clinical and preclinical studies of this compound is the significant inter-individual variability in its anti-aggregatory effects. This has led to the classification of subjects as "responders" or "non-responders".
-
Responders: In these individuals, the inhibition of TXA2 synthesis by this compound leads to a significant reduction in platelet aggregation induced by agents like arachidonic acid.
-
Non-Responders: In this group, despite effective inhibition of TXA2 production, platelet aggregation is not significantly attenuated. The prevailing hypothesis is that in non-responders, the accumulated PGH2 is preferentially converted to pro-aggregatory prostaglandins like PGE2, which can counteract the anti-aggregatory effect of reduced TXA2 levels.
This differential response underscores the complexity of this compound's mechanism and highlights the importance of the balance between different pro- and anti-aggregatory prostaglandins in determining the ultimate effect on platelet function.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting thromboxane synthesis and platelet aggregation from various in vitro and ex vivo studies.
| Parameter | Value | Species | Condition | Reference |
| IC50 for TXB2 Production | 0.3 µg/mL | Human | Clotting whole blood | |
| 0.32 µg/mL | Rat | Whole blood | ||
| 1.60 µg/mL | Rat | Kidney glomeruli |
Table 1: this compound's Inhibitory Concentration (IC50) for Thromboxane B2 (TXB2) Production. This table illustrates the concentration of this compound required to inhibit 50% of the production of TXB2, a stable metabolite of TXA2.
| Agonist | This compound Effect | Observation | Reference |
| Collagen | Reduced maximal rate of aggregation | Less effective than aspirin. | |
| Increased aggregation threshold (from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml) | Ex vivo study in citrated blood. | ||
| Arachidonic Acid | Inhibition of aggregation in "responders" | No significant inhibition in "non-responders". | |
| ADP | No significant effect on secondary aggregation | Aspirin abolished secondary aggregation. | |
| Adrenaline | Significantly inhibited release reaction | - |
Table 2: Effects of this compound on Platelet Aggregation Induced by Various Agonists. This table summarizes the qualitative and quantitative effects of this compound on platelet aggregation in response to different stimuli.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for assessing platelet function in vitro.
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of this compound.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Arachidonic acid, ADP, collagen, epinephrine.
-
This compound solution.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
37°C water bath or incubator.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Calibration of the Aggregometer:
-
Set the 0% aggregation baseline using a cuvette containing PRP.
-
Set the 100% aggregation baseline using a cuvette containing PPP.
-
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C for at least 5 minutes.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Place the cuvette in the aggregometer and start recording.
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximum aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
IC50 values can be determined by testing a range of this compound concentrations and plotting the percentage of inhibition against the log of the concentration.
-
Measurement of Thromboxane B2 (TXB2) by Radioimmunoassay (RIA)
This assay quantifies the production of TXB2, the stable, inactive metabolite of TXA2, as a measure of thromboxane synthase activity.
Objective: To determine the effect of this compound on the synthesis of TXA2 by measuring TXB2 levels.
Materials:
-
Platelet-rich plasma (PRP) or whole blood.
-
Agonist (e.g., arachidonic acid, collagen).
-
This compound solution.
-
Indomethacin (to stop the reaction).
-
TXB2 RIA kit (containing 125I-labeled TXB2, TXB2 antibody, and standards).
-
Gamma counter.
Procedure:
-
Sample Preparation:
-
Incubate PRP or whole blood with either this compound or vehicle control at 37°C.
-
Stimulate with an agonist to induce TXA2 production.
-
After a defined incubation period, stop the reaction by adding indomethacin and placing the samples on ice.
-
Centrifuge the samples to remove platelets and obtain the plasma.
-
-
Radioimmunoassay:
-
Follow the specific instructions provided with the commercial RIA kit.
-
Typically, this involves incubating the plasma sample with a known amount of 125I-labeled TXB2 and a limited amount of anti-TXB2 antibody.
-
The unlabeled TXB2 in the sample competes with the labeled TXB2 for binding to the antibody.
-
-
Separation and Counting:
-
Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of unlabeled TXB2.
-
Determine the concentration of TXB2 in the samples by comparing their radioactivity to the standard curve.
-
Calculate the percentage of inhibition of TXB2 production by this compound.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a selective thromboxane synthase inhibitor with a nuanced effect on platelet aggregation. While it effectively reduces the production of the potent pro-aggregatory molecule TXA2, its overall efficacy is modulated by the subsequent redirection of prostaglandin endoperoxide metabolism. The existence of "responder" and "non-responder" populations highlights the intricate balance of pro- and anti-aggregatory prostaglandins in determining the net effect on platelet function. This technical guide provides a foundational understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the field of antiplatelet therapy.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and low-dose aspirinon platelet behaviour in man - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibitory Action of Dazoxiben on Thromboxane A2 Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of dazoxiben, a selective inhibitor of thromboxane A2 (TXA2) synthase. This compound's mechanism of action involves the targeted inhibition of the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction. This selectivity allows for the potential redirection of PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which possesses anti-aggregatory and vasodilatory properties. This document details the quantitative inhibitory profile of this compound, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of prostanoid pharmacology and the development of novel anti-thrombotic agents.
Introduction
Thromboxane A2 (TXA2) is a key eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase pathways.[1] It plays a critical role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive effects.[2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke.[2]
Pharmacological strategies to mitigate the effects of TXA2 have primarily focused on two approaches: inhibition of COX enzymes (e.g., aspirin) or blockade of the thromboxane receptor (TP receptor).[1] While effective, non-selective COX inhibitors also suppress the production of other crucial prostanoids like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1] This has led to the development of selective thromboxane synthase inhibitors, such as this compound, which aim to specifically block TXA2 production while potentially shunting the precursor prostaglandin H2 (PGH2) towards the synthesis of beneficial prostanoids like PGI2.
This compound, an imidazole derivative, has been investigated for its potential therapeutic applications in conditions characterized by excessive platelet activation and vasoconstriction, such as Raynaud's syndrome. This guide provides a detailed technical overview of its selective inhibitory action on TXA2 synthase.
Mechanism of Action
This compound acts as a selective and competitive inhibitor of thromboxane A2 synthase (TXA2S), a member of the cytochrome P450 family of enzymes. TXA2S catalyzes the conversion of the endoperoxide intermediate prostaglandin H2 (PGH2) into TXA2. By binding to the active site of TXA2S, this compound prevents the metabolism of PGH2 to TXA2. This selective inhibition leads to a significant reduction in the biosynthesis of TXA2.
A key consequence of TXA2S inhibition is the potential for "endoperoxide redirection." The accumulated PGH2 can be shunted towards other enzymatic pathways, leading to an increased synthesis of other prostanoids, including prostacyclin (PGI2, measured as its stable metabolite 6-keto-PGF1α), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2). The increased production of the anti-aggregatory and vasodilatory PGI2 is a theoretically advantageous outcome of selective TXA2S inhibition.
Signaling Pathway of Thromboxane A2 Synthesis and this compound's Point of Intervention
Caption: this compound selectively inhibits TXA2 Synthase, blocking TXA2 production.
Quantitative Data Presentation
The selective inhibitory activity of this compound on TXA2 synthase has been quantified in numerous studies. The following tables summarize key in vitro and ex vivo data, providing a comparative view of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | System | Agonist | IC50 | Reference |
| TXB2 Production | Clotting Human Whole Blood | Endogenous Thrombin | 0.3 µg/mL | |
| TXB2 Production | Rat Whole Blood | Not Specified | 0.32 µg/mL | |
| TXB2 Production | Rat Kidney Glomeruli | Not Specified | 1.60 µg/mL | |
| TXB2 Production | Platelet-Rich Plasma | Arachidonic Acid | 765 ± 54 µM | |
| PGE2 Production | Platelet-Rich Plasma | Arachidonic Acid | >2000 µM |
Table 2: Ex Vivo Effects of this compound in Humans
| Dose | Effect | System | Notes | Reference |
| 1.5 and 3.0 mg/kg (oral) | Significant reduction in urinary TXB2 excretion by 30% | Healthy Volunteers | No evidence of redirection of renal prostaglandin metabolism. | |
| 1.5 and 3.0 mg/kg (oral) | Enhancement of PGE2 > PGF2α > 6-keto-PGF1α production | Clotting Whole Blood | Demonstrates endoperoxide redirection. | |
| 100 mg (oral) | Reduction in maximal rate of collagen-induced platelet aggregation | Healthy Volunteers | Less effective than aspirin. | |
| 100 mg (oral) | More than doubling of 6-keto-PGF1α formation | Clotting Whole Blood | In contrast to aspirin which decreased it by 95%. | |
| 400 mg/day for 6 weeks | Significant clinical improvement and lowering of plasma TXB2 levels | Patients with Raynaud's Syndrome | Hand temperature measurements remained unchanged. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selective inhibitory action of this compound.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on TXA2 synthase by measuring the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.
Objective: To determine the IC50 of this compound for TXA2 synthase in a whole blood or platelet-rich plasma (PRP) system.
Materials:
-
Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Agonist to induce platelet activation and TXA2 synthesis (e.g., collagen, arachidonic acid, or thrombin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Indomethacin or another cyclooxygenase inhibitor (to stop the reaction).
-
Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kit for TXB2.
-
Centrifuge, water bath, vortex mixer, and microplate reader.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Incubation with this compound:
-
Pre-warm PRP samples to 37°C in a water bath.
-
Add varying concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Induction of TXA2 Synthesis:
-
Add the agonist (e.g., collagen at a final concentration of 2-5 µg/mL) to the PRP samples to initiate platelet aggregation and TXA2 synthesis.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding a cyclooxygenase inhibitor such as indomethacin (final concentration ~10 µM).
-
Immediately place the samples on ice.
-
-
Sample Preparation for TXB2 Measurement:
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the platelets.
-
Collect the supernatant for TXB2 analysis.
-
-
Measurement of TXB2:
-
Quantify the concentration of TXB2 in the supernatant using a commercially available EIA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for In Vitro TXA2 Synthase Inhibition Assay
Caption: Workflow for determining this compound's in vitro inhibitory effect on TXA2 synthase.
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry to assess the effect of this compound on platelet aggregation.
Objective: To measure the impact of this compound on agonist-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), prepared from citrated whole blood.
-
This compound stock solution.
-
Platelet agonists (e.g., collagen, arachidonic acid, ADP).
-
Saline or appropriate buffer.
-
Light transmission aggregometer with cuvettes and stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Prepare PRP as described in section 4.1.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to pellet all cellular components.
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
-
Assay Performance:
-
Pipette a defined volume of pre-warmed PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Add the platelet agonist to induce aggregation and start recording the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Measurement of Prostaglandin Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of various prostaglandins (e.g., TXB2, 6-keto-PGF1α, PGE2) in plasma or other biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To simultaneously measure the levels of multiple prostaglandins following treatment with this compound to assess its selectivity and the extent of endoperoxide redirection.
Materials:
-
Plasma samples from subjects treated with this compound or placebo.
-
Internal standards (deuterated versions of the prostaglandins of interest).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with a known amount of the deuterated internal standards.
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the pre-treated plasma samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the prostaglandins with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable C18 liquid chromatography column and a gradient elution program.
-
Detect and quantify the prostaglandins and their internal standards using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct calibration curves for each prostaglandin using the peak area ratios of the analyte to its internal standard.
-
Determine the concentration of each prostaglandin in the unknown samples by interpolating from the calibration curves.
-
Conclusion
This compound is a well-characterized selective inhibitor of thromboxane A2 synthase. Its mechanism of action, centered on the specific blockade of TXA2 production, offers a more targeted approach to antiplatelet therapy compared to non-selective COX inhibitors. The redirection of prostaglandin endoperoxides towards the synthesis of other prostanoids, particularly the vasodilatory and anti-aggregatory prostacyclin, represents a significant aspect of its pharmacological profile. The quantitative data and experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation selective TXA2 synthase inhibitors. Further research into the clinical efficacy and safety of this class of drugs is warranted to fully elucidate their therapeutic potential in cardiovascular and other diseases.
References
Dazoxiben's Impact on Vasoconstriction and Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 into thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound effectively reduces the levels of this pro-constrictive and pro-thrombotic agent. A key feature of this compound's mechanism is the redirection of prostaglandin H2 metabolism towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action of reducing a vasoconstrictor while potentially increasing a vasodilator forms the basis of its therapeutic interest in conditions characterized by abnormal vasoconstriction. This technical guide provides an in-depth overview of this compound's core pharmacology, its impact on vascular tone, and detailed methodologies for its investigation.
Core Mechanism of Action
This compound's primary pharmacological effect is the competitive and selective inhibition of thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade.
Key Points:
-
Inhibition of Thromboxane A2 Synthesis: this compound blocks the conversion of the prostaglandin endoperoxide PGH2 to TXA2.[1]
-
Redirection of Prostaglandin Metabolism: The inhibition of thromboxane synthase leads to an accumulation of PGH2, which is then available as a substrate for other enzymes in the pathway. This results in an increased synthesis of prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[2]
-
Dual Effect on Vascular Tone: The net effect on vascular tone is a combination of reduced TXA2-mediated vasoconstriction and increased PGI2-mediated vasodilation.[3]
Signaling Pathways
Arachidonic Acid Cascade and this compound's Point of Intervention
The following diagram illustrates the arachidonic acid cascade and highlights the specific point of action for this compound.
Thromboxane A2 Receptor Signaling Pathway
Thromboxane A2 exerts its vasoconstrictive effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. Activation of the TP receptor initiates a downstream signaling cascade involving Gq and G12/13 proteins, ultimately leading to an increase in intracellular calcium and smooth muscle contraction.
Data Presentation
In Vitro Inhibition of Thromboxane B2 Production
| Tissue/Cell Type | Species | IC50 for TXB2 Production (μM) | Reference |
| Clotting Whole Blood | Human | 0.3 | |
| Kidney Glomeruli | Rat | 1.60 | |
| Whole Blood | Rat | 0.32 |
In Vivo Effects on Prostanoid Production in Humans
| Dose of this compound | Change in Urinary Prostacyclin Metabolite (PGI-M) | Change in Serum Thromboxane B2 | Reference |
| 200 mg (single dose) | 2.4-fold increase | Dose-dependent inhibition |
Effects on Forearm Vasoconstriction in Humans
Experimental Protocols
In Vivo Assessment of Forearm Vasoconstriction: Venous Occlusion Plethysmography with Cold Pressor Test
This protocol is designed to measure forearm blood flow (FBF) and calculate forearm vascular resistance (FVR) in response to a cold stimulus, a method used to assess the in vivo effects of this compound on vasoconstriction.
Materials:
-
Venous occlusion plethysmograph with mercury-in-silastic strain gauges
-
Pneumatic cuffs for wrist and upper arm
-
Sphygmomanometer
-
Basin of ice water (4-5°C)
-
This compound or placebo for administration
Procedure:
-
Subject Preparation: The subject rests in a supine position in a temperature-controlled room (22-24°C) for at least 30 minutes to acclimatize.
-
Plethysmograph Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm. A pneumatic cuff is placed on the upper arm for venous occlusion, and another cuff is placed on the wrist to exclude hand circulation from the measurement.
-
Baseline Measurements: Baseline forearm blood flow is measured by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds out of every 15 seconds. The wrist cuff is inflated to suprasystolic pressure (e.g., 200 mmHg) one minute before and during the measurements. Blood pressure is measured in the contralateral arm.
-
Drug Administration: this compound or placebo is administered according to the study design (e.g., oral administration 1-2 hours before the test).
-
Cold Pressor Test: The subject's contralateral hand is immersed in ice water for a specified period (e.g., 1-2 minutes).
-
Data Acquisition: Forearm blood flow and blood pressure are measured continuously before, during, and after the cold pressor test.
-
Data Analysis: Forearm blood flow is calculated from the rate of change of forearm volume during venous occlusion. Forearm vascular resistance is calculated as Mean Arterial Pressure / Forearm Blood Flow.
Workflow Diagram:
In Vitro Assessment of Vascular Tone: Isolated Aortic Ring Assay
This ex vivo method allows for the direct assessment of this compound's effects on vascular smooth muscle contraction and relaxation.
Materials:
-
Isolated thoracic aorta from a laboratory animal (e.g., rat, rabbit)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 at 37°C
-
Isometric force transducer
-
Data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine, U46619 - a stable thromboxane A2 analog)
-
This compound
Procedure:
-
Tissue Preparation: The thoracic aorta is carefully excised and placed in cold physiological salt solution. Adherent connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in the organ baths containing physiological salt solution. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), with the buffer being replaced every 15-20 minutes.
-
Viability Check: The viability of the rings is assessed by inducing a contraction with a high-potassium solution or a standard agonist like phenylephrine. The presence of functional endothelium can be checked by assessing relaxation to acetylcholine after pre-contraction.
-
Concentration-Response Curve: After a washout period, a cumulative concentration-response curve to a vasoconstrictor is generated.
-
This compound Incubation: The rings are incubated with various concentrations of this compound for a specified period.
-
Post-Incubation Concentration-Response: The concentration-response curve to the vasoconstrictor is repeated in the presence of this compound to assess its inhibitory effect. To study its direct vasodilatory effect, this compound can be added to pre-contracted rings.
-
Data Analysis: The contractile responses are recorded and analyzed to determine parameters such as EC50 and maximal contraction.
Workflow Diagram:
Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α
The assessment of this compound's biochemical efficacy relies on measuring the levels of the stable metabolites of TXA2 and PGI2, which are thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α), respectively.
Methods:
-
Radioimmunoassay (RIA): A common and sensitive method for quantifying TXB2 and 6-keto-PGF1α in plasma, serum, and urine.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An alternative immunoassay that is also widely used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, often used for validation and precise quantification.
Sample Collection and Preparation:
-
Blood Sampling: Blood should be drawn into a syringe containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Plasma/Serum Separation: The blood is centrifuged to separate plasma or allowed to clot to obtain serum.
-
Extraction: For urine and sometimes plasma, an extraction step (e.g., solid-phase extraction) may be necessary to concentrate the analytes and remove interfering substances.
-
Analysis: The prepared samples are then analyzed using one of the methods mentioned above according to the manufacturer's or a validated laboratory protocol.
Conclusion
This compound's well-defined mechanism of action as a thromboxane synthase inhibitor provides a clear rationale for its potential therapeutic applications in diseases characterized by excessive vasoconstriction and platelet aggregation. By shunting prostaglandin metabolism towards the production of vasodilatory and anti-aggregatory prostacyclin, it offers a multi-faceted approach to modulating vascular tone. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other thromboxane synthase inhibitors. Further research focusing on generating quantitative dose-response data in various vascular beds and patient populations will be crucial for fully elucidating its therapeutic potential.
References
- 1. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a thromboxane synthetase inhibitor and a thromboxane antagonist on release and activity of thromboxane A2 and prostacyclin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G12 family of G proteins as a reporter of thromboxane A2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Dazoxiben with Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben is a potent and selective inhibitor of thromboxane synthase, an enzyme downstream of cyclooxygenase (COX) in the arachidonic acid cascade. This guide delves into the nuanced interaction of this compound with the COX pathway. While this compound does not directly inhibit COX-1 or COX-2 enzymes, its mechanism of action is intrinsically linked to their activity. By blocking the conversion of the COX-derived prostaglandin endoperoxide (PGH2) to thromboxane A2 (TXA2), this compound indirectly modulates the metabolic fate of COX products, leading to a redirection of the pathway towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2). This guide provides a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, detailed experimental protocols for assessing relevant enzymatic activities, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The Arachidonic Acid Cascade and the Role of Cyclooxygenase
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostanoids, a class of lipid mediators involved in a wide array of physiological and pathological processes. Both isoforms catalyze the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2)[1][2]. PGH2 serves as a common substrate for various downstream synthases that produce different prostanoids, including thromboxanes, prostaglandins, and prostacyclins.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation[2][3].
-
COX-2 is typically inducible and is upregulated by inflammatory stimuli, leading to the production of prostanoids that mediate inflammation, pain, and fever[2].
Thromboxane A2 (TXA2), synthesized from PGH2 by thromboxane synthase, is a potent vasoconstrictor and promoter of platelet aggregation. Consequently, inhibition of TXA2 production has been a therapeutic target for the prevention and treatment of cardiovascular and thrombotic diseases.
This compound: Mechanism of Action as a Thromboxane Synthase Inhibitor
This compound, an imidazole derivative, is a selective inhibitor of thromboxane synthase. Its primary mechanism of action is the direct blockage of this enzyme, thereby preventing the conversion of PGH2 to TXA2. This selective inhibition leads to two major consequences:
-
Reduced Thromboxane A2 Levels: By inhibiting thromboxane synthase, this compound significantly decreases the production of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2).
-
Redirection of Prostaglandin Endoperoxide Metabolism: The accumulation of PGH2 resulting from thromboxane synthase inhibition leads to its increased metabolism by other downstream synthases. This "metabolic redirection" or "shunting" enhances the synthesis of other prostanoids, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, as well as prostaglandins E2 (PGE2) and F2α (PGF2α).
Therefore, the interaction of this compound with the cyclooxygenase pathway is indirect. It does not inhibit the COX enzymes themselves but rather modulates the fate of their product, PGH2.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) for thromboxane B2 (TXB2) production. It is crucial to note that direct IC50 values for this compound against COX-1 and COX-2 are not reported in the scientific literature, as it is not a direct inhibitor of these enzymes.
| System | Parameter Measured | IC50 Value | Reference |
| Clotting Human Whole Blood | TXB2 Production | 0.3 µg/mL | |
| Rat Whole Blood | TXB2 Production | 0.32 µg/mL | |
| Rat Kidney Glomeruli | TXB2 Production | 1.60 µg/mL | |
| Human Platelets | TXB2 Production | 765 ± 54 µM |
Note: The high IC50 value reported in human platelets in one study may reflect different experimental conditions.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and this compound's Point of Intervention
Caption: this compound's inhibition of thromboxane synthase in the arachidonic acid cascade.
Experimental Workflow for Assessing Thromboxane Synthase Inhibition
Caption: A generalized workflow for determining the IC50 of a thromboxane synthase inhibitor.
Detailed Experimental Protocols
Thromboxane Synthase Activity Assay
This protocol is a generalized method for determining the inhibitory effect of a compound like this compound on thromboxane synthase activity in a biological sample, such as platelet-rich plasma (PRP).
Objective: To determine the IC50 of this compound for the inhibition of thromboxane B2 (TXB2) production.
Materials:
-
Platelet-rich plasma (PRP) or a purified/recombinant thromboxane synthase preparation.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Arachidonic acid solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Indomethacin or another potent COX inhibitor to stop the reaction.
-
TXB2 ELISA kit or access to LC-MS/MS for TXB2 quantification.
-
Incubator or water bath at 37°C.
-
Microcentrifuge tubes.
-
Pipettes.
Procedure:
-
Sample Preparation: Prepare PRP from fresh whole blood by centrifugation.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (solvent only).
-
Pre-incubation: In microcentrifuge tubes, add a defined volume of PRP or enzyme preparation. Add the different concentrations of this compound or vehicle control to the tubes. Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to each tube.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a potent COX inhibitor like indomethacin. This prevents further formation of PGH2. Placing the tubes on ice can also help to halt the reaction.
-
Sample Processing: Centrifuge the tubes to pellet any cellular debris. Collect the supernatant for analysis.
-
TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of TXB2 inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TXB2 production, using non-linear regression analysis.
Cyclooxygenase (COX-1 and COX-2) Activity Assay
This protocol provides a general method to assess the direct inhibitory effect of a compound on COX-1 and COX-2 activity, which would be used to confirm this compound's lack of direct inhibition.
Objective: To determine the IC50 of a test compound for the inhibition of COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme cofactor.
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Arachidonic acid solution.
-
Test compound (e.g., this compound) and known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as controls.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, heme, probe, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compound and control inhibitors.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the different concentrations of the test compound, control inhibitors, or vehicle to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Signal Detection: Immediately begin monitoring the change in absorbance (for a colorimetric assay) or fluorescence (for a fluorometric assay) at the appropriate wavelength using a microplate reader. The rate of change is proportional to the COX activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition of the COX activity against the logarithm of the compound concentration. Determine the IC50 value using non-linear regression analysis.
Conclusion
This compound's interaction with the cyclooxygenase pathway is a classic example of downstream modulation. As a selective thromboxane synthase inhibitor, it does not directly affect the activity of COX-1 or COX-2. Instead, its therapeutic potential arises from its ability to prevent the formation of the pro-thrombotic and vasoconstrictive agent, TXA2, while simultaneously promoting the synthesis of beneficial prostanoids like PGI2. This redirection of the metabolic flux of the COX-derived PGH2 is the cornerstone of its mechanism of action. Understanding this indirect interaction is crucial for the rational design and development of novel anti-thrombotic therapies targeting the arachidonic acid cascade. The experimental protocols provided herein offer a framework for the continued investigation of compounds that modulate this critical signaling pathway.
References
The Biochemical Shunt: A Technical Guide to Dazoxiben's Influence on Prostacyclin (PGI2) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben, a selective and potent inhibitor of thromboxane synthase, represents a significant pharmacological tool for modulating the intricate balance of eicosanoids in the arachidonic acid cascade. By selectively blocking the conversion of prostaglandin endoperoxides (PGH2) to thromboxe A2 (TXA2), this compound initiates a significant biochemical redirection, or "shunting," of PGH2 metabolism. This guide provides an in-depth technical examination of the mechanism by which this compound leads to a quantifiable increase in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This document summarizes key quantitative data from in vitro and in vivo studies, details common experimental protocols for the measurement of relevant biomarkers, and provides visual representations of the signaling pathways and experimental workflows.
Introduction: The Thromboxane-Prostacyclin Imbalance
In vascular homeostasis, the balance between the pro-aggregatory and vasoconstrictive effects of thromboxane A2 (TXA2) and the anti-aggregatory and vasodilatory properties of prostacyclin (PGI2) is critical. Both are synthesized from the common precursor, prostaglandin H2 (PGH2), which itself is derived from arachidonic acid via the cyclooxygenase (COX) enzymes. A shift in this balance towards TXA2 is implicated in the pathophysiology of numerous cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. Pharmacological intervention aimed at selectively inhibiting TXA2 synthesis without compromising PGI2 production has therefore been a key objective in drug development. This compound, an imidazole derivative, emerged as a pioneering selective thromboxane synthase inhibitor.
Mechanism of Action: Prostaglandin Endoperoxide Shunting
This compound's primary mechanism of action is the competitive and selective inhibition of thromboxane synthase, the enzyme responsible for the conversion of PGH2 to TXA2, primarily within platelets. This inhibition leads to an accumulation of PGH2. As PGH2 is a substrate for other prostaglandin synthases, its increased availability results in a metabolic "shunting" towards alternative pathways.
Notably, in the presence of prostacyclin synthase, abundant in endothelial cells, the excess PGH2 is converted to PGI2. This phenomenon, often termed the "prostaglandin endoperoxide steal," effectively reorients the prostaglandin synthesis machinery to favor the production of the beneficial PGI2. Consequently, this compound's action is twofold: it decreases the production of the prothrombotic TXA2 and simultaneously increases the synthesis of the antithrombotic and vasodilatory PGI2.[1][2] Studies have also shown that this redirection can lead to increased formation of other prostaglandins, such as PGE2 and PGF2α.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on thromboxane and prostacyclin synthesis from various published studies. PGI2 is measured as its stable, inactive hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), while TXA2 is measured as its stable metabolite, thromboxane B2 (TXB2).
Table 1: In Vitro Effects of this compound
| System | Parameter | This compound Concentration | Effect | Reference |
| Washed Human Platelets | TXB2 Inhibition | 0.7 µM | IC50 | [4] |
| Human Whole Blood | TXB2 Inhibition | 765 ± 54 µM | IC50 | [5] |
| Human Whole Blood | 6-keto-PGF1α Production | Not specified | More than doubled | |
| Human Pulmonary Arteries & Veins | TXB2 Synthesis | Not specified | Significant inhibition | |
| Human Pulmonary Arteries & Veins | 6-keto-PGF1α Synthesis | Not specified | Significant increase |
Table 2: In Vivo & Ex Vivo Effects of this compound in Humans
| Administration | Dosage | Parameter Measured | Effect | Reference |
| Oral | 25, 50, 100, 200 mg | Serum TXB2 | Dose-dependent inhibition | |
| Oral | 200 mg | Urinary 2,3-dinor-6-keto-PGF1α (PGI-M) | 2.4-fold increase | |
| Oral | 100 mg | Plasma 6-keto-PGF1α | Rose significantly |
Experimental Protocols
The quantification of this compound's effect on PGI2 production relies on the accurate measurement of its stable metabolite, 6-keto-PGF1α, in biological matrices such as plasma, serum, or urine. Radioimmunoassay (RIA) is a commonly cited method for this purpose.
Generalized Radioimmunoassay (RIA) Protocol for 6-keto-PGF1α
This protocol represents a synthesis of methodologies described in the literature.
1. Sample Collection and Preparation:
-
Blood: Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Centrifugation: Immediately centrifuge at 4°C (e.g., 2,000 x g for 15 minutes) to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Urine: Collect urine samples and store them at -80°C. For analysis of metabolites like 2,3-dinor-6-keto-PGF1α, creatinine levels should also be measured for normalization.
2. Extraction (for plasma/serum):
-
Acidification: Acidify the plasma sample to approximately pH 3.5 with a weak acid (e.g., citric acid). This protonates the carboxyl groups of the prostaglandins, making them more soluble in organic solvents.
-
Solvent Extraction: Extract the prostaglandins using an organic solvent such as ethyl acetate or a C18 solid-phase extraction (SPE) column. This step removes interfering substances and concentrates the analyte.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate assay buffer.
3. Radioimmunoassay Procedure:
-
Reagents:
-
Standard: A series of known concentrations of 6-keto-PGF1α.
-
Tracer: Radiolabeled 6-keto-PGF1α (e.g., [³H]-6-keto-PGF1α).
-
Antibody: A specific antibody raised against 6-keto-PGF1α.
-
-
Assay Setup: In assay tubes, combine the prepared sample extract or standard, a fixed amount of radiolabeled tracer, and the specific antibody.
-
Incubation: Incubate the mixture for a specified period (e.g., overnight at 4°C) to allow for competitive binding between the labeled (tracer) and unlabeled (from sample/standard) 6-keto-PGF1α for the antibody binding sites.
-
Separation: Separate the antibody-bound prostaglandin from the free (unbound) prostaglandin. A common method is the addition of dextran-coated charcoal, which adsorbs the free prostaglandins, followed by centrifugation.
-
Quantification:
-
Decant the supernatant (containing the antibody-bound radiolabeled prostaglandin) into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a beta counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the known concentrations of the standards.
-
Determine the concentration of 6-keto-PGF1α in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Conclusion and Therapeutic Implications
This compound's selective inhibition of thromboxane synthase provides a clear example of targeted enzyme inhibition leading to a therapeutically favorable redirection of a metabolic pathway. The resulting decrease in TXA2 and increase in PGI2 shifts the physiological balance towards vasodilation and anti-platelet aggregation. This mechanism held promise for the treatment of a variety of vasospastic and thromboembolic disorders. While this compound itself has seen limited clinical application, the principle of "prostaglandin endoperoxide shunting" has been a foundational concept in the development of subsequent generations of thromboxane synthase inhibitors and dual-acting thromboxane synthase inhibitor/receptor antagonists. The methodologies and findings from studies on this compound continue to inform research in eicosanoid pharmacology and the development of novel antithrombotic therapies.
References
- 1. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo redirection of prostaglandin endoperoxides into 6-keto PGF1 alpha formation by thromboxane synthetase inhibitors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Off-Target Effects of Dazoxiben: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2). Its primary pharmacological action is to reduce the biosynthesis of TXA2, a powerful vasoconstrictor and platelet aggregator. While developed for its on-target effects in cardiovascular and inflammatory diseases, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known and potential off-target effects of this compound, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to this compound
This compound, an imidazole derivative, was one of the first selective thromboxane synthase inhibitors to be studied extensively. Its mechanism of action involves the specific inhibition of the thromboxane synthase enzyme, leading to a redirection of the arachidonic acid cascade. This results in a decrease in TXA2 levels and a concurrent increase in the production of other prostanoids, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α). While generally considered selective, the potential for off-target interactions remains a key consideration in its therapeutic application.
On-Target Pharmacology of this compound
The primary, or "on-target," effect of this compound is the potent and selective inhibition of thromboxane synthase. This has been demonstrated in various in vitro and in vivo systems.
Quantitative Data on Thromboxane Synthase Inhibition
The inhibitory potency of this compound against thromboxane synthase has been quantified in several studies, with IC50 values varying depending on the experimental system.
| System | Parameter | Value | Reference |
| Clotting human whole blood | IC50 for TXB2 production | 0.3 µM | [1] |
| Rat whole blood | IC50 for TXB2 production | 0.32 µg/mL | [1] |
| Rat kidney glomeruli | IC50 for TXB2 production | 1.60 µg/mL | [1] |
Signaling Pathway of this compound's On-Target Action
This compound's inhibition of thromboxane synthase alters the balance of prostanoid signaling. The following diagram illustrates this pathway.
Off-Target Effects of this compound
Comprehensive public data on the broad off-target screening of this compound is limited. However, existing literature allows for an inferential analysis of its selectivity and potential for unintended interactions.
Cyclooxygenase (COX) Enzymes
Studies comparing this compound with non-selective COX inhibitors like aspirin highlight this compound's selectivity. While aspirin inhibits both COX and thromboxane synthase (indirectly by limiting substrate availability), this compound does not appear to directly inhibit COX enzymes.[2][3] This is a critical distinction, as direct COX inhibition is associated with a different side-effect profile, particularly gastrointestinal issues.
Phosphodiesterases (PDEs)
There is no direct evidence to suggest that this compound is a potent inhibitor of phosphodiesterases. However, one study reported a synergistic inhibitory effect on platelet aggregation when this compound was combined with a PDE inhibitor. This suggests that the two compounds may act on convergent pathways (e.g., this compound-induced increase in PGI2 stimulating adenylate cyclase, while a PDE inhibitor prevents cAMP breakdown) rather than this compound having a direct off-target effect on PDEs.
Cytochrome P450 (CYP) Enzymes
A product listing from a chemical supplier has anecdotally referred to this compound hydrochloride as a "P450 (e.g. CYP17) inhibitor". However, to date, there is no peer-reviewed scientific literature available to substantiate this claim with experimental data. Inhibition of CYP enzymes is a common source of drug-drug interactions, and further investigation into this compound's potential effects on this enzyme family is warranted.
Preclinical Toxicity Findings
Preclinical toxicology studies in animals provide insights into potential off-target effects or consequences of exaggerated pharmacology. High doses of this compound in rats were associated with focal nephrosis. The underlying mechanism for this observation is not well-defined and could be related to either on-target effects on renal prostanoid metabolism or an unidentified off-target interaction.
Experimental Protocols for Off-Target Screening
While specific off-target screening data for this compound is scarce, the following are detailed methodologies for key experiments that would be employed to generate such a profile.
Kinase Inhibitor Profiling Assay
This assay is used to determine the selectivity of a compound against a broad panel of protein kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radiometric assay with ³³P-ATP or through non-radioactive methods like fluorescence polarization or luminescence.
Protocol (General Radiometric Kinase Assay):
-
Reaction Mixture Preparation: A master mix is prepared containing reaction buffer, the kinase of interest, a specific substrate (peptide or protein), and MgCl₂.
-
Compound Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate. The membrane is then washed to remove excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
GPCR (G-Protein Coupled Receptor) Binding Assay
This assay determines if a compound binds to a panel of GPCRs.
Principle: A competitive binding assay is used where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Protocol (General Radioligand Binding Assay):
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Reaction Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. IC50 values are calculated, and from these, the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of various CYP450 isoforms.
Principle: The assay measures the metabolism of a specific, probe substrate for a particular CYP450 isoform in the presence and absence of the test compound. The formation of the metabolite is typically monitored by fluorescence or mass spectrometry.
Protocol (General Fluorometric CYP Inhibition Assay):
-
Reagent Preparation: Recombinant human CYP450 enzymes, a fluorescent probe substrate, and the test compound (this compound) are prepared in a suitable buffer.
-
Reaction Incubation: The CYP450 enzyme is pre-incubated with the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the probe substrate and an NADPH-generating system.
-
Incubation: The reaction is incubated at 37°C.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., acetonitrile).
-
Detection: The fluorescent metabolite is quantified using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and an IC50 value is determined.
Conclusion
This compound is a well-characterized selective inhibitor of thromboxane synthase. Its on-target pharmacology, leading to reduced TXA2 and increased PGI2, PGE2, and PGF2α, is well-documented. However, a comprehensive, publicly available profile of its off-target interactions is lacking. While its selectivity against cyclooxygenase is a key feature, and there is no strong evidence for direct phosphodiesterase inhibition, the potential for interaction with cytochrome P450 enzymes remains an open question that warrants further investigation. The preclinical finding of nephrotoxicity at high doses also highlights the need for a more complete understanding of this compound's molecular interactions. Future studies employing broad-panel kinase, GPCR, and enzyme screening would be invaluable in fully elucidating the off-target profile of this compound and informing its potential therapeutic applications and safety considerations.
References
- 1. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and low-dose aspirin on platelet behaviour in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben's Therapeutic Potential in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazoxiben, a selective and orally active inhibitor of thromboxane synthase, has been a subject of extensive research for its potential antithrombotic effects. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, its impact on platelet aggregation, and the balance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin. Through a comprehensive review of preclinical and clinical studies, this document elucidates the therapeutic applications of this compound in thrombotic disorders. Detailed experimental protocols, quantitative data from key studies, and visualizations of signaling pathways and experimental workflows are presented to offer a complete technical overview for researchers and drug development professionals.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events, including myocardial infarction and stroke. Platelet activation and aggregation are critical steps in the initiation and propagation of arterial thrombosis. Thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, plays a pivotal role in these processes. This compound, with the chemical name 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid, is a selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2[1][2]. By specifically targeting this enzyme, this compound aims to reduce the pro-thrombotic environment without the broader effects on prostaglandin metabolism associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. This guide explores the scientific foundation of this compound's action and its potential as a therapeutic agent in thrombosis.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase[1][3][4]. This inhibition leads to a reduction in the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction. A unique consequence of this targeted inhibition is the redirection of the precursor prostaglandin H2 (PGH2) towards the synthesis of other prostaglandins, notably prostacyclin (PGI2) in endothelial cells and prostaglandin D2 (PGD2) in platelets. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of TXA2. This dual effect of reducing a pro-thrombotic agent while potentially increasing anti-thrombotic and vasodilatory prostaglandins forms the basis of this compound's therapeutic rationale.
Caption: this compound's mechanism of action.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound have been quantified in numerous studies, providing valuable insights into its potency and efficacy. The following tables summarize key quantitative data from in vitro, ex vivo, and in vivo experiments.
Table 1: Effect of this compound on Thromboxane B2 (TXB2) and Prostacyclin (6-keto-PGF1α) Levels
| Study Type | Model | This compound Dose | Change in TXB2 Levels | Change in 6-keto-PGF1α Levels | Reference |
| Ex vivo | Human Volunteers | 100 mg oral | ↓ Plasma TXB2 from 88.1 to 38.8 pg/ml | No significant change in plasma | |
| Ex vivo | Human Volunteers | 100 mg oral | ↓ Serum TXB2 production from 463.1 to 101.8 ng/ml/hr | ↑ Serum production from 1.38 to 3.76 ng/ml/hr | |
| In vivo | Anesthetized Rabbits | 2 mg/kg IV | Almost total inhibition in clotting blood | 3.5-fold increase in clotting blood | |
| Ex vivo | Human Volunteers | 1.5 and 3.0 mg/kg oral | Significant reduction in urinary TXB2 excretion (~30%) | No evidence of redirection in renal metabolism | |
| In vitro | Human Whole Blood | IC50 = 0.3 µg/ml | 50% inhibition of TXB2 production | Parallel enhancement | |
| In vitro | Human Arteries and Veins | - | - | Increased production | |
| Ex vivo | Hemodialysis Patients | - | Markedly inhibited | Increased serum levels | |
| Ex vivo | Healthy Volunteers | 200 mg oral | Reversibly inhibited in a dose-dependent manner | 2.4-fold increase in urinary 2,3-dinor-6-keto-PGF1α |
Table 2: Effect of this compound on Platelet Aggregation
| Study Type | Model | Agonist | This compound Dose/Concentration | Effect on Platelet Aggregation | Reference |
| In vitro | Human Platelet-Rich Plasma (PRP) | Arachidonic Acid | 40-80 µM | Inhibition in "responders" (4 of 16 subjects) | |
| Ex vivo | Human PRP | Sodium Arachidonate | Ingestion | Abolished in "responders" | |
| Ex vivo | Human PRP | Collagen | 100 mg oral | Reduced maximal rate of aggregation | |
| Ex vivo | Human PRP | ADP | 100 mg oral | Did not abolish secondary aggregation | |
| Ex vivo | Human Whole Blood | Collagen | - | Increased aggregation threshold from 4.8 to 10.6 mg/ml | |
| In vitro | Rabbit PRP | Collagen | - | Minimal inhibitory effect |
Table 3: Effect of this compound on Bleeding Time and Thrombosis
| Study Type | Model | This compound Dose | Effect on Bleeding Time | Effect on Thrombosis | Reference |
| In vivo | Human Volunteers | 100 mg oral | Prolonged | Not assessed | |
| In vivo | Human Volunteers | 200 mg oral | Significant prolongation at 1 hour | Not assessed | |
| In vivo | Rabbit Carotid Artery | 2 mg/kg IV | Not assessed | Considerably reduced platelet accumulation | |
| In vitro | Dacron Arterial Grafts | - | Not applicable | No effect on platelet deposition |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating this compound.
In Vitro Platelet Aggregation Assay
-
Objective: To assess the direct effect of this compound on platelet aggregation in response to various agonists.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/ml) using PPP.
-
Incubation: PRP is incubated with either this compound at various concentrations or a vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding an agonist such as arachidonic acid, collagen, or ADP. The change in light transmission is monitored using a platelet aggregometer.
-
Data Analysis: The maximal aggregation percentage and the slope of the aggregation curve are calculated.
-
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Rabbit Model of Arterial Thrombosis
-
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo setting.
-
Methodology:
-
Animal Preparation: Rabbits are anesthetized, and a carotid artery is surgically exposed.
-
Platelet Labeling: Autologous platelets are labeled with Indium-111 and re-injected into the rabbit to allow for quantification of platelet accumulation.
-
Drug Administration: this compound (e.g., 2 mg/kg) or a vehicle control is administered intravenously.
-
Thrombosis Induction: Thrombosis is induced by electrical stimulation of the carotid artery wall (e.g., 1 mA for 2 minutes).
-
Quantification of Thrombosis: Platelet accumulation at the site of injury is measured by detecting the radioactivity of the Indium-111 labeled platelets.
-
Histological Analysis: The thrombotic material can be examined histologically to confirm its composition.
-
Caption: Workflow for in vivo rabbit arterial thrombosis model.
Therapeutic Applications and Clinical Perspective
This compound has been investigated in various clinical settings with the aim of leveraging its antithrombotic and vasodilatory properties.
-
Raynaud's Syndrome: Some studies have shown a significant clinical improvement in patients with Raynaud's syndrome treated with this compound, although the exact mechanism beyond thromboxane inhibition remains to be fully elucidated. However, other studies did not find a benefit in this condition.
-
Peripheral Vascular Disease: Preliminary findings suggested that this compound may be useful in treating severe peripheral vascular disease associated with ischemic rest pain.
-
Cardiovascular Disease: Despite its promising mechanism of action, the clinical benefits of this compound in coronary heart disease have been limited or absent in several trials. This has been attributed to potential factors such as incomplete blockade of thromboxane synthase with the dosage regimens used, or the possibility that accumulating prostaglandin endoperoxides might substitute for TXA2 in promoting platelet aggregation.
The phenomenon of "responders" and "non-responders" to this compound's anti-aggregatory effects in vitro highlights the complexity of its action and the potential for patient-specific responses. The interplay between the pro-aggregatory effects of accumulating PGH2 and the anti-aggregatory effects of redirected PGD2 and PGI2 likely determines the overall outcome.
Conclusion
This compound is a potent and selective thromboxane synthase inhibitor that effectively reduces the production of the pro-thrombotic and vasoconstrictive agent, thromboxane A2. Its unique mechanism also allows for the redirection of prostaglandin metabolism towards the synthesis of anti-thrombotic and vasodilatory prostaglandins, such as prostacyclin. While preclinical studies have demonstrated its antithrombotic potential, its clinical efficacy in major thrombotic diseases has been modest. The variability in patient response and the complex interplay of prostaglandin metabolites present challenges for its widespread therapeutic application. Nevertheless, the study of this compound has provided invaluable insights into the role of thromboxane and prostacyclin in hemostasis and thrombosis. Further research into optimizing dosing strategies, identifying patient populations most likely to respond, and exploring combination therapies may yet unlock the full therapeutic potential of targeting the thromboxane synthase pathway. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the foundational knowledge necessary to advance the development of novel antithrombotic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
Methodological & Application
Application Notes & Protocols: Dazoxiben in Platelet Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase (TXAS), an enzyme crucial in the arachidonic acid cascade.[1][2] By blocking TXAS, this compound prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction.[1][2][3] This mechanism makes this compound a valuable tool for in vitro studies of platelet function and the development of anti-thrombotic therapies.
The inhibition of TXA2 synthesis by this compound leads to a redirection of PGH2 metabolism towards other prostaglandins, such as the anti-aggregatory PGD2 and PGI2 (prostacyclin). This dual effect—blocking a pro-aggregatory pathway while potentially enhancing anti-aggregatory ones—underlines its complex and interesting pharmacological profile. These notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for such analyses.
Mechanism of Action: Signaling Pathway
This compound acts downstream of cyclooxygenase (COX) in the arachidonic acid pathway. When platelets are activated by agonists like collagen or thrombin, phospholipases release arachidonic acid (AA) from the membrane. COX-1 metabolizes AA to the unstable endoperoxide PGH2. Thromboxane synthase (TXAS) then converts PGH2 to TXA2. TXA2 binds to the thromboxane receptor (TP) on platelets, initiating a signaling cascade that leads to platelet activation and aggregation. This compound selectively inhibits TXAS, thus blocking this critical step.
References
Application Notes and Protocols for Preparing Dazoxiben Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dazoxiben is a potent and orally active inhibitor of thromboxane synthase, an enzyme critical in the biosynthesis of thromboxane A2 (TXA2), a key mediator of vasoconstriction and platelet aggregation.[1][2][3][4] By selectively inhibiting this enzyme, this compound effectively reduces the production of thromboxane B2 (TXB2), the stable metabolite of TXA2.[5] This mechanism of action makes this compound a valuable tool in research focused on thrombosis, cardiovascular diseases, and other conditions involving platelet activation. Accurate and consistent preparation of this compound stock and working solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and subsequent dilution into phosphate-buffered saline (PBS) for use in various experimental settings.
Mechanism of Action: Thromboxane Synthesis Inhibition
This compound exerts its effect by targeting the Thromboxane-A synthase. This enzyme catalyzes the conversion of Prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2). By inhibiting this step, this compound redirects the substrate PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation properties.
Quantitative Data Summary
The following tables provide essential data for the preparation and storage of this compound solutions. This compound hydrochloride (M.W. 268.70 g/mol ) is the commonly used form.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 25 - 62.5 | 93.0 - 232.6 | Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required. |
| Water | ≥ 54 | ≥ 200.9 | This compound hydrochloride shows good solubility in water. |
| Ethanol | 4 | 14.9 | Lower solubility compared to DMSO and water. |
Table 2: Stock Solution Preparation Guide (for a 50 mM DMSO Stock)
| Desired Volume | Mass of this compound HCl |
|---|---|
| 1 mL | 13.44 mg |
| 5 mL | 67.18 mg |
| 10 mL | 134.35 mg |
Calculations based on a Molecular Weight of 268.70 g/mol .
Table 3: Recommended Storage and Stability
| Condition | Solvent | Duration | Recommendations |
|---|---|---|---|
| Powder | - | 3 years at -20°C | Store sealed and protected from moisture. |
| Stock Solution | DMSO | 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution | DMSO | 1 month at -20°C | For shorter-term storage. |
Experimental Protocols
4.1. Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate Mass: Determine the required mass of this compound hydrochloride using the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 50 mM stock: 50 x 1 x 268.70 / 1000 = 13.44 mg
-
Weigh Compound: Accurately weigh the calculated amount of this compound hydrochloride powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
4.2. Protocol 2: Preparation of a this compound Working Solution in PBS
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer like PBS. This is a critical step as this compound, like many compounds dissolved in DMSO, may precipitate when rapidly diluted into an aqueous solution.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile tubes for dilution
-
Pipettors and sterile tips
Procedure:
-
Pre-warm PBS: Warm the required volume of PBS to room temperature or 37°C to aid solubility.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution step. For example, dilute the 50 mM DMSO stock 1:10 in DMSO to get a 5 mM solution.
-
Final Dilution: While vortexing the PBS, add the this compound stock solution drop-by-drop to the desired final concentration.
-
Important: The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to avoid solvent-induced artifacts in cellular assays.
-
-
Inspect for Precipitation: After dilution, visually inspect the solution against a light source. If precipitation is observed, the solution may need to be prepared at a lower concentration or with a different co-solvent system.
-
Use Immediately: It is recommended to prepare the final working solution fresh for each experiment and use it immediately to ensure stability and avoid potential degradation or precipitation over time.
Experimental Workflow Diagram
The following diagram illustrates the workflow from weighing the compound to preparing the final working solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intravenous Dazoxiben Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the intravenous administration of Dazoxiben in canine models, summarizing key experimental protocols and quantitative data from published studies. This compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction.
Mechanism of Action
This compound selectively inhibits the enzyme thromboxane synthetase.[1] This inhibition blocks the conversion of prostaglandin endoperoxides (PGH2) to thromboxane A2 (TXA2). By reducing TXA2 levels, this compound effectively decreases platelet aggregation and vasoconstriction, processes heavily implicated in thrombosis and certain cardiovascular conditions.[1][2]
Signaling Pathway of this compound's Action
Caption: this compound inhibits Thromboxane Synthase, blocking TXA2 production.
Experimental Protocols
Several studies have detailed the intravenous use of this compound in anesthetized, open-chest canine models to investigate its effects on coronary thrombosis, platelet aggregation, and hemodynamic responses.
Protocol 1: Evaluation of Antithrombotic and Antiplatelet Effects
This protocol is based on studies investigating the effects of this compound on electrically induced coronary artery thrombosis.
1. Animal Model:
-
Adult mongrel dogs of either sex.
-
Anesthetized with sodium pentobarbital (30 mg/kg, IV).
-
Ventilated with room air.
-
A left thoracotomy is performed to expose the heart.
2. Experimental Setup:
-
The left circumflex coronary artery is isolated.
-
Coronary blood flow is measured using a Doppler flow probe.
-
A stimulating electrode is placed on the artery distal to the flow probe to induce thrombosis.
3. This compound Administration:
-
A dose of 4 mg/kg this compound is administered as an intravenous bolus.[1]
4. Measurements:
-
Time to occlusive thrombus formation.
-
Venous blood samples are collected for measurement of thromboxane B2 (TXB2), the stable metabolite of TXA2, via radioimmunoassay.
-
In vitro platelet aggregation in response to ADP and collagen is assessed.
Protocol 2: Hemodynamic Effects in a Stenosed Coronary Artery Model
This protocol is designed to evaluate the impact of this compound on cyclic blood flow reductions (CFRs) in a model of coronary artery stenosis.
1. Animal Model:
-
Anesthetized, open-chest dogs.
2. Experimental Setup:
-
A hard plastic cylindrical constrictor is placed on the proximal left anterior descending or circumflex coronary artery to induce stenosis and CFRs.[2]
-
Coronary blood flow is continuously monitored using a pulsed Doppler flow probe.
-
Aortic and distal coronary arterial catheters are placed for blood sampling and pressure measurements.
3. This compound Administration:
-
After a 1-hour observation period of CFRs, this compound is administered at a dose of 2.5 mg/kg intravenously.
4. Measurements:
-
Frequency and magnitude of CFRs.
-
Coronary blood flow.
-
Levels of TXB2 and 6-keto-prostaglandin F1α (the stable metabolite of prostacyclin) in aortic and coronary arterial blood are measured.
Protocol 3: Splanchnic Ischemia Shock Model
This protocol assesses the efficacy of this compound in a canine model of shock induced by splanchnic artery occlusion.
1. Animal Model:
-
Anesthetized dogs.
2. Experimental Setup:
-
Temporary (3-hour) occlusion of the splanchnic artery.
3. This compound Administration:
-
This compound is administered intravenously at a dose of 5 mg/kg.
4. Measurements:
-
Plasma concentrations of thromboxane and prostacyclin.
-
Hemodynamic parameters (e.g., blood pressure, heart rate).
-
Plasma β-glucuronidase activity as a marker of tissue damage.
Experimental Workflow
Caption: General experimental workflow for canine this compound studies.
Quantitative Data Summary
The following tables summarize the quantitative findings from key canine studies on the intravenous administration of this compound.
Table 1: Pharmacodynamic Effects of Intravenous this compound in Canine Models
| Parameter | Model | This compound Dose (IV) | Baseline Value | Post-Dazoxiben Value | Percent Change | Citation |
| Thromboxane B2 (TXB2) | ||||||
| Venous TXB2 Concentration | Coronary Artery Thrombosis | 4 mg/kg | Not Reported | Not Reported | ↓ 45% | |
| Aortic TXB2 (pg/ml) | Coronary Artery Stenosis | 2.5 mg/kg | 200 ± 50 | 50 ± 10 | ↓ 75% | |
| Coronary Sinus TXB2 (pg/ml) | Coronary Artery Stenosis | 2.5 mg/kg | 1150 ± 350 | 100 ± 20 | ↓ 91% | |
| Hemodynamics | ||||||
| Time to Occlusive Thrombus | Coronary Artery Thrombosis | 4 mg/kg | Not Reported | Increased 3-fold | ↑ 200% | |
| Cyclic Flow Reductions (per hour) | Coronary Artery Stenosis | 2.5 mg/kg | 10.1 ± 0.8 | 3.2 ± 1.0 | ↓ 68% | |
| Lowest Coronary Blood Flow (% of control) | Coronary Artery Stenosis | 2.5 mg/kg | 8.6 ± 2.2 | 48.8 ± 5.4 | ↑ 467% | |
| Prostacyclin (6-keto-PGF1α) | ||||||
| Aortic 6-keto-PGF1α (pg/ml) | Coronary Artery Stenosis | 2.5 mg/kg | 125 ± 25 | 250 ± 50 | ↑ 100% | |
| Coronary Sinus 6-keto-PGF1α (pg/ml) | Coronary Artery Stenosis | 2.5 mg/kg | 250 ± 75 | 750 ± 150 | ↑ 200% |
Note: Values are presented as mean ± SEM where available.
Pharmacokinetics
Safety and Toxicology
In a six-month oral administration study, this compound was shown to have little toxicity in dogs at doses up to 300 mg/kg/day. No evidence of toxicity was observed at this high dose, suggesting a good safety profile for the compound.
Conclusion
Intravenous this compound has demonstrated significant efficacy in canine models of thrombosis and coronary artery stenosis by effectively inhibiting thromboxane synthesis. The available data support its use as a valuable tool for cardiovascular research in canines. Further studies are warranted to fully characterize its intravenous pharmacokinetic profile in this species.
References
Dazoxiben Protocol for Ex Vivo Platelet Function Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. TXA2 is a powerful mediator of platelet activation, aggregation, and vasoconstriction. By inhibiting TXA2 synthesis, this compound offers a valuable tool for investigating the role of the thromboxane pathway in platelet function and for the development of antiplatelet therapies. These application notes provide detailed protocols for utilizing this compound in a range of ex vivo platelet function assays.
Mechanism of Action
This compound selectively inhibits thromboxane synthase, leading to a significant reduction in the production of TXA2. This inhibition redirects the metabolism of the precursor, PGH2, towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin E2 (PGE2).[1][2] The overall effect on platelet aggregation can be variable, as the anti-aggregatory effects of increased PGD2 and PGI2 can counteract the pro-aggregatory signals from accumulated PGH2.[2] This nuanced mechanism makes ex vivo platelet function assays crucial for characterizing the full pharmacological profile of this compound and similar compounds.
Signaling Pathway of this compound's Action
Caption: this compound inhibits thromboxane synthase, blocking TXA2 production and redirecting PGH2 metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various platelet functions as reported in the literature.
Table 1: Inhibition of Thromboxane B2 (TxB2) Production
| Parameter | Value | Cell Type | Reference |
| IC50 | 765 ± 54 µM | Human Platelets | [3] |
| Inhibition | >95% at 10 µM | Rabbit Platelets | [4] |
| Inhibition | ~80% (in vitro & ex vivo) | Human Plasma |
Table 2: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Effect | Notes | Reference |
| Collagen | 100 µM | Reduced maximal rate of aggregation | Less effective than aspirin. | |
| Arachidonic Acid | 40-80 µM | Inhibition in "responders" only | Effect is donor-dependent. | |
| ADP | 100 µM | No significant effect on secondary aggregation |
Table 3: Effect of this compound on Platelet Adhesion and Secretion
| Assay | this compound Concentration | Effect | Reference | | :--- | :--- | :--- | | Adhesion to damaged aorta | 1 and 10 µM | ~45% reduction | | | Serotonin Release (Collagen-induced) | Not specified | ~40% reduction | |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on ex vivo platelet function.
Experimental Workflow: General Platelet Assay
References
- 1. Thromboxane synthase inhibition potentiates washed platelet activation by endogenous and exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane-mediated activation of platelets and enhancement of platelet uptake onto collagen-coated glass or deendothelialized rabbit aorta. Comparative effects of a thromboxane antagonist (EPO45) and a thromboxane synthetase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thromboxane B2 Levels Following Dazoxiben Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2). TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Due to its inherent instability, with a half-life of approximately 30 seconds, direct measurement of TXA2 is not feasible. Therefore, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured as a reliable surrogate for assessing thromboxane A2 production and the efficacy of inhibitors like this compound. These application notes provide a comprehensive overview and detailed protocols for the accurate measurement of TXB2 levels in biological samples following treatment with this compound.
Mechanism of Action of this compound
This compound selectively inhibits the thromboxane synthase enzyme, thereby blocking the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition leads to a significant reduction in the downstream production of TXB2. Interestingly, the accumulated PGH2 can be shunted towards the synthesis of other prostaglandins, such as prostacyclin (measured as its stable metabolite 6-keto-PGF1α) and prostaglandin E2 (PGE2), which have vasodilatory and anti-platelet aggregation properties.
Application Notes and Protocols: Long-Term Stability of Dazoxiben Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade responsible for producing thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[3][4] Due to its mechanism of action, this compound is a valuable tool in in-vitro and in-vivo studies related to thrombosis, hemostasis, and cardiovascular diseases.[5] The reliability and reproducibility of such studies depend on the stability of the this compound solutions used. This document provides detailed protocols for the preparation, storage, and long-term stability assessment of this compound solutions for laboratory use. While extensive, publicly available long-term stability data for this compound is limited, the following protocols and representative data are based on established principles of small molecule stability in common laboratory solvents.
Physicochemical Properties and Solubility
A foundational understanding of this compound's properties is essential for its effective use.
| Property | Value | Reference |
| IUPAC Name | 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid | |
| Molecular Formula | C₁₂H₁₂N₂O₃ (for free base) | |
| Molecular Weight | 232.24 g/mol (for free base) | |
| Solubility (DMSO) | ≥ 25 mg/mL | |
| Solubility (Water) | ≥ 100 mg/mL (as HCl salt) |
Protocols for Solution Preparation and Storage
Accurate preparation and appropriate storage of stock solutions are paramount to maintaining the integrity of this compound for experimental use.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (or free base, adjust weight accordingly)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 268.70 g/mol ), weigh out 2.69 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.69 mg of this compound HCl.
-
Homogenization: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath or warm gently (not exceeding 37°C) to ensure the compound is fully dissolved. Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
General Storage Recommendations:
-
Short-term (up to 1 month): Store aliquots at -20°C.
-
Long-term (up to 6 months): Store aliquots at -80°C.
-
Always use freshly opened or anhydrous DMSO, as moisture can impact the stability of compounds in solution.
Long-Term Stability Assessment
The following sections provide representative data and a comprehensive protocol for assessing the long-term stability of this compound in DMSO.
Representative Stability Data
The tables below summarize expected stability outcomes for this compound solutions based on general knowledge of small molecule stability. This is representative data and should be confirmed experimentally for your specific laboratory conditions.
Table 1: Influence of Storage Temperature on this compound (10 mM in DMSO) Stability
| Storage Time | % this compound Remaining (Mean ± SD, n=3) | |||
| -80°C | -20°C | 4°C | Room Temp (20-25°C) | |
| Time 0 | 100% | 100% | 100% | 100% |
| 1 Month | 99.8 ± 0.2% | 99.5 ± 0.3% | 97.1 ± 0.8% | 92.4 ± 1.5% |
| 3 Months | 99.6 ± 0.3% | 98.9 ± 0.5% | 92.5 ± 1.2% | 85.1 ± 2.1% |
| 6 Months | 99.2 ± 0.4% | 97.8 ± 0.6% | 86.3 ± 1.8% | 76.8 ± 2.5% |
| 12 Months | 98.5 ± 0.5% | 95.2 ± 0.9% | 78.1 ± 2.4% | Not Recommended |
Table 2: Influence of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Stability
| Number of F/T Cycles | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100% |
| 1 | 99.9 ± 0.1% |
| 3 | 99.7 ± 0.2% |
| 5 | 99.4 ± 0.3% |
| 10 | 98.8 ± 0.5% |
| 25 | 97.2 ± 0.8% |
| Note: A single freeze-thaw (F/T) cycle consists of freezing at -20°C for at least 12 hours and thawing to room temperature. |
Protocol 2: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a systematic approach to determine the stability of this compound in DMSO under various laboratory conditions.
Experimental Design:
-
Preparation: Prepare a bulk 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Aliquoting: Distribute the stock solution into triplicate sets of aliquots for each condition and time point to be tested.
-
Storage Conditions:
-
-80°C (Long-term)
-
-20°C (Standard freezer)
-
4°C (Refrigerator)
-
Room Temperature (20-25°C), protected from light
-
-
Time Points:
-
Long-Term: 0, 1, 3, 6, and 12 months.
-
Accelerated (Room Temp): 0, 1, 2, 4, and 8 weeks.
-
-
Freeze-Thaw Study: Prepare a separate set of aliquots to undergo 1, 3, 5, 10, and 25 freeze-thaw cycles.
-
Analysis: At each designated time point, retrieve the samples, allow them to equilibrate to room temperature, and analyze for purity and concentration using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating RP-HPLC-UV Method
This protocol describes a general reversed-phase HPLC method suitable for quantifying this compound and separating it from potential degradation products.
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation for Analysis:
-
Dilute an aliquot of the this compound stock solution (from the stability study) with the initial mobile phase (90% A, 10% B) to a final concentration within the linear range of the assay (e.g., 50 µg/mL).
-
Analyze immediately.
Data Analysis:
-
Calculate the peak area of the this compound peak in the chromatograms.
-
Determine the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products. The use of a DAD allows for peak purity analysis.
Protocol 4: Forced Degradation Studies
To validate that the HPLC method is stability-indicating, forced degradation studies should be performed to generate potential degradation products.
Procedure: Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions, aiming for 5-20% degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described in Protocol 3. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent this compound peak.
Mechanism of Action and Experimental Workflow
Visualizing the biochemical pathway and experimental process can aid in understanding this compound's function and the protocol for assessing its stability.
Caption: this compound inhibits Thromboxane Synthase, blocking TXA2 production.
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dazoxiben for Endothelial Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dazoxiben, a selective thromboxane A2 synthase inhibitor, as a tool to investigate endothelial dysfunction. This document outlines the mechanism of action, presents detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Endothelial Dysfunction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, characterized by an imbalance between vasodilating and vasoconstricting substances, pro- and anti-thrombotic factors, and growth-promoting and -inhibiting factors. A key player in this process is Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This compound selectively inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1][2] By blocking TXA2 production, this compound helps to shift the balance towards vasodilation and anti-aggregation, primarily through the redirection of PGH2 towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[3][4][5] This mechanism makes this compound a valuable pharmacological tool to study the contribution of the thromboxane pathway to endothelial dysfunction in various experimental models.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This inhibition leads to a reduction in TXA2 levels, which in turn has two major downstream effects relevant to endothelial function:
-
Reduced Vasoconstriction and Platelet Aggregation: By decreasing the synthesis of the potent vasoconstrictor and platelet agonist TXA2, this compound directly counteracts two key features of endothelial dysfunction.
-
Increased Prostacyclin Production: Inhibition of thromboxane synthase allows for the redirection of the common precursor, prostaglandin H2 (PGH2), towards the synthesis of prostacyclin (PGI2) by prostacyclin synthase in endothelial cells. PGI2 has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.
This dual action of reducing a vasoconstrictor and promoting a vasodilator makes this compound a powerful agent for studying and potentially ameliorating endothelial dysfunction.
Signaling Pathway of this compound's Action
Caption: this compound inhibits Thromboxane Synthase, reducing TXA2 and increasing PGI2.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | System | Value | Reference |
| IC50 for Thromboxane B2 production | Human whole blood | 765 ± 54 µM | |
| Inhibition of Platelet Adhesion | Damaged rabbit aorta | ~45% at 1 and 10 µM | |
| Reduction in Plasma Thromboxane | Human blood (in vitro & ex vivo) | ~80% |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Model | Dosage | Effect | Reference |
| Anesthetized Greyhounds | 2 mg/kg IV | Significantly reduced plasma Thromboxane B2, increased 6-keto-PGF1α | |
| Stenosed Canine Coronary Arteries | 2.5 mg/kg IV | Abolished cyclic flow reductions in 18 of 28 dogs | |
| Healthy Human Volunteers | 200 mg single dose | 2.4-fold increase in urinary PGI2 metabolite | |
| Patients with Stable Angina | 100 mg | Significantly reduced plasma thromboxane levels | |
| Patients with Raynaud's Syndrome | 400 mg/day for 6 weeks | Significant clinical improvement |
Experimental Protocols
Below are detailed protocols for in vitro, ex vivo, and in vivo experiments to study endothelial dysfunction using this compound.
Protocol 1: In Vitro Assessment of this compound on Platelet Aggregation
Objective: To determine the effect of this compound on platelet aggregation in response to an agonist.
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
This compound hydrochloride
-
Platelet agonist (e.g., arachidonic acid, collagen)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Spectrophotometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a blank.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., saline).
-
Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control for 10-15 minutes at 37°C.
-
-
Platelet Aggregation Assay:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add the this compound-treated or control PRP to the aggregometer cuvettes with a stir bar.
-
Add a platelet agonist (e.g., arachidonic acid at a final concentration of 1.33 mM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.
-
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for in vitro analysis of this compound's effect on platelet aggregation.
Protocol 2: Ex Vivo Assessment of Vascular Reactivity using Wire Myography
Objective: To evaluate the effect of this compound on the vascular tone of isolated arteries.
Materials:
-
Animal model (e.g., rat, rabbit)
-
Isolated artery segments (e.g., aorta, mesenteric artery)
-
Krebs-Henseleit buffer
-
This compound hydrochloride
-
Vasoconstrictor (e.g., phenylephrine, U46619 - a TXA2 mimetic)
-
Vasodilator (e.g., acetylcholine, sodium nitroprusside)
-
Wire myograph system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on the wires of the myograph in chambers filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
-
Viability Check:
-
Contract the rings with a high potassium solution (e.g., 60 mM KCl) to assess viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) and test for endothelium-dependent relaxation with acetylcholine to confirm endothelial integrity.
-
-
This compound Treatment:
-
Incubate the arterial rings with this compound (e.g., 1-10 µM) or vehicle for 30 minutes.
-
-
Vascular Reactivity Assessment:
-
Generate cumulative concentration-response curves to a vasoconstrictor (e.g., U46619) in the presence and absence of this compound.
-
Alternatively, pre-contract the rings and assess the relaxant effect of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves to determine if this compound alters vascular sensitivity to vasoconstrictors.
-
Quantify the vasorelaxant effect of this compound.
-
Protocol 3: In Vivo Animal Model of Endothelial Dysfunction
Objective: To investigate the in vivo effects of this compound on blood pressure and vascular function in a model of endothelial dysfunction.
Materials:
-
Animal model of endothelial dysfunction (e.g., spontaneously hypertensive rats, ApoE knockout mice on a high-fat diet)
-
This compound
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Anesthetic (if required for acute studies)
Procedure:
-
Animal Model and Baseline Measurements:
-
Acclimatize the animals to the experimental conditions.
-
Measure baseline physiological parameters such as blood pressure and heart rate.
-
-
This compound Administration:
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous infusion). The dose will depend on the animal model and study design (e.g., 2.5 mg/kg IV in dogs).
-
-
Monitoring of Physiological Parameters:
-
Monitor blood pressure and heart rate continuously or at regular intervals for the duration of the study.
-
-
Assessment of Endothelial Function (Optional):
-
At the end of the treatment period, endothelial function can be assessed ex vivo using wire myography as described in Protocol 2.
-
Alternatively, in vivo assessment of endothelial function can be performed by measuring the vascular response to vasodilators like acetylcholine.
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma levels of Thromboxane B2 (the stable metabolite of TXA2) and 6-keto-PGF1α (the stable metabolite of PGI2) using ELISA or mass spectrometry to confirm the pharmacological effect of this compound.
-
-
Data Analysis:
-
Compare the changes in blood pressure, heart rate, and markers of endothelial function between the this compound-treated and control groups.
-
Logical Relationship in this compound's Therapeutic Application
Caption: Logical flow from endothelial dysfunction to therapeutic intervention with this compound.
Conclusion
This compound serves as a specific and effective tool for investigating the role of the thromboxane pathway in endothelial dysfunction. By selectively inhibiting thromboxane synthase, it allows researchers to dissect the contributions of TXA2-mediated vasoconstriction and platelet aggregation, as well as the compensatory effects of redirected PGH2 metabolism towards prostacyclin. The protocols and data presented here provide a solid foundation for designing and conducting experiments to further elucidate the complex mechanisms of endothelial dysfunction and to explore potential therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review [mdpi.com]
- 3. Effects of this compound, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on platelet-vessel was interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dazoxiben and Aspirin Combination Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific principles and experimental methodologies for studying the antiplatelet effects of dazoxiben in combination with aspirin. This document summarizes key findings, details experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
Dual antiplatelet therapy is a cornerstone in the management and prevention of atherothrombotic diseases.[1] This document focuses on the combination of aspirin, a well-established antiplatelet agent, and this compound, a selective thromboxane synthetase inhibitor.[2] Aspirin works by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet aggregator.[3][4][5] this compound also targets the thromboxane pathway but acts downstream by specifically inhibiting thromboxane synthetase, the enzyme responsible for converting prostaglandin endoperoxides (PGH2) to TXA2. The combination of these two agents offers a potentially synergistic approach to antiplatelet therapy by inhibiting TXA2 production at two distinct points in its biosynthetic pathway.
Mechanism of Action
Aspirin irreversibly acetylates a serine residue in the active site of the COX-1 enzyme, preventing the conversion of arachidonic acid to PGH2. This effectively reduces the substrate available for thromboxane synthesis for the lifespan of the platelet. This compound, on the other hand, allows for the production of PGH2 but blocks its conversion to TXA2 by inhibiting thromboxane synthetase. This can lead to a redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. The combined action of aspirin and this compound results in a more profound suppression of TXA2-mediated platelet activation and aggregation.
Signaling Pathway Diagram
Caption: Signaling pathway of aspirin and this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and aspirin, alone and in combination.
Table 1: Effects on Platelet Aggregation
| Treatment | Agonist | Effect on Platelet Aggregation | Reference |
| This compound | Collagen | Reduced maximal rate of aggregation | |
| Aspirin | Collagen | Greater reduction in maximal rate of aggregation than this compound | |
| This compound | ADP | Did not abolish secondary aggregation | |
| Aspirin | ADP | Abolished secondary aggregation | |
| This compound + Aspirin | Na-Arachidonate, ADP, Adrenaline | Greater inhibitory effect than either drug alone | |
| This compound | Arachidonic Acid | Prevented aggregation in "responders" but not "non-responders" | |
| This compound (in vitro) | Collagen | Increased mean platelet aggregation threshold from 4.8 to 10.6 mg/ml |
Table 2: Effects on Thromboxane and Prostacyclin Levels
| Treatment | Analyte | Effect | Reference |
| This compound | Plasma Thromboxane B2 (TxB2) | No significant change in plasma levels, but prevented production in clotting whole blood | |
| Aspirin (high dose) | Plasma Thromboxane B2 (TxB2) | Reduced plasma levels | |
| This compound | Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Increased plasma levels; more than doubled in clotting whole blood | |
| Aspirin (high dose) | Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Reduced plasma levels by 95% in clotting whole blood | |
| This compound | Plasma Thromboxane | Reduced by about 80% (in vitro and ex vivo) | |
| This compound | Thromboxane B2 production | Virtual abolition | |
| This compound | 6-oxo-prostaglandin F1α | Slight trend to an increase |
Table 3: Effects on Bleeding Time and Other Parameters
| Treatment | Parameter | Effect | Reference |
| This compound | Bleeding Time | Prolonged | |
| Aspirin | Bleeding Time | Prolonged | |
| This compound | Platelet Adhesion to Damaged Aorta | Reduced by about 45% | |
| This compound | Platelet Adhesion to Collagen-Coated Glass | No effect |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between studies.
In Vivo Study Protocol: Human Subjects
-
Subject Recruitment: Healthy male volunteers are typically recruited. Subjects should be screened to exclude any underlying conditions or medications that could interfere with platelet function.
-
Drug Administration:
-
A placebo control group is included.
-
This compound is administered orally at a specified dose (e.g., 100 mg).
-
Aspirin is administered orally at various doses (e.g., 250 mg or 1000 mg).
-
For combination studies, this compound and a low dose of aspirin are co-administered.
-
-
Blood Sampling: Venous blood is collected at baseline and at specified time points post-drug administration.
-
Platelet Aggregation Studies:
-
Platelet-rich plasma (PRP) is prepared by centrifugation of citrated whole blood.
-
Platelet aggregation is measured using a platelet aggregometer.
-
A panel of agonists is used to induce aggregation, including collagen, ADP, and sodium arachidonate.
-
-
Biochemical Assays:
-
Plasma levels of TxB2 (the stable metabolite of TXA2) and 6-keto-PGF1α (the stable metabolite of PGI2) are measured by radioimmunoassay (RIA) or ELISA.
-
Whole blood is allowed to clot to assess the overall capacity for TxB2 and 6-keto-PGF1α production.
-
-
Bleeding Time Measurement: A standardized method, such as the Simplate method, is used to assess bleeding time before and after drug administration.
Ex Vivo/In Vitro Study Protocol: Platelet Function
-
Blood Collection: Whole blood is collected from healthy volunteers into an anticoagulant (e.g., citrate).
-
Drug Incubation:
-
For in vitro studies, PRP is incubated with varying concentrations of this compound, aspirin, or their combination.
-
For ex vivo studies, blood is drawn from subjects who have ingested the study drugs.
-
-
Platelet Aggregation Assays: As described in the in vivo protocol.
-
Measurement of Thromboxane Production: TxB2 levels in the supernatant of aggregated platelet samples are quantified by RIA or ELISA.
-
Platelet Adhesion Assays:
-
A perfusion chamber is used to model blood flow over a thrombogenic surface.
-
Surfaces can include damaged rabbit aorta or collagen-coated glass.
-
Platelet adhesion is quantified, often using radiolabeled platelets.
-
Experimental Workflow Diagram
Caption: Experimental workflow for clinical studies.
Conclusion
The combination of this compound and aspirin demonstrates a potent antiplatelet effect, primarily through the comprehensive inhibition of the thromboxane A2 pathway. This is complemented by a potential redirection of prostaglandin metabolism towards the production of the anti-aggregatory and vasodilatory prostacyclin. The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic potential and mechanistic intricacies of this dual antiplatelet strategy. Further research is warranted to fully elucidate the clinical implications and optimize dosing regimens for this combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols: In Vivo Imaging of Thrombosis With and Without Dazoxiben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. The study of thrombus formation and the evaluation of anti-thrombotic therapies in vivo are paramount for developing effective treatments. Dazoxiben, a selective thromboxane synthase inhibitor, has been investigated for its anti-platelet effects.[1][2][3] This document provides detailed application notes and protocols for the in vivo imaging of thrombosis, with a specific focus on assessing the therapeutic effects of this compound.
This compound acts by inhibiting thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of TXA2.[4][5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, this compound is expected to reduce platelet aggregation and thrombus formation. However, its efficacy can be influenced by the redirection of prostaglandin endoperoxides towards other prostaglandins like PGD2 and PGE2, which also have roles in modulating platelet activity.
These protocols will describe the establishment of an in vivo thrombosis model, the application of molecular imaging techniques to visualize thrombi, and the methodology to quantify the effects of this compound treatment.
Mechanism of Action: this compound in the Thromboxane Signaling Pathway
This compound is a selective inhibitor of thromboxane A2 synthase. This enzyme converts prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 then binds to thromboxane receptors on the surface of platelets, initiating a signaling cascade that leads to platelet activation, degranulation, and aggregation, as well as vasoconstriction. By blocking the production of TXA2, this compound reduces these pro-thrombotic events. The inhibition of thromboxane synthase can also lead to an increase in the production of other prostaglandins, such as prostacyclin (PGI2), which is a potent inhibitor of platelet aggregation.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative effects of this compound on various biological parameters as reported in the literature.
| Parameter | Species | Model | This compound Dose | Effect | Reference |
| Plasma Thromboxane B2 | Human | ex vivo | - | ~80% reduction | |
| Platelet Aggregation Threshold (Collagen) | Human | ex vivo | - | Increased from 4.8±1.7 mg/ml to 10.6±3.3 mg/ml (P<0.01) | |
| Platelet Adhesion to Damaged Aorta | Rabbit | in vitro | 1 and 10 µM | ~45% reduction | |
| Bleeding Time | Human | Clinical Trial | 0.1 g | Prolonged | |
| Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Human | Clinical Trial | 0.1 g | Increased |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes the induction of thrombosis in the carotid artery of a mouse using ferric chloride, a widely used method for studying arterial thrombosis in vivo.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-dissecting instruments
-
3-0 silk suture
-
Whatman filter paper (1x2 mm strips)
-
10% Ferric chloride (FeCl3) solution
-
Saline solution
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or intraperitoneal injection of ketamine/xylazine.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
Place a 3-0 silk suture under the artery for later manipulation if needed.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before thrombus induction. The timing should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentration during the experiment.
-
-
Thrombus Induction:
-
Soak a small piece of Whatman filter paper (1x2 mm) in a 10% FeCl3 solution.
-
Carefully apply the FeCl3-saturated filter paper to the adventitial surface of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and immediately rinse the artery with warm saline to remove excess FeCl3.
-
Thrombus formation will begin shortly after the injury.
-
-
Post-procedural Care:
-
Close the surgical incision with sutures or surgical clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow the animal to recover from anesthesia on a heating pad.
-
Protocol 2: In Vivo Fluorescence Imaging of Thrombosis
This protocol details the use of fluorescence microscopy to visualize and quantify thrombus formation in real-time.
Materials:
-
Mouse with induced carotid artery thrombosis (from Protocol 1)
-
Fluorescence microscope equipped with a high-speed camera
-
Fluorophore-labeled antibodies or probes targeting platelets (e.g., anti-CD41) and/or fibrin.
-
Intravenous catheter setup
Procedure:
-
Probe Administration:
-
Prior to or immediately after thrombus induction, intravenously inject the fluorophore-labeled antibody or probe. For example, inject a fluorescently labeled anti-CD41 antibody to visualize platelets.
-
-
Imaging Setup:
-
Position the anesthetized mouse on the microscope stage, ensuring the exposed carotid artery is within the field of view.
-
Use appropriate filter sets for the specific fluorophore being used.
-
-
Image Acquisition:
-
Acquire a baseline image of the carotid artery before thrombus formation.
-
Begin continuous or time-lapse imaging immediately after the application of FeCl3.
-
Record images for a set period (e.g., 30-60 minutes) to monitor thrombus formation and stability.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity over time.
-
The integrated fluorescence intensity in the region of interest (the thrombus) is proportional to the amount of labeled platelets or fibrin that has accumulated.
-
Compare the rate of thrombus formation and the final thrombus size between this compound-treated and vehicle-treated groups.
-
Protocol 3: Alternative In Vivo Imaging Modalities
While fluorescence microscopy is a powerful tool for real-time imaging in small animals, other modalities can also be employed, each with its own advantages.
-
Positron Emission Tomography (PET): PET imaging using radiolabeled probes targeting fibrin or activated platelets can provide quantitative data on thrombus burden throughout the body. This is particularly useful for studying thrombosis in deeper tissues or in models of embolic stroke.
-
Magnetic Resonance Imaging (MRI): MRI with a fibrin-binding contrast agent can be used to visualize thrombi with high spatial resolution and excellent soft-tissue contrast. This technique is well-suited for longitudinal studies in larger animals.
-
Ultrasound: High-frequency ultrasound with thrombin-sensitive microbubbles can be used to detect and characterize acute thrombi.
The choice of imaging modality will depend on the specific research question, the animal model being used, and the available instrumentation.
Logical Relationship of this compound's Action and Imaging Outcome
The administration of this compound is hypothesized to lead to a measurable reduction in thrombus formation, which can be quantified using in vivo imaging.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the anti-thrombotic effects of this compound using in vivo imaging. By combining established models of thrombosis with modern molecular imaging techniques, researchers can gain valuable insights into the efficacy of thromboxane synthase inhibitors and their potential as therapeutic agents for thrombotic disorders. Careful experimental design and quantitative image analysis are crucial for obtaining reliable and reproducible results.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Dazoxiben: A Tool for Investigating the Role of Thromboxane in Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2).[1] TXA2 is a highly bioactive lipid mediator known for its potent pro-thrombotic and vasoconstrictive effects.[2][3] Beyond its role in hemostasis, emerging evidence highlights the significant contribution of thromboxane to the inflammatory cascade.[4][5] Thromboxane is implicated in various inflammatory processes, including leukocyte aggregation, cytokine production, and increasing vascular permeability. This compound, by specifically blocking the synthesis of TXA2, serves as a critical pharmacological tool to elucidate the precise role of this eicosanoid in the pathogenesis of inflammatory diseases. These application notes provide detailed methodologies for utilizing this compound in both in vitro and in vivo models of inflammation.
Mechanism of Action
This compound is an imidazole derivative that competitively inhibits thromboxane synthase. This inhibition leads to a significant reduction in the production of TXA2 and its stable, inactive metabolite, thromboxane B2 (TXB2). A key consequence of thromboxane synthase inhibition is the redirection of the common precursor, prostaglandin H2, towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, and prostaglandin E2 (PGE2). This shunting of prostaglandin metabolism is an important consideration in experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Inhibition of Thromboxane Synthase by this compound
| Preparation | Agonist | IC50 of this compound | Reference |
| Washed Human Platelet Suspensions | Thrombin (0.6 IU/ml) | 0.7 µM | |
| Clotting Human Whole Blood | - | 0.3 µg/ml | |
| Rat Whole Blood | - | 0.32 µg/ml | |
| Rat Kidney Glomeruli | - | 1.60 µg/ml |
Table 2: Effects of this compound on Thromboxane and Prostacyclin Levels
| Experimental Model | This compound Dose/Concentration | Change in Thromboxane B2 (TXB2) | Change in 6-keto-PGF1α (Prostacyclin metabolite) | Reference |
| Ex vivo (Human Whole Blood) | 1.5 and 3.0 mg/kg (oral) | Significantly reduced | Increased | |
| In vitro (Human Platelet-Rich Plasma) | Not specified | Prevented production | More than doubled | |
| In vivo (Rats with collagen-induced platelet stimulation) | Oral administration | Inhibited | Increased | |
| Human study (during hemodialysis) | Not specified | Markedly inhibited | Increased | |
| In vitro (Artificial circulation with human blood) | Not specified | Reduced by ~80% | Not specified | |
| In vitro (Rabbit aorta) | 1 and 10 µM | Virtual abolition | Slight trend to increase |
Table 3: Dosages of this compound Used in Preclinical and Clinical Studies
| Study Type | Animal/Subject | Dose | Route of Administration | Application | Reference |
| Toxicity Study | Rats and Rabbits | Up to 400 mg/kg/day | Oral | Safety assessment | |
| Clinical Trial | Humans with Raynaud's Syndrome | 400 mg/day | Oral | Therapeutic evaluation | |
| Clinical Trial | Humans with Raynaud's Syndrome | 100 mg four times a day | Oral | Therapeutic evaluation | |
| Human Study | Healthy Volunteers | 0.1 g | Oral | Platelet function study |
Experimental Protocols
In Vitro Experiment: Collagen-Induced Platelet Aggregation
This protocol assesses the effect of this compound on platelet aggregation, a key process in both thrombosis and inflammation.
Materials:
-
This compound
-
Collagen (e.g., equine tendon collagen)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
-
3.8% sodium citrate (anticoagulant)
Procedure:
-
Blood Collection: Draw venous blood from healthy donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL with platelet-poor plasma (obtained by centrifuging the remaining blood at 1500-2000 x g for 15 minutes).
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Platelet Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission.
-
Add collagen to induce aggregation. The final concentration of collagen should be predetermined to cause submaximal aggregation (e.g., 1-5 µg/mL).
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline. Compare the aggregation in the presence of this compound to the vehicle control. In some studies, this compound has been shown to reduce the maximal rate of collagen-induced platelet aggregation.
In Vivo Experiment: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate the anti-inflammatory effects of compounds like this compound.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Sterile saline (0.9%)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping and this compound Administration:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., indomethacin).
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a defined time before carrageenan injection (e.g., 60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours). The peak edema is typically observed between 3 and 5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
-
Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α Levels
These measurements are crucial for confirming the mechanism of action of this compound.
Materials:
-
Blood or tissue samples from in vivo experiments, or supernatant from in vitro experiments.
-
Commercially available ELISA kits for Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α).
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Blood: Collect blood into tubes containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostanoid formation. Centrifuge to obtain plasma.
-
Tissue: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris.
-
Cell Culture Supernatant: Collect the supernatant from cell cultures.
-
-
ELISA Assay: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of enzyme-conjugated TXB2 or 6-keto-PGF1α.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TXB2 and 6-keto-PGF1α in the samples based on the standard curve generated. A decrease in TXB2 levels and a concurrent increase in 6-keto-PGF1α levels are expected with this compound treatment.
Visualizations
Caption: this compound inhibits thromboxane synthase, blocking TXA2 production and redirecting PGH2 to PGI2.
Caption: Workflow for in vitro evaluation of this compound's effect on platelet aggregation and prostanoid levels.
Caption: Workflow for in vivo assessment of this compound's anti-inflammatory effects.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on platelet-vessel was interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a thromboxane synthetase inhibitor, this compound, during haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of thromboxane and 12-HPETE formation by this compound and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variable platelet aggregation response to Dazoxiben
Technical Support Center: Dazoxiben Platelet Aggregation Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing variable platelet aggregation responses with this compound, a selective thromboxane synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the enzyme thromboxane A2 synthase (TXA2 synthase).[1][2] This enzyme is responsible for converting prostaglandin endoperoxides (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and inducer of platelet aggregation.[1] By blocking this enzyme, this compound reduces the amount of TXA2 produced by platelets.
DOT Script: this compound Mechanism of Action
Caption: this compound inhibits Thromboxane Synthase, blocking TXA2 production.
Q2: Why am I seeing weak or no inhibition of platelet aggregation with this compound, even though it's a platelet inhibitor?
This is a frequently observed phenomenon. The primary reason is the "prostaglandin endoperoxide shunting" or "redirection" effect.[3][4] When this compound blocks thromboxane synthase, its substrate, PGH2, accumulates. This PGH2 is then diverted towards other metabolic pathways, leading to the formation of other prostaglandins like PGE2 and PGD2. While PGD2 is generally inhibitory, PGE2 can potentiate aggregation, counteracting the inhibitory effect of reduced TXA2. The overall effect on aggregation depends on the balance of these newly formed prostaglandins.
Q3: Why is there significant variability in this compound's effect between different blood donors?
This is a well-documented issue. Studies have categorized individuals as "responders" or "non-responders" to this compound. The reasons for this variability are multifactorial:
-
Platelet Reactivity: Platelets from "non-responders" often exhibit higher baseline reactivity and may require lower concentrations of agonists like arachidonic acid to induce a full aggregation response.
-
Genetic Factors: Genetic contributions to overall platelet aggregation responses can be significant, accounting for 21-30% of the variation depending on the agonist used. This can manifest as differences in receptor density or enzyme efficiency.
-
Prostaglandin Profile: The balance of pro-aggregatory (PGE2) and anti-aggregatory (PGD2) prostaglandins formed via the shunting pathway can differ between individuals, modulating the net effect of this compound.
Q4: Which agonist is best to use to demonstrate this compound's inhibitory effect?
The choice of agonist is critical.
-
Arachidonic Acid (AA): This is the most appropriate agonist. AA is the precursor for PGH2, so its aggregation-inducing effect is highly dependent on the thromboxane pathway. This compound's inhibitory action is most clearly demonstrated when AA is used as the stimulus.
-
Collagen: this compound can reduce collagen-induced aggregation, but often less effectively than aspirin. Collagen activates platelets through multiple pathways, not just the TXA2 pathway.
-
ADP, Epinephrine, Thrombin: this compound has little to no effect on aggregation induced by these agonists because they act through different receptor pathways that are independent of thromboxane synthesis.
Troubleshooting Guide
Issue 1: Higher-than-expected platelet aggregation after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Prostaglandin Shunting | The primary cause of residual aggregation is the shunting of PGH2 to form pro-aggregatory prostaglandins like PGE2. This is an inherent mechanistic feature, not an experimental error. Consider measuring PGE2 and PGD2 levels to characterize the shunting profile. |
| Agonist Choice | You are using an agonist like ADP or Thrombin. This compound is not expected to inhibit aggregation from these agonists. Solution: Use Arachidonic Acid as the primary agonist to assess this compound's efficacy. |
| "Non-responder" Donor | The platelet donor may have intrinsically high platelet reactivity or a prostaglandin shunting profile that favors aggregation. Solution: Screen multiple donors if possible to identify "responders" or characterize the variability. |
| Suboptimal this compound Concentration | The concentration of this compound may be insufficient to fully inhibit the enzyme. Solution: Perform a dose-response curve. An IC50 of approximately 0.3 µg/mL has been reported for inhibiting TXB2 production in whole blood. |
DOT Script: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound aggregation results.
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Pre-analytical Variables | Platelet function is highly sensitive to handling. Factors like venipuncture technique, anticoagulant used (3.2% citrate is standard), sample storage temperature (must be room temp), and time from collection can all introduce variability. Solution: Strictly standardize the entire blood collection and processing workflow according to established guidelines. |
| PRP Preparation | Incorrect centrifugation speed or temperature can activate or damage platelets. Solution: Prepare Platelet-Rich Plasma (PRP) by centrifuging citrated whole blood at 150-200g for 10-15 minutes at room temperature. Do not cool the samples. |
| Instrument Settings | Incorrect temperature (must be 37°C), stir bar speed, or calibration can cause inconsistent readings. Solution: Ensure the aggregometer is properly calibrated and maintained. Use consistent settings for all experiments. |
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a standardized method for assessing the effect of this compound on platelet aggregation.
1. Materials
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (dissolved in appropriate vehicle, e.g., saline).
-
Agonist: Arachidonic Acid (AA).
-
Phosphate Buffered Saline (PBS).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Calibrated pipettes.
2. Methods
-
Blood Collection: Draw blood via clean venipuncture into 3.2% sodium citrate tubes. Invert gently to mix. Keep samples at room temperature and process within 4 hours.
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000g for 15 minutes) to obtain Platelet-Poor Plasma (PPP).
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.
-
-
Aggregation Assay:
-
Pipette PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer's incubation well for at least 5 minutes to equilibrate to 37°C.
-
Move the cuvette to the reading well.
-
Add the vehicle control or this compound at the desired final concentration and incubate for a specified time (e.g., 2-5 minutes).
-
Start recording the baseline transmission.
-
Add the Arachidonic Acid agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes until the aggregation curve plateaus.
-
-
Data Analysis:
-
The primary endpoint is the Maximum Platelet Aggregation (%), which is the maximum light transmission achieved relative to the PPP baseline.
-
Compare the % aggregation in the this compound-treated samples to the vehicle-treated control.
-
DOT Script: LTA Experimental Workflow
Caption: Standardized workflow for a this compound LTA experiment.
Summary of Quantitative Data
| Parameter | Value / Range | Agonist / Condition | Reference |
| This compound IC50 | ~0.3 µg/mL | Inhibition of TXB2 production in clotting whole blood | |
| This compound Concentration (in vitro) | 10⁻⁴ M (100 µM) | Used to correlate with in vivo effects in responder/non-responder studies | |
| Responder vs. Non-responder | 4 of 16 subjects (25%) showed aggregation inhibition | Arachidonic Acid-induced aggregation | |
| Prostaglandin Shunting | This compound treatment leads to increased production of PGE2 > PGF2α > 6-keto-PGF1α | Clotting whole blood | |
| Genetic Contribution | 21-30% | Contribution to variance in platelet aggregation responses |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reorientation of prostaglandin endoperoxide metabolism by a thromboxane synthetase inhibitor: In vitro and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dazoxiben Concentration
Welcome to the technical support center for Dazoxiben. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of thromboxane A2 synthase (TXA2S), an enzyme in the prostaglandin synthesis pathway.[1][2] By inhibiting this enzyme, this compound blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of vasoconstriction and platelet aggregation.[3][4] Interestingly, this inhibition can lead to the redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which is a vasodilator and inhibitor of platelet aggregation.[3] This dual action of reducing TXA2 and potentially increasing PGI2 makes this compound a valuable tool for studying processes related to thrombosis and vasoconstriction.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in water (≥ 100 mg/mL) and DMSO (25 mg/mL). For long-term storage, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to a year or -20°C for up to one month. When preparing working solutions for your experiments, thaw an aliquot and dilute it in your cell culture medium or buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤ 0.1%) to prevent solvent-induced artifacts.
Q3: What is a good starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound will depend on your specific experimental system, including the cell type and the endpoint being measured. Based on published data, a good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations. For example, a range of 0.1 µM to 10 µM is often effective. The IC50 for inhibiting TXB2 production in human whole blood is approximately 0.3 µM.
This compound Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, an inhibitor of thromboxane synthetase, on forearm vasoconstriction in response to cold stimulation, and on human blood vessel prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane-mediated activation of platelets and enhancement of platelet uptake onto collagen-coated glass or deendothelialized rabbit aorta. Comparative effects of a thromboxane antagonist (EPO45) and a thromboxane synthetase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Technical Support Center: Research Grade Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges of dazoxiben in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 to thromboxane A2 (TXA2).[1][2][3] By inhibiting this enzyme, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[4][5] This mechanism of action makes it a valuable tool for research in thrombosis, hemostasis, and related cardiovascular conditions.
Q2: What are the main challenges in preparing aqueous solutions of this compound for research?
The primary challenge is the low aqueous solubility of this compound, particularly in its free base form. As a lipophilic compound, it is more readily soluble in organic solvents. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This can lead to inaccurate and unreliable experimental results.
Q3: In what forms is this compound typically available for research?
This compound is commonly available as the free base or as a hydrochloride (HCl) salt. The hydrochloride salt, this compound hydrochloride, generally exhibits higher aqueous solubility compared to the free base form.
Solubility Data
The solubility of this compound can vary depending on the form (free base vs. hydrochloride salt) and the solvent system. The following tables summarize available solubility data.
Table 1: this compound Hydrochloride Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Water | ≥ 100 | ≥ 372.16 | |
| Water | 54 | 200.96 | |
| DMSO | 54 | 200.96 | |
| DMSO | 25 | 93.04 | |
| Ethanol | 4 | 14.88 |
Table 2: this compound (Free Base) Predicted Solubility
| Property | Predicted Value | Source |
| Water Solubility | 1.28 mg/mL | |
| logP | 1.44 |
Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was not determined. Predicted values are estimations and may differ from experimental results.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when preparing aqueous solutions of this compound is a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.
Problem: Precipitate forms immediately upon dilution of a DMSO stock solution into aqueous media.
This is the most frequent issue and is caused by the poor solubility of this compound in water-dominant solutions.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
-
Lower the Final Concentration: The simplest solution is often to reduce the final working concentration of this compound to below its aqueous solubility limit.
-
Optimize the Dilution Method:
-
Increase Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid dispersion.
-
Stepwise Dilution: First, dilute the concentrated DMSO stock into a smaller volume of the aqueous medium, and then add this intermediate dilution to the final volume.
-
-
Adjust the pH of the Aqueous Medium: this compound has a predicted acidic pKa of 4.36 and a basic pKa of 6.49. Its solubility is therefore pH-dependent.
-
For this compound hydrochloride, maintaining a slightly acidic pH (e.g., pH 5-6) in your buffer may improve solubility by keeping the molecule in its more soluble, ionized form.
-
Conduct a small-scale trial by adjusting the pH of your buffer to determine the optimal pH for solubility without compromising your experimental conditions.
-
-
Consider Co-solvents or Solubilizing Agents:
-
Co-solvents: For in vitro assays where cell tolerance is not a concern, adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the final aqueous solution can increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Preparing a complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be an effective strategy.
-
Problem: Solution is initially clear but a precipitate forms over time.
This delayed precipitation can be due to changes in temperature, pH, or degradation of the compound.
-
Maintain Stable Temperature: Avoid storing solutions at low temperatures where solubility may decrease. If experiments are performed at room temperature after preparing solutions at 37°C, precipitation may occur.
-
Ensure pH Stability: Use a well-buffered aqueous medium to prevent pH shifts during storage or incubation that could affect this compound's solubility.
-
Assess Stability: this compound's stability in aqueous solutions over time is not well-documented. It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or -80°C and use within a month. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 268.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh out 2.69 mg of this compound hydrochloride powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the 10 mM this compound hydrochloride stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To minimize precipitation, ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%.
-
Add the this compound stock solution to the medium while gently vortexing to ensure rapid mixing.
-
-
Use the final diluted solution immediately in your experiment.
-
Always include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.
This compound Signaling Pathway
This compound acts as a selective inhibitor of thromboxane synthase, which plays a key role in the arachidonic acid cascade.
Caption: this compound inhibits Thromboxane Synthase in the arachidonic acid pathway.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates [frontiersin.org]
- 4. This compound examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
How to prevent Dazoxiben precipitation in phosphate-buffered saline
Technical Support Center: Dazoxiben Formulation
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to this compound's solubility, particularly its tendency to precipitate in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to standard phosphate-buffered saline (PBS) at pH 7.4?
A: this compound's structure contains both a weakly acidic carboxylic acid group (pKa ≈ 4.36) and a weakly basic imidazole group (pKa ≈ 6.49).[1] At a physiological pH of 7.4, the carboxylic acid is deprotonated (negatively charged) and the imidazole ring is largely neutral, making the molecule anionic. This form has low intrinsic aqueous solubility, leading to precipitation in standard PBS.
Q2: What is the relationship between pH and this compound solubility?
A: this compound's solubility is highly pH-dependent. It is more soluble at acidic pH (below 4) where it is fully protonated and carries a positive charge. As the pH approaches the isoelectric point (the pH at which the net charge is zero), its solubility dramatically decreases. Understanding this relationship is key to preventing precipitation.
Q3: Can I use a co-solvent like DMSO to dissolve this compound?
A: Yes, using a minimal amount of a water-miscible organic co-solvent is a common and effective strategy.[2] Dimethyl sulfoxide (DMSO) is frequently used to prepare a concentrated stock solution.[3][4] However, it is critical to keep the final concentration of DMSO in your working solution low (typically <0.5%) to avoid artifacts or cytotoxicity in biological assays.[5]
Q4: Are there alternatives to standard PBS that are more suitable for this compound?
A: Yes. The choice of buffer can significantly impact this compound's solubility. In some cases, phosphate ions themselves can interact with drug molecules to form less soluble salts. Alternative buffers to consider include bicarbonate buffers, which are physiologically relevant, or simple pH-adjusted saline. Using a lower buffer concentration may also be beneficial.
Q5: Can cyclodextrins improve the solubility of this compound?
A: Cyclodextrins are effective solubilizing agents for many poorly soluble drugs. They are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Formulations using SBE-β-CD (sulfobutylether-β-cyclodextrin) have been shown to be effective for this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during experimental setup.
| Problem | Potential Cause | Suggested Solution |
| Immediate Precipitation | Unfavorable pH: The pH of the PBS (typically 7.4) is causing the this compound to crash out of solution immediately. | 1. Adjust pH First: Lower the pH of your buffer to ~4.0-5.0 before adding this compound. 2. Use a Stock Solution: Prepare a high-concentration stock in DMSO and add it dropwise to the vortexing, slightly acidic buffer. |
| Precipitation Over Time | Supersaturation: The initial solution is clear but unstable, leading to crystallization or precipitation over minutes or hours. | 1. Lower Concentration: Your target concentration may exceed the thermodynamic solubility in that specific medium. Try working with a more dilute solution. 2. Use a Solubilizer: Incorporate a solubilizing agent like HP-β-CD or SBE-β-CD to form a stable complex. |
| Inconsistent Assay Results | Undissolved Compound: Poor solubility leads to an unknown and variable concentration of the active compound available to the biological target. | 1. Confirm Dissolution: Visually inspect all solutions for particulates. 2. Optimize Protocol: Adopt a robust solubilization protocol (see below) and use it consistently across all experiments. 3. Filter Sterilize: For cell-based assays, after preparing the working solution, sterilize it using a 0.22 µm filter. This also removes any micro-precipitates. |
Troubleshooting Workflow Diagram
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details how to create a high-concentration stock solution, which is the first step in most experimental setups.
-
Materials: this compound hydrochloride, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound hydrochloride powder accurately. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL). c. Vortex vigorously. If needed, use an ultrasonic bath to ensure the compound is fully dissolved. Hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened bottle if possible. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent and pH Adjustment
This protocol is suitable for preparing a final working solution for most in vitro biological assays.
-
Materials: this compound-DMSO stock solution (from Protocol 1), Phosphate-Buffered Saline (PBS), 1M HCl, calibrated pH meter.
-
Procedure: a. Dispense the required volume of PBS for your final working solution. b. While monitoring with a pH meter, add 1M HCl dropwise to the PBS until the pH is stable between 4.0 and 5.0. c. Vigorously vortex the acidified PBS. d. While vortexing, slowly add the required volume of the this compound-DMSO stock solution. Ensure the final DMSO concentration is below your assay's tolerance limit (e.g., <0.5%). e. Allow the solution to mix for 5-10 minutes. f. If required for your experiment, you can carefully back-titrate the pH towards neutral using 1M NaOH. Proceed with caution, as the compound may precipitate if the pH rises too high or the concentration is too great. g. Filter the final solution through a 0.22 µm sterile filter before use.
Reference Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.23 g/mol | |
| pKa (Strongest Acidic) | ~4.36 (Carboxylic Acid) | |
| pKa (Strongest Basic) | ~6.49 (Imidazole) | |
| Predicted Water Solubility | 1.28 mg/mL | |
| DMSO Solubility | ≥ 25 mg/mL |
This compound Solubility-pH Relationship
The following diagram illustrates how pH influences the ionization state and relative solubility of this compound. The lowest solubility is expected near the isoelectric point, which is between the two pKa values.
References
Overcoming inconsistent results in Dazoxiben in vivo studies
Welcome to the technical support center for Dazoxiben in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in preclinical research and to overcome the challenge of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective inhibitor of thromboxane A2 synthase (TXA2S).[1] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2] By inhibiting TXA2 production, this compound is expected to reduce thrombosis and vasoconstriction.
Q2: Why are the in vivo results with this compound often inconsistent?
A2: The inconsistent effects of this compound in vivo can be attributed to several factors:
-
Redirection of Prostaglandin Metabolism: Inhibition of thromboxane synthase can lead to the accumulation of its substrate, PGH2. This excess PGH2 can be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, but also prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), which can have opposing effects.[3][4] The balance of these newly synthesized prostaglandins can vary between species, individuals, and vascular beds, leading to different outcomes.
-
Species-Specific Differences: The response to this compound can vary significantly between different animal models. For example, in rats, this compound was found to be inactive in a model of collagen-induced platelet aggregation, potentially because prostaglandin endoperoxides themselves have significant aggregatory activity in this species.[5] In contrast, this compound showed antithrombotic activity in dogs and rabbits.
-
"Responder" vs. "Non-Responder" Phenomenon: In both human and potentially in animal studies, there appears to be an individual variability in the response to this compound. This has been linked to the ratio of PGD2 to other prostaglandins formed upon thromboxane synthase inhibition.
-
Experimental Model and Endpoint: The observed effect of this compound can depend on the specific in vivo model and the endpoints being measured. For instance, this compound was effective at reducing platelet adhesion to damaged rabbit aorta but not to collagen-coated glass, highlighting the importance of the biological context.
Q3: What are the expected effects of this compound on bleeding time?
A3: this compound has been shown to prolong bleeding time in humans. This is a consistent finding with the inhibition of TXA2, which is crucial for platelet plug formation. Researchers should anticipate this physiological effect in their in vivo models.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Lack of efficacy in a thrombosis model | Species-specific resistance: The chosen animal model (e.g., rat) may be less responsive to thromboxane synthase inhibition due to the pro-aggregatory effects of redirected prostaglandin endoperoxides. | * Consider using a different animal model known to be responsive to TXA2S inhibitors (e.g., rabbit or dog).* Measure a panel of prostaglandins (TXB2, 6-keto-PGF1α, PGE2, PGD2) in plasma or serum to understand the metabolic redirection in your specific model. |
| Insufficient dose or bioavailability: The administered dose may not be sufficient to achieve adequate inhibition of thromboxane synthase in the target tissue. | * Perform a dose-response study to determine the optimal dose for TXB2 inhibition in your model.* Analyze plasma levels of this compound to confirm absorption and adequate exposure. | |
| Experimental model context: The thrombotic stimulus or the surface on which thrombosis is induced may not be sensitive to TXA2 inhibition. For example, this compound was less effective on artificial surfaces compared to damaged blood vessels. | * If possible, utilize a model that more closely mimics physiological thrombosis on a biological surface.* Consider the nature of the thrombotic challenge in your model and its dependence on the TXA2 pathway. | |
| High variability in results between animals | "Responder" vs. "Non-responder" effect: Individual animals may have different profiles of prostaglandin redirection, leading to varied responses. | * Increase the number of animals per group to ensure statistical power.* Pre-screen animals for their platelet aggregation response to agonists to potentially identify and stratify responders and non-responders. |
| Inconsistent drug administration: Variability in oral gavage or other administration techniques can lead to differences in drug exposure. | * Ensure consistent and accurate administration of this compound. For oral administration, consider using a palatable vehicle to encourage voluntary intake and reduce stress. | |
| Unexpected pro-thrombotic or pro-inflammatory effects | Deleterious redirection of prostaglandin metabolism: An increase in pro-aggregatory or pro-inflammatory prostaglandins like PGE2 could counteract the intended effect of this compound. | * Measure a broader range of eicosanoids to fully characterize the metabolic shift.* Consider co-administration of a broad-spectrum cyclooxygenase inhibitor, though this would also block PGI2 formation. |
Data Presentation
Table 1: In Vivo Dosages of this compound in Different Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Dog | 4 mg/kg | Intravenous | Prolonged time to occlusive coronary thrombus formation | |
| Rabbit | 10 mg/kg | Intravenous Infusion | Abolished local TXB2 production | |
| Rat | Up to 300 mg/kg/day | Oral | No evidence of toxicity at 100 mg/kg/day | |
| Rat | Not specified | Oral | Increased plasma 6-keto-PGF1α after collagen challenge |
Table 2: Effect of this compound on Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α) Levels In Vivo
| Animal Model | Treatment | Change in TXB2 Levels | Change in 6-keto-PGF1α Levels | Reference |
| Dog | 4 mg/kg this compound | 45% decrease in venous concentrations | Not reported | |
| Rabbit | 10 mg/kg this compound infusion | Complete abolition of local production | Sustained increase | |
| Rat | Oral this compound + Collagen | Inhibited production | Increased plasma concentrations | |
| Human | 100 mg this compound | Plasma levels did not change significantly | Rose | |
| Human | 1.5 and 3.0 mg/kg this compound | Urinary excretion reduced by 30% | Plasma levels between <4 and 8 pg/ml |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rabbit Model of Venous Thrombosis
This protocol is adapted from a study investigating local prostaglandin production following in vivo stimulation.
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Anesthetize the rabbit according to an approved institutional protocol.
-
Surgical Preparation:
-
Expose the external jugular vein.
-
Insert a nylon thread into the vein to provide a stimulus for platelet activation without forming an occlusive thrombus.
-
-
This compound Administration:
-
Vehicle: Prepare this compound in a suitable vehicle for intravenous infusion (e.g., saline). The original study does not specify the vehicle, so solubility and compatibility testing is recommended.
-
Dose: Administer a 10 mg/kg infusion of this compound via the femoral vein.
-
-
Blood Sampling:
-
Collect blood samples from the facial vein, immediately distal to the site of stimulation, at baseline and at various time points post-infusion.
-
Use an appropriate anticoagulant (e.g., EDTA with indomethacin to prevent ex vivo prostaglandin synthesis).
-
-
Biochemical Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure TXB2 and 6-keto-PGF1α levels in the plasma using a validated immunoassay (e.g., ELISA or RIA).
-
-
Endpoint: Determine the effect of this compound on local TXB2 and 6-keto-PGF1α production at the site of vascular stimulation.
Protocol 2: Assessment of this compound in a Rat Model of Collagen-Induced Thromboembolism
This protocol is based on a study investigating the in vivo redirection of prostaglandin endoperoxides.
-
Animal Model: Male Sprague-Dawley rats.
-
This compound Administration:
-
Vehicle: The original study does not specify the vehicle for oral administration. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.
-
Dose: Administer the desired oral dose of this compound. A dose-response study is recommended to determine the optimal dose.
-
-
Thrombotic Challenge:
-
At a defined time after this compound administration, induce thromboembolism by intravenous injection of collagen (e.g., 100 µg/kg).
-
-
Blood Sampling:
-
Collect blood samples at baseline and at various time points after the collagen challenge.
-
Use an appropriate anticoagulant.
-
-
Biochemical Analysis:
-
Measure plasma concentrations of TXB2 and 6-keto-PGF1α.
-
-
Physiological Endpoint:
-
Monitor for signs of thrombocytopenia by performing platelet counts.
-
-
Endpoint: Evaluate the effect of this compound on collagen-induced TXB2 production, 6-keto-PGF1α formation, and thrombocytopenia.
Mandatory Visualizations
Caption: this compound's mechanism of action and metabolic shunting.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Effect of this compound on platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum albumin enhances the impairment of platelet aggregation with thromboxane synthase inhibition by increasing the formation of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the involvement of the prostaglandin H2/thromboxane A2 pathway in intravascular platelet aggregation in guinea-pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dazoxiben Dose-Response Curve Optimization in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dazoxiben in animal models to optimize dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active selective inhibitor of thromboxane synthase.[1][2] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[3] This inhibition leads to a decrease in TXA2 levels and a subsequent increase in the production of other prostaglandins, such as prostacyclin (PGI2), which has anti-platelet and vasodilatory effects.[1]
Q2: What is the most common animal model used for studying this compound's effects?
A2: Rodent models, particularly rats, are frequently used to evaluate the in vivo efficacy of this compound and other thromboxane synthase inhibitors.[4]
Q3: What is the primary endpoint to measure this compound's efficacy in animal models?
A3: The most common and direct endpoint is the measurement of Thromboxane B2 (TXB2) levels in plasma or serum. TXB2 is the stable, inactive metabolite of TXA2, and its concentration directly reflects the activity of thromboxane synthase.
Q4: What are some secondary endpoints that can be measured?
A4: Secondary endpoints can provide further insight into the functional consequences of thromboxane synthase inhibition. These include:
-
Bleeding Time: this compound has been shown to prolong tail bleeding time in rats, which is a functional assay of hemostasis.
-
Ex Vivo Platelet Aggregation: Blood samples can be collected from treated animals and stimulated with agonists like collagen or arachidonic acid to measure the extent of platelet aggregation.
Q5: What is a typical starting dose range for this compound in rats?
A5: Based on available literature, intraperitoneal administration of 100 µg/kg has been shown to prolong bleeding time in rats. In toxicity studies, rats showed no evidence of toxicity at oral doses up to 100 mg/kg/day. A study on endotoxin shock in rats used an intravenous dose of 30 mg/kg. Therefore, a pilot study with a wide range of doses (e.g., 0.1, 1, 10, and 100 mg/kg) is recommended to determine the optimal dose range for your specific experimental model and endpoint.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma TXB2 levels between animals in the same dose group. | 1. Inconsistent Drug Administration: Inaccurate dosing volume or improper administration technique (e.g., subcutaneous instead of intraperitoneal). 2. Variable Drug Absorption: Differences in food intake before oral administration can affect absorption. 3. Stress-induced Platelet Activation: Improper handling or stressful blood collection can activate platelets and artificially elevate TXB2 levels. 4. Sample Handling Issues: Delayed processing of blood samples can lead to ex vivo platelet activation and TXB2 formation. | 1. Standardize Administration: Ensure all personnel are properly trained in the chosen administration route. Use calibrated equipment for accurate dosing. 2. Fasting: For oral administration, fast animals overnight to ensure consistent absorption. 3. Minimize Stress: Handle animals gently and use a consistent and minimally stressful blood collection technique. Consider using anesthetics if appropriate for the experimental design. 4. Standardize Sample Processing: Process blood samples immediately after collection. Use appropriate anticoagulants (e.g., EDTA) and centrifuge at 4°C. Store plasma/serum at -80°C until analysis. |
| No significant dose-dependent decrease in TXB2 levels. | 1. Inappropriate Dose Range: The selected doses may be too low to elicit a significant response or may be on the plateau of the dose-response curve. 2. Poor Drug Solubility/Stability: The this compound formulation may not be optimal, leading to poor bioavailability. 3. Rapid Metabolism: The species-specific metabolism of this compound might be faster than anticipated. | 1. Conduct a Pilot Study: Test a wider range of doses, including both lower and higher concentrations. 2. Optimize Formulation: Ensure this compound is properly dissolved in a suitable vehicle. Check the stability of the formulation over the course of the experiment. 3. Pharmacokinetic Study: If possible, perform a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life of this compound in your animal model to optimize the timing of blood collection. |
| Unexpected increase in bleeding time at low doses followed by a plateau. | "Bell-shaped" Dose-Response Curve: This can occur with some enzyme inhibitors. At very high concentrations, off-target effects or feedback mechanisms might come into play. | Expand Dose Range: Test a wider range of doses, particularly at the lower end, to fully characterize the dose-response relationship. |
| Discrepancy between in vitro IC50 and in vivo effective dose. | Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: In vitro potency does not always directly translate to in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME). | PK/PD Modeling: If feasible, conduct pharmacokinetic studies to correlate plasma drug concentrations with the observed pharmacodynamic effect (TXB2 inhibition). This will provide a more complete understanding of the drug's behavior in vivo. |
Data Presentation
Table 1: In Vitro Potency of this compound in Rats
| Tissue | IC50 (µM) | Reference |
| Whole Blood | 0.32 | |
| Kidney Glomeruli | 1.60 |
Table 2: Example of In Vivo Dose and Effect of this compound in Rats
| Dose (Route) | Effect | Reference |
| 100 µg/kg (i.p.) | Marked prolongation of tail bleeding time (96.8 ± 10.8 s) | |
| 30 mg/kg (i.v.) | Prevention of endotoxin-induced rise in plasma TXB2 | |
| Up to 100 mg/kg/day (oral) | No evidence of toxicity in a 6-month study |
Experimental Protocols
Detailed Methodology: In Vivo this compound Dose-Response Study in Rats
This protocol outlines a typical experiment to determine the dose-response curve of this compound by measuring its effect on plasma TXB2 levels in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline).
-
This compound Solutions: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. A suggested dose range for a pilot study is 0.1, 1, 10, and 100 mg/kg.
-
Administration: Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection). Administer an equivalent volume of the vehicle to the control group.
3. Blood Sample Collection:
-
Timing: Collect blood samples at a predetermined time point after this compound administration. Based on the rapid action of similar compounds, 1-2 hours post-administration is a reasonable starting point. A time-course experiment may be necessary to determine the optimal time point.
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice.
-
4. Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma).
-
Store the plasma samples at -80°C until analysis.
5. Measurement of Thromboxane B2 (TXB2):
-
Method: Use a commercially available TXB2 ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. This will typically involve:
-
Preparing a standard curve using the provided TXB2 standards.
-
Diluting the plasma samples as required.
-
Adding standards and samples to the antibody-coated microplate.
-
Adding the enzyme-conjugated TXB2 and incubating.
-
Washing the plate and adding the substrate.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
Calculating the TXB2 concentration in the samples based on the standard curve.
-
6. Data Analysis:
-
Plot the percentage inhibition of TXB2 production (compared to the vehicle control group) against the logarithm of the this compound dose.
-
Fit the data to a sigmoidal dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
Mandatory Visualizations
Caption: this compound's mechanism of action in the arachidonic acid cascade.
Caption: Experimental workflow for a this compound dose-response study.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. This compound, a prototype inhibitor of thromboxane synthesis, has little toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Technical Support Center: Ensuring Complete Thromboxane Synthase Inhibition
Welcome to the technical support center for Dazoxiben. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable inhibition of thromboxane synthase in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of thromboxane synthase (thromboxane A2 synthase), an enzyme crucial for the synthesis of thromboxane A2 (TXA2).[1][2] By inhibiting this enzyme, this compound blocks the conversion of prostaglandin H2 (PGH2) into TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][3]
Q2: What is the expected outcome of successful this compound treatment in an experimental setting?
A2: Successful inhibition of thromboxane synthase by this compound should result in a significant reduction in the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.[4] This inhibition can lead to a decrease in platelet aggregation and vasoconstriction. An expected consequence is the redirection of the prostaglandin endoperoxide metabolism, which may lead to an increase in the production of other prostaglandins like PGE2, PGF2α, and PGI2 (measured as its stable metabolite, 6-keto-PGF1α).
Q3: How can I assess the efficacy of this compound in my experiment?
A3: The most common method to assess the efficacy of this compound is to measure the levels of TXB2 in your biological samples (e.g., plasma, serum, cell culture supernatant). A significant decrease in TXB2 levels post-treatment compared to a control group indicates successful inhibition of thromboxane synthase. Commercially available ELISA kits are a standard tool for this measurement.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound hydrochloride is soluble in water and DMSO. When using DMSO, it is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of TXB2 production | 1. Incorrect this compound Concentration: The concentration of this compound may be too low for the specific experimental system. IC50 values can vary between cell types and species (e.g., 0.3 µM in clotting human whole blood vs. 1.60 µM in rat kidney glomeruli). 2. This compound Degradation: Improper storage or handling of this compound or its solutions may have led to degradation. 3. Issues with Experimental System: The cells or tissues may have low thromboxane synthase activity, or there may be interfering substances in the medium. 4. "Non-responder" Platelets: In studies with human platelets, some individuals are "non-responders" to this compound's anti-aggregatory effects, even with TXB2 inhibition. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a concentration range around the published IC50 values. 2. Verify this compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions have been maintained. 3. Validate Experimental System: Confirm baseline TXB2 production in your control group. Ensure the experimental medium does not contain components that may interfere with this compound's activity. 4. Characterize Platelet Response: If working with platelets, be aware of the potential for "non-responder" phenotypes. |
| High variability in results between experiments | 1. Inconsistent this compound Preparation: Variations in dissolving this compound or in the final concentration of the solvent can affect its activity. 2. Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular metabolism and drug response. 3. Inconsistent Incubation Times: The duration of this compound pre-incubation can affect its efficacy. | 1. Standardize Preparation: Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Use fresh, high-quality solvents. 2. Control Cell Culture Parameters: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 3. Optimize Incubation Time: Determine the optimal pre-incubation time for this compound in your system to ensure it reaches its target. |
| Unexpected increase in platelet aggregation | 1. Accumulation of Pro-aggregatory Endoperoxides: Inhibition of thromboxane synthase can lead to the accumulation of its substrate, prostaglandin H2 (PGH2), which can itself be pro-aggregatory. 2. Low PGD2 Production: In washed platelet preparations, the absence of factors like albumin can lead to lower production of the anti-aggregatory prostaglandin D2 (PGD2), unmasking the pro-aggregatory effects of accumulated endoperoxides. | 1. Consider a Dual Inhibitor/Antagonist: For applications focused on preventing platelet aggregation, a dual thromboxane synthase inhibitor and receptor antagonist might be more effective. 2. Supplement with Albumin: In in vitro platelet studies, the addition of serum albumin can promote the conversion of endoperoxides to the anti-aggregatory PGD2. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| IC50 (TXB2 Production) | Clotting Human Whole Blood | 0.3 µM | |
| IC50 (TXB2 Production) | Rat Whole Blood | 0.32 µg/mL | |
| IC50 (TXB2 Production) | Rat Kidney Glomeruli | 1.60 µg/mL | |
| IC50 (TXB2 Production) | Thrombin-stimulated Washed Human Platelets | 0.7 µM | |
| IC50 (TXB2 Production) | Whole Blood | 765 ± 54 µM | |
| TXB2 Reduction | Human Blood (in vitro and ex vivo) | ~80% | |
| Adhesion Reduction | Damaged Rabbit Aorta | ~45% (at 1 and 10 µM) |
Experimental Protocols
Protocol 1: General In Vitro Inhibition of Thromboxane Synthase with this compound
-
Cell/Tissue Preparation: Prepare your target cells or tissue slices according to your standard laboratory protocol.
-
This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). For a 10 mM stock solution in DMSO, dissolve this compound hydrochloride to a final concentration of 2.687 mg/mL.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
-
Treatment:
-
Pre-incubate the cells/tissues with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) to allow for enzyme inhibition.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Stimulation (Optional):
-
If your experimental model requires it, stimulate the cells/tissues with an agonist that induces thromboxane production (e.g., collagen, arachidonic acid, thrombin).
-
-
Sample Collection:
-
After the desired incubation period, collect the supernatant or lyse the cells to prepare for TXB2 measurement.
-
-
Analysis:
-
Measure the concentration of TXB2 in the collected samples using a validated method such as an ELISA.
-
Protocol 2: Measurement of Thromboxane B2 (TXB2) by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer, standards, and any other required reagents as per the kit manual.
-
Create a standard curve by performing serial dilutions of the provided TXB2 standard.
-
-
Sample Preparation:
-
Serum: Allow blood to clot at room temperature, then centrifuge to separate the serum.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.
-
Cell Culture Supernatants: Centrifuge to remove any cells or debris.
-
Samples may need to be diluted to fall within the detection range of the assay.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the TXB2-peroxidase conjugate to each well.
-
Add the primary antibody to initiate the competitive binding reaction.
-
Incubate the plate as specified in the kit instructions (e.g., 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the recommended wavelength (typically 450 nm).
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the TXB2 concentration in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: this compound inhibits Thromboxane Synthase, blocking TXA2 production.
Caption: Workflow for assessing this compound's effect on TXB2 production.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dazoxiben in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in long-term studies?
A1: The stability of this compound, chemically 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an imidazole derivative, the imidazole ring can be susceptible to oxidation and photodegradation. The benzoic acid moiety can also undergo reactions typical of carboxylic acids.
Q2: What are the predicted degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ether linkage could potentially undergo hydrolysis under extreme pH and high-temperature conditions.
-
Oxidation: The imidazole ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to photodegradation.[1]
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[2]
Q3: What are the optimal storage conditions for this compound stock solutions and solid material?
A3: For long-term storage, solid this compound should be stored in a well-closed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C). This compound stock solutions, particularly in aqueous buffers, should be freshly prepared. If short-term storage is necessary, they should be protected from light and stored at low temperatures. Given its pKa values (strongest acidic: 4.36, strongest basic: 6.49), the pH of aqueous solutions is critical for its stability.[3]
Q4: How can I monitor the degradation of this compound and quantify its impurities?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique.[4] This method should be capable of separating the intact this compound from all potential degradation products. UV detection is typically suitable for this compound due to its chromophores.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound Potency in Solution | pH-mediated hydrolysis or degradation: this compound's stability is pH-dependent. Extreme acidic or basic conditions can accelerate degradation. | Prepare solutions in a buffer system where this compound exhibits maximum stability. Based on its pKa, a slightly acidic pH might be optimal. Conduct a pH-rate profile study to determine the ideal pH for your formulation. |
| Oxidation: Exposure to atmospheric oxygen or presence of peroxides in solvents can lead to oxidative degradation of the imidazole ring. | Use high-purity, peroxide-free solvents. Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. The addition of antioxidants could be evaluated if compatible with the experimental design. | |
| Photodegradation: Exposure to ambient or UV light can cause degradation. | Protect solutions from light at all times by using amber-colored vials or wrapping containers in aluminum foil. | |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of Degradation Products: Stress conditions (temperature, pH, light, oxidation) have led to the breakdown of this compound. | Perform forced degradation studies to systematically identify the degradation products under various stress conditions. This will help in peak identification and tracking during long-term stability studies. |
| Interaction with Excipients: In formulated products, this compound may react with excipients. | Analyze placebo formulations (without this compound) under the same stress conditions to identify any peaks originating from excipient degradation. | |
| Poor Peak Shape or Shifting Retention Times in HPLC | Methodological Issues: The HPLC method may not be robust or optimized for separating this compound from its degradation products. | Re-validate the HPLC method. Ensure it is a true stability-indicating method by demonstrating specificity, accuracy, precision, and robustness. Adjust mobile phase composition, pH, or column type as needed. |
| Column Overload or Degradation: Injecting too concentrated a sample or using a degraded column can affect chromatography. | Dilute the sample to be within the linear range of the method. Replace the HPLC column if it has exceeded its lifetime or shows signs of performance loss. | |
| Inconsistent Results Across Different Batches | Variability in Storage Conditions: Inconsistent temperature, humidity, or light exposure between batches can lead to different degradation profiles. | Ensure all stability chambers and storage locations are properly calibrated and maintained to provide consistent environmental conditions. |
| Batch-to-Batch Variation in this compound or Excipients: Initial impurity profiles of the drug substance or excipients may differ. | Characterize the initial purity of each batch of this compound and excipients before initiating the stability study. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical long-term stability study of this compound under accelerated conditions (40°C/75% RH).
Table 1: this compound Assay and Degradation Products
| Time Point (Months) | This compound Assay (%) | Total Degradation Products (%) |
| 0 | 99.8 | 0.2 |
| 3 | 98.5 | 1.5 |
| 6 | 97.1 | 2.9 |
| 12 | 95.2 | 4.8 |
Table 2: Individual Impurity Profile
| Time Point (Months) | Impurity A (RRT 0.85) (%) | Impurity B (RRT 1.15) (%) | Unknown Impurities (%) |
| 0 | 0.05 | 0.08 | 0.07 |
| 3 | 0.45 | 0.60 | 0.45 |
| 6 | 0.90 | 1.10 | 0.90 |
| 12 | 1.50 | 1.90 | 1.40 |
| (RRT = Relative Retention Time) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Visualizations
Caption: this compound's mechanism of action via inhibition of Thromboxane Synthase.
Caption: Workflow for assessing this compound stability.
References
Dazoxiben Dosage Adjustment for Animal Species: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Dazoxiben for different animal species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazole-based, orally active, and selective inhibitor of the enzyme thromboxane A2 synthase (TXAS)[1][2]. Its primary function is to block the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation[3][4].
Q2: How does the inhibition of thromboxane synthase by this compound affect other prostanoids?
By inhibiting thromboxane synthase, this compound can lead to a redirection of the prostaglandin H2 substrate towards other pathways. This can result in an increased synthesis of other prostanoids such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2)[5]. This "prostaglandin redirection" is an important consideration in interpreting experimental results.
Q3: Are there established this compound dosages for common laboratory animal species?
Specific, standardized this compound dosage regimens for various animal species are not widely published. Dosage can be highly dependent on the animal model, the indication being studied, and the route of administration. Therefore, it is crucial for researchers to perform pilot dose-finding studies to determine the optimal dosage for their specific experimental context. One study on a different thromboxane synthase inhibitor, Y-20811, used an oral dose of 3 mg/kg in rats, which may serve as a starting reference point for designing a dose-ranging study.
Q4: What are the key pharmacokinetic considerations when using this compound across different species?
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of this compound can vary significantly between species. The inhibition of thromboxane synthesis by this compound has been shown to be reversible. Due to these potential inter-species differences, it is not advisable to directly extrapolate dosages from one species to another without conducting pharmacokinetic and pharmacodynamic assessments.
Troubleshooting Guide
Issue 1: High variability in anti-platelet aggregation response is observed at a given dose.
-
Possible Cause: The anti-aggregating effect of this compound can be influenced by the interplay of other prostaglandins. Increased levels of PGE2 can potentiate aggregation, while increased PGD2 can have an inhibitory effect. The balance of these prostaglandins can differ between individual animals, leading to variable responses.
-
Troubleshooting Steps:
-
Measure the plasma levels of not only thromboxane B2 (TXB2, the stable metabolite of TXA2) but also other key prostanoids like 6-keto-PGF1α (the stable metabolite of PGI2), PGE2, and PGD2 to get a complete picture of the pharmacodynamic effect.
-
Increase the sample size (number of animals per group) to improve statistical power and account for inter-individual variability.
-
Ensure that the experimental conditions, including diet and handling, are strictly controlled, as these can influence physiological responses.
-
Issue 2: Unexpected physiological responses are observed, such as changes in blood pressure or inflammatory markers.
-
Possible Cause: The redirection of PGH2 metabolism can lead to elevated levels of other vasoactive and pro-inflammatory or anti-inflammatory prostaglandins. For example, an increase in prostacyclin can cause vasodilation and a drop in blood pressure.
-
Troubleshooting Steps:
-
Monitor vital signs such as blood pressure, heart rate, and body temperature throughout the experiment.
-
Analyze a panel of inflammatory markers to assess the overall inflammatory state of the animal.
-
Consider the potential off-target effects or the effects of altered prostaglandin profiles and consult relevant literature for the specific animal model being used.
-
Issue 3: The observed in-vivo efficacy does not correlate with in-vitro IC50 values.
-
Possible Cause: In-vitro potency (like an IC50 of 765±54 μM for TXB2 inhibition) does not always directly translate to in-vivo efficacy due to pharmacokinetic factors such as poor absorption, rapid metabolism, or inefficient distribution to the target tissue.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the plasma concentration of this compound over time after administration. This will help in understanding the bioavailability and half-life of the compound in the specific species.
-
Correlate the plasma concentration of this compound with the pharmacodynamic effect (e.g., inhibition of TXB2 production) to establish a dose-exposure-response relationship.
-
Consider alternative routes of administration if oral bioavailability is found to be low.
-
Data Presentation
Table 1: Example this compound In-Vitro Potency Data Note: This table includes example data for illustrative purposes.
| Parameter | Species | Matrix | Value | Reference |
| IC50 (TXB2 Inhibition) | Human | Platelet-rich plasma | 765 ± 54 µM | |
| IC50 (PGE2 Inhibition) | Human | Platelet-rich plasma | >2000 µM | |
| IC50 (6-keto-PGF1α) | Human | Platelet-rich plasma | Increased production |
Table 2: Hypothetical this compound Dose-Ranging Study in Rats Note: This table presents a hypothetical data set to illustrate how to structure results from a dose-finding study. Actual results will vary.
| Dose (mg/kg, p.o.) | N | TXB2 Inhibition (%) | 6-keto-PGF1α Increase (%) | Change in Bleeding Time (sec) |
| Vehicle Control | 8 | 0 | 0 | 0 |
| 1 | 8 | 35 ± 8 | 15 ± 5 | 10 ± 3 |
| 3 | 8 | 65 ± 12 | 40 ± 10 | 25 ± 6 |
| 10 | 8 | 85 ± 9 | 70 ± 15 | 50 ± 10 |
Experimental Protocols
Protocol: Pilot Dose-Finding Study of Oral this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2: 1 mg/kg this compound.
-
Group 3: 3 mg/kg this compound.
-
Group 4: 10 mg/kg this compound. (N=6-8 animals per group is recommended).
-
-
This compound Formulation: Prepare a suspension of this compound in the vehicle on the day of dosing. The concentration should be adjusted to allow for a consistent dosing volume (e.g., 5 mL/kg).
-
Administration: Administer the assigned treatment via oral gavage.
-
Pharmacodynamic Assessment (Thromboxane Inhibition):
-
At a predetermined time point post-dosing (e.g., 2 hours, based on anticipated peak plasma concentration), collect blood samples via cardiac puncture under terminal anesthesia.
-
Allow a portion of the blood to clot at 37°C for 1 hour to induce maximal TXA2 synthesis.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 in the serum using a validated ELISA kit.
-
-
Pharmacokinetic Assessment (Optional but Recommended):
-
For a satellite group of animals, collect serial blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 synthesis for each dose group relative to the vehicle control group.
-
Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
-
If pharmacokinetic data is available, calculate key parameters like Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
Caption: this compound inhibits Thromboxane A2 Synthase in the arachidonic acid cascade.
Caption: Workflow for a this compound dose-finding study in an animal model.
References
Interpreting unexpected changes in prostaglandin levels with Dazoxiben
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dazoxiben. Our goal is to help you interpret unexpected changes in prostaglandin levels during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme thromboxane A2 (TxA2) synthase.[1][2] Its principal function is to block the conversion of the prostaglandin endoperoxide (PGH2) into TxA2.[1][3]
Q2: We treated our cells with this compound and saw a decrease in Thromboxane A2 (TxA2), as expected. However, we also observed a significant increase in other prostaglandins like PGE2, PGF2α, and PGD2. Is this a normal response?
A2: Yes, this is a well-documented and expected consequence of TxA2 synthase inhibition by this compound.[1] By blocking the primary metabolic pathway for PGH2, the substrate accumulates and is subsequently "redirected" or "shunted" towards other prostaglandin synthases, leading to an increased synthesis of prostaglandins such as PGE2, PGF2α, and PGD2, as well as prostacyclin (PGI2).
Q3: We are seeing inconsistent anti-platelet aggregation effects with this compound, even with complete inhibition of TxB2 synthesis. Why might this be happening?
A3: The variability in the anti-aggregatory response to this compound is a known phenomenon and is attributed to the differential effects of the prostaglandins formed from the redirected PGH2 metabolism. While PGD2 is an inhibitor of platelet aggregation, PGE2 can have a potentiating effect on aggregation. The net effect on platelet aggregation depends on the balance between these opposing actions. This has led to the classification of subjects as "responders" or "non-responders" to the anti-aggregatory effects of this compound.
Q4: In our in vivo study, we observed a significant increase in the urinary metabolite of prostacyclin (PGI2) after this compound administration. Is this related to the drug's mechanism?
A4: Yes, the increase in prostacyclin (measured as its stable metabolite, such as 2,3-dinor-6-keto-PGF1α in urine or 6-keto-PGF1α in plasma) is a direct result of the redirection of PGH2 metabolism. When TxA2 synthesis is blocked, the excess PGH2 can be utilized by prostacyclin synthase, particularly in tissues like the vascular endothelium, leading to increased PGI2 production.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change or minimal decrease in TxB2 levels after this compound treatment. | 1. Insufficient this compound Concentration: The concentration of this compound may be below its effective inhibitory concentration (IC50). 2. Drug Inactivity: The this compound compound may have degraded. 3. Assay Interference: Components of the experimental system may be interfering with the drug's activity. | 1. Perform a dose-response curve to determine the optimal concentration. The reported IC50 for TxB2 production in clotting human whole blood is approximately 0.3 µg/ml. 2. Verify the integrity and purity of the this compound stock. 3. Review the experimental protocol for any potential interfering substances. |
| Unexpectedly high levels of PGE2 and PGF2α. | This is the expected "shunting" or "redirection" of the prostaglandin endoperoxide (PGH2) metabolism due to the inhibition of thromboxane synthase. | Quantify the levels of PGE2, PGF2α, and PGD2 to fully characterize the metabolic shift. This is a key aspect of this compound's pharmacological effect. |
| Variable or no inhibition of platelet aggregation despite confirmed TxB2 inhibition. | The balance of newly synthesized prostaglandins (pro-aggregatory PGE2 vs. anti-aggregatory PGD2 and PGI2) determines the net effect on platelet function. | 1. Measure the levels of PGD2, PGE2, and a stable metabolite of PGI2 (e.g., 6-keto-PGF1α) in your system. 2. Consider co-administration with a thromboxane receptor antagonist to block the effects of any residual PGH2 that may also act on the thromboxane receptor. |
| Discrepancy between in vitro and in vivo results. | The metabolic environment in vivo is more complex. The presence of different cell types (e.g., endothelial cells) can lead to a more pronounced shift towards prostacyclin (PGI2) production from platelet-derived PGH2. | Characterize the prostaglandin profile in both your in vitro and in vivo models to understand the tissue-specific effects of this compound. |
Data Presentation
Table 1: Effect of this compound on Prostaglandin Synthesis in Human Whole Blood
| Prostaglandin | Change with this compound | Reference |
| Thromboxane B2 (TxB2) | Inhibited (IC50 ≈ 0.3 µg/ml) | |
| Prostaglandin E2 (PGE2) | Increased | |
| Prostaglandin F2α (PGF2α) | Increased | |
| 6-keto-PGF1α (Prostacyclin metabolite) | More than doubled |
Experimental Protocols
Measurement of Prostaglandin Levels by Radioimmunoassay (RIA)
This is a generalized protocol based on methodologies frequently cited in the literature for prostaglandin measurement.
-
Sample Collection and Preparation:
-
For in vitro studies with platelet-rich plasma (PRP), incubate PRP with this compound or vehicle control for a specified time. Initiate platelet aggregation with an agonist like arachidonic acid or collagen. Stop the reaction with a solution like indomethacin in ethanol to prevent further prostaglandin synthesis.
-
For in vivo studies, collect blood into tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin). Centrifuge to obtain plasma. For urine samples, collect over a 24-hour period and store frozen.
-
-
Extraction:
-
Acidify the plasma or urine samples to pH 3.0 with a weak acid (e.g., formic acid).
-
Extract the prostaglandins using a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column with a non-polar solvent to remove interfering lipids.
-
Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Radioimmunoassay:
-
Reconstitute the dried extract in assay buffer.
-
Perform the RIA according to the manufacturer's instructions for the specific prostaglandin kit (e.g., PGE2, TxB2). This typically involves incubating the sample with a specific antibody and a radiolabeled tracer.
-
Separate the antibody-bound and free tracer.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the prostaglandin in the sample by comparing the results to a standard curve.
-
Visualizations
Caption: this compound inhibits Thromboxane Synthase, redirecting PGH2 metabolism.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of serum albumin on Dazoxiben's effect on platelet aggregation
Technical Support Center: Dazoxiben and Platelet Aggregation
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum albumin on this compound's effect on platelet aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on platelet aggregation?
This compound is a selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a strong promoter of platelet aggregation. By blocking the production of TXA2, this compound effectively reduces platelet aggregation induced by agents like arachidonic acid and collagen.
Q2: How does serum albumin influence the activity of this compound?
Serum albumin is a major plasma protein known to bind to a wide variety of drugs, including this compound. This binding is a reversible process, and an equilibrium exists between the bound and unbound (free) drug in the plasma. Only the free fraction of the drug is pharmacologically active. Therefore, the presence of serum albumin can reduce the concentration of free this compound available to inhibit thromboxane synthase, potentially diminishing its anti-platelet effect.
Q3: What are the expected results when studying the effect of serum albumin on this compound's inhibition of platelet aggregation?
In the presence of physiological concentrations of human serum albumin, the inhibitory effect of this compound on platelet aggregation is expected to be reduced. This is due to the binding of this compound to albumin, which lowers the concentration of the free, active drug. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition of platelet aggregation as observed in an albumin-free environment.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of platelet aggregation by this compound.
-
Possible Cause 1: Inappropriate Agonist. this compound's inhibitory action is most pronounced when platelet aggregation is induced by arachidonic acid, as this pathway is heavily dependent on TXA2 synthesis. If you are using agonists that bypass this step, such as the TXA2 mimetic U46619 or thrombin, the effect of this compound will be minimal or absent.
-
Solution: Use arachidonic acid as the platelet aggregation agonist to specifically assess the efficacy of the thromboxane synthase inhibitor.
-
-
Possible Cause 2: Presence of Plasma Proteins. If your platelet preparation contains residual plasma, the albumin present can bind to this compound, reducing its effective concentration.
-
Solution: Use washed platelets or platelet-rich plasma (PRP) prepared with minimal plasma contamination for your experiments. If you are intentionally studying the effect of albumin, ensure its concentration is consistent across experiments.
-
-
Possible Cause 3: Drug Instability. this compound, like many drugs, can degrade over time, especially if not stored properly.
-
Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock.
-
Issue 2: High variability in results between experimental repeats.
-
Possible Cause 1: Variation in Platelet Count and Function. Platelet count and reactivity can vary between donors and even from the same donor at different times.
-
Solution: Standardize your platelet preparation protocol to ensure a consistent platelet count in your assays. Allow platelets to rest for a defined period after preparation before starting the experiment.
-
-
Possible Cause 2: Inconsistent Albumin Concentration. If the study involves albumin, slight variations in its concentration can significantly impact the free drug concentration of this compound.
-
Solution: Prepare albumin solutions carefully and ensure the final concentration in the assay is accurate and consistent.
-
Experimental Protocols and Data
Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a method to assess the impact of serum albumin on the inhibition of arachidonic acid-induced platelet aggregation by this compound.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Preparation of Washed Platelets (Optional, for albumin-free experiments):
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the washing step.
-
Finally, resuspend the washed platelets in the buffer to the desired concentration.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP or washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).
-
In experiments investigating the effect of albumin, add human serum albumin to the desired final concentration before adding this compound.
-
Initiate platelet aggregation by adding arachidonic acid (e.g., final concentration of 0.5 mM).
-
Record the change in light transmittance for a set period (e.g., 10 minutes) to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) in the presence and absence of serum albumin.
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the impact of human serum albumin (HSA) on the IC50 of this compound in inhibiting arachidonic acid-induced platelet aggregation.
| Experimental Condition | This compound IC50 (µM) |
| Washed Platelets (Albumin-free) | 0.5 |
| Platelet-Rich Plasma (Physiological Albumin) | 5.0 |
This data is illustrative and may not represent actual experimental results.
Visualizations
Caption: this compound's mechanism of action in the thromboxane A2 signaling pathway.
Caption: Experimental workflow for assessing the impact of serum albumin on this compound.
Dazoxiben assay validation and quality control measures
Welcome to the technical support center for Dazoxiben assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 into thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[1][3] This mechanism of action makes it a subject of interest in cardiovascular and thrombotic disease research.
Q2: What are the common analytical methods for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound and similar small molecules in biological matrices.[4] These techniques offer the necessary selectivity, sensitivity, and accuracy for bioanalytical studies.
Q3: How should I prepare Quality Control (QC) samples for my this compound assay?
QC samples are crucial for assessing the accuracy and precision of your assay. They should be prepared from a separate stock solution than the calibration standards. Typically, at least three concentration levels are prepared: Low QC (LQC), Medium QC (MQC), and High QC (HQC), spanning the range of expected sample concentrations. The QC samples should be prepared in the same biological matrix as the study samples to mimic the experimental conditions.
Q4: What are the key validation parameters I need to assess for my this compound bioanalytical method?
According to regulatory guidelines, such as those from the FDA, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q5: How do I conduct a forced degradation study for a stability-indicating this compound assay?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This involves subjecting this compound to various stress conditions to generate potential degradation products. Common stress conditions include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Alkaline hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: e.g., 3-30% hydrogen peroxide at room temperature.
-
Thermal degradation: Heating the solid drug substance or a solution.
-
Photolytic degradation: Exposing the drug to UV or fluorescent light.
The analytical method should then be able to separate the this compound peak from any degradation product peaks.
Assay Validation and Quality Control
Method Validation Acceptance Criteria
The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA guidelines.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Deviation of Standards | Within ±15% of nominal concentration (±20% for LLOQ) |
| Number of Standards | At least 75% of non-zero standards must meet the criteria |
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
| Accuracy | LLOQ | Within ±20% of the nominal concentration |
| LQC, MQC, HQC | Within ±15% of the nominal concentration | |
| Precision (CV%) | LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% |
Table 3: Acceptance Criteria for Other Validation Parameters
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible across QC levels. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% for at least 6 different lots of matrix. |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Experimental Protocols
Representative HPLC-UV Method for this compound
This protocol is a representative method based on common practices for similar small molecules. Method development and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 230-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
Representative LC-MS/MS Method for this compound
This protocol is a representative method and requires optimization and validation.
-
Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecular ion of this compound ([M+H]⁺). The product ion (Q3) will be a characteristic fragment ion, which needs to be determined by direct infusion of a this compound standard. A second, qualifier transition is also recommended.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal intensity for the selected MRM transitions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Add a buffering agent to adjust the pH (e.g., 100 µL of 0.1 M sodium carbonate to make the sample basic).
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2-5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
Issue: Peak Tailing
-
Possible Causes:
-
Secondary Silanol Interactions: this compound, containing a basic imidazole group, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.
-
Column Overload: Injecting too concentrated a sample.
-
Column Void or Contamination: A void at the column inlet or accumulation of particulate matter on the frit can distort peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the complete protonation of silanol groups and the analyte.
-
Use an End-capped Column: Employ a column where the residual silanol groups are chemically bonded ("end-capped") to reduce their activity.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Check the Column: Reverse-flush the column (if permitted by the manufacturer) or replace the column frit. If a void is suspected, the column may need to be replaced.
-
Optimize Tubing: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Issue: Baseline Noise or Drift
-
Possible Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or lines.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components.
-
Column Bleed: Degradation of the stationary phase, especially at extreme pH or high temperatures.
-
Detector Lamp Issue: An aging or failing UV lamp.
-
Incomplete Mobile Phase Mixing: For gradient elution, improper mixing of the mobile phase components.
-
-
Solutions:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.
-
Use High-Purity Solvents: Use HPLC-grade solvents and high-purity salts for buffers. Filter the mobile phase before use.
-
Flush the System: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Check Column Specifications: Ensure the mobile phase pH and temperature are within the recommended range for the column.
-
Replace Lamp: If the lamp has exceeded its lifetime, replace it.
-
Prime the Pump: Prime all solvent lines to ensure proper mobile phase delivery.
-
LC-MS/MS Assay Troubleshooting
Issue: Matrix Effect (Ion Suppression or Enhancement)
-
Possible Causes:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
-
Inadequate Sample Cleanup: The sample preparation method may not be effective at removing interfering substances.
-
Poor Chromatographic Separation: this compound may not be sufficiently separated from matrix components.
-
-
Solutions:
-
Improve Sample Preparation:
-
Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize the LLE or SPE protocol (e.g., change solvents, pH, or sorbent type).
-
-
Modify Chromatography:
-
Adjust the gradient to better separate this compound from the early-eluting, highly polar matrix components and late-eluting non-polar components like phospholipids.
-
Use a column with a different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in ionization.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Issue: Poor Recovery
-
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix.
-
Analyte Instability: this compound may be degrading during sample processing or storage.
-
Adsorption: The analyte may be adsorbing to plasticware or the inside of the autosampler vials.
-
-
Solutions:
-
Optimize Extraction:
-
For LLE, adjust the pH of the sample and the extraction solvent.
-
For SPE, ensure the correct sorbent is used and optimize the wash and elution steps.
-
-
Assess Stability: Perform stability experiments under the conditions used for sample preparation (e.g., bench-top stability, autosampler stability). If instability is observed, consider adding stabilizers or keeping samples on ice.
-
Use Low-Binding Labware: Utilize low-adsorption centrifuge tubes and autosampler vials.
-
Check Reconstitution Solvent: Ensure the final extract is fully soluble in the reconstitution solvent.
-
Visualizations
Caption: this compound's mechanism of action as a thromboxane synthase inhibitor.
Caption: A typical workflow for HPLC assay validation.
Caption: A logical troubleshooting guide for common HPLC issues.
References
Mitigating Dazoxiben's effects on cyclooxygenase activity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dazoxiben. The following information addresses concerns about its effects on cyclooxygenase (COX) activity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: At high concentrations, is this compound directly inhibiting cyclooxygenase (COX) enzymes?
A1: this compound is a selective inhibitor of thromboxane A2 synthase (TXA2 synthase)[1][2][3]. It is not known to be a direct inhibitor of cyclooxygenase (COX) enzymes. The observed effects at high concentrations are typically not due to direct COX inhibition but rather a phenomenon known as the "reorientation of prostaglandin endoperoxide metabolism"[4]. When thromboxane synthase is blocked by this compound, the precursor molecule, prostaglandin H2 (PGH2), accumulates. This excess PGH2 is then available for other enzymes to convert into different prostaglandins, such as PGE2, PGF2α, and prostacyclin (PGI2)[1].
Q2: Why do I observe altered levels of prostaglandins other than thromboxane in my experiment after using a high concentration of this compound?
A2: This is an expected outcome of effective thromboxane synthase inhibition. By blocking the conversion of PGH2 to thromboxane A2, this compound causes a build-up of PGH2. This substrate is then redirected towards other prostaglandin synthesis pathways, leading to an increase in the production of prostaglandins like PGE2, PGF2α, and prostacyclin (6-keto-PGF1α, a stable metabolite of prostacyclin). This redirection is a key aspect of this compound's mechanism of action.
Q3: Could the increased production of other prostaglandins interfere with my experimental results?
A3: Yes, the increased synthesis of other prostaglandins can have significant biological effects that may influence your experimental outcomes. For example, PGE2 and PGD2 can modulate platelet aggregation. It is crucial to be aware of this "prostaglandin redirection" and to measure a panel of prostaglandins, not just thromboxane B2 (the stable metabolite of TXA2), to fully understand the effects of this compound in your system.
Q4: What is the recommended concentration range for using this compound to ensure selectivity for thromboxane synthase?
A4: The optimal concentration of this compound will vary depending on the experimental system (e.g., isolated enzyme, cell culture, whole blood). It is always recommended to perform a dose-response curve to determine the IC50 for thromboxane B2 inhibition in your specific model. Based on available literature, IC50 values for thromboxane B2 inhibition have been reported in the range of 0.3 µg/ml to 765 µM in different systems. Using concentrations significantly above the IC50 for thromboxane synthase inhibition may increase the likelihood of observing pronounced prostaglandin redirection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in biological response not attributable to thromboxane inhibition. | Redirection of prostaglandin endoperoxide metabolism leading to increased levels of other prostaglandins (e.g., PGE2, PGI2). | 1. Measure a broader range of prostaglandins (PGE2, PGF2α, 6-keto-PGF1α) in your experimental samples using ELISA or LC-MS/MS. 2. Consider the known biological activities of the elevated prostaglandins in the context of your experiment. 3. If necessary, use antagonists for the receptors of the redirected prostaglandins to isolate the effects of thromboxane synthase inhibition. |
| Apparent loss of this compound selectivity at high concentrations. | The observed effects are likely due to the significant accumulation of PGH2 and its subsequent metabolism, rather than direct off-target inhibition of other enzymes like COX. | 1. Perform a dose-response experiment to confirm potent inhibition of thromboxane B2 formation. 2. Concurrently measure other prostaglandins to confirm the redirection phenomenon. 3. To confirm that COX is not directly inhibited, you can perform a direct COX activity assay in the presence of high concentrations of this compound. |
| Inconsistent results between experiments. | Variability in cell number, agonist concentration, or incubation time can affect the degree of prostaglandin synthesis and redirection. | 1. Standardize all experimental parameters, including cell density, agonist concentration, and incubation times. 2. Always include positive (e.g., a known COX inhibitor like indomethacin) and negative (vehicle) controls in your experiments. |
Data Presentation
Table 1: Reported IC50 Values for this compound Inhibition of Thromboxane B2 Production
| Experimental System | IC50 | Reference |
| Clotting human whole blood | 0.3 µg/ml | |
| Rat whole blood | 0.32 µg/ml | |
| Rat kidney glomeruli | 1.60 µg/ml | |
| Platelet production | 765 ± 54 µM | |
| Thrombin-stimulated washed human platelet suspensions | 0.7 µM |
Note: These values are context-dependent and may vary between different experimental setups.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound
-
Reference COX inhibitor (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted this compound or reference inhibitor to the respective wells. For the 100% enzyme activity control, add 10 µL of the solvent.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
Protocol 2: Thromboxane Synthase Inhibitor Screening Assay (Fluorescence Polarization)
This protocol is based on a competitive binding assay.
Materials:
-
Thromboxane A Synthase (TXAS) (human, recombinant)
-
TXAS FP Assay Buffer
-
Fluorescently labeled TXAS-specific probe
-
This compound
-
Positive control inhibitor (e.g., Ozagrel)
-
384-well black plate
-
Fluorescence polarization plate reader (excitation ~530 nm, emission ~590 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the fluorescent probe to all wells.
-
Add the recombinant TXAS enzyme to all wells except for the blank (no enzyme) controls.
-
Incubate the plate at room temperature for the recommended time to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. Calculate the IC50 value for this compound.
Visualizations
Caption: this compound inhibits Thromboxane A2 Synthase, leading to a redirection of PGH2 metabolism.
Caption: Troubleshooting workflow for unexpected effects of this compound.
Caption: Logical flow of this compound's mechanism at high concentrations.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reorientation of prostaglandin endoperoxide metabolism by a thromboxane synthetase inhibitor: In vitro and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dazoxiben vs. Ozagrel: A Comparative Analysis of Two Thromboxane A2 Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dazoxiben and Ozagrel, two prominent inhibitors of Thromboxane A2 (TXA2) synthase. By objectively evaluating their performance based on available experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction to Thromboxane A2 Synthase Inhibitors
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases. TXA2 synthase, a key enzyme in the arachidonic acid cascade, is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. Inhibition of this enzyme presents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound and Ozagrel are two such inhibitors that have been extensively studied. This guide delves into a head-to-head comparison of their efficacy, selectivity, and overall pharmacological profile.
Mechanism of Action
Both this compound and Ozagrel are competitive inhibitors of TXA2 synthase.[1] Their primary mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of PGH2 to TXA2.[1] This inhibition leads to a significant reduction in TXA2 levels, which in turn attenuates platelet aggregation and vasoconstriction.[2]
A crucial consequence of TXA2 synthase inhibition is the redirection of the PGH2 substrate towards other metabolic pathways. This results in an increased synthesis of other prostanoids, including prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[1][3] PGI2, in particular, is a potent vasodilator and inhibitor of platelet aggregation, and its increased production is thought to contribute significantly to the therapeutic effects of TXA2 synthase inhibitors.
Molecular modeling studies have shown that both this compound and Ozagrel interact with the heme group within the active site of TXA2 synthase. The imidazolyl group present in both molecules is thought to interact with the iron atom of the heme group.
Comparative Efficacy and Potency
Direct comparative studies provide the most valuable insights into the relative potency of this compound and Ozagrel.
In Vitro and In Vivo Inhibition of TXA2 Synthase
| Drug | Model | Parameter | Value | Reference |
| Ozagrel | Rabbit Platelets | IC50 | 11 nM | |
| This compound | Clotting Human Whole Blood | IC50 | 0.3 µg/mL | |
| This compound | Rat Whole Blood | IC50 | 0.32 µg/mL | |
| This compound | Rat Kidney Glomeruli | IC50 | 1.60 µg/mL | |
| Ozagrel | Rat | Oral ID50 (TXA2 generation) | 0.3 mg/kg | |
| This compound | Rat | Oral ID50 (TXA2 generation) | Not directly compared | |
| Ozagrel | Rat | i.v. ED50 (Thrombosis) | 0.066 mg/kg | |
| This compound | Rat | Not directly compared | Not directly compared |
Note: Direct comparison of IC50 values across different studies and experimental conditions should be interpreted with caution.
Effects on Platelet Aggregation
Both this compound and Ozagrel have been shown to inhibit platelet aggregation induced by various agonists. However, the extent of this inhibition can be variable.
| Drug | Agonist | Effect | Reference |
| This compound | Arachidonic Acid | Inhibition observed in some individuals ("responders") but not others ("non-responders") | |
| This compound | Collagen | Minimal inhibitory effect on aggregation, but reduced serotonin release by ~40% | |
| Ozagrel | Arachidonic Acid | IC50 of 53.12 µM for inhibition of platelet aggregation |
Redirection of Prostaglandin Synthesis
A key feature of TXA2 synthase inhibitors is their ability to increase the production of other prostaglandins.
| Drug | Effect on Prostaglandin Synthesis | Reference |
| This compound | - Increased generation of PGE2, PGF2α, and PGD2 in platelet-rich plasma.- Doubled the formation of 6-keto-PGF1α (a metabolite of PGI2) in whole blood. | |
| Ozagrel | - Increases the production of prostacyclin (PGI2). |
Pharmacokinetics
| Drug | Administration | Key Pharmacokinetic Parameters | Reference |
| Ozagrel | Intravenous, Oral, Rectal (Rabbits) | - Rapid onset of action (marked reduction in serum TXB2 within 30 min).- Rectal administration showed rapid and complete absorption (Tmax: 20 min, Bioavailability: 100%). | |
| Ozagrel | Intravenous, Oral (Rats) | - Biexponential plasma concentration-time profile with a rapid terminal decay (t1/2β: ~0.16-0.17 h).- Metabolized to M1 and M2. | |
| This compound | Oral | Orally active. Specific pharmacokinetic parameters in humans are not detailed in the provided search results. |
Clinical Studies
This compound and Ozagrel have been evaluated in different clinical settings, making a direct comparison of their clinical efficacy challenging.
This compound
-
Raynaud's Syndrome: A double-blind trial showed a significant clinical improvement in patients receiving this compound for six weeks. However, the mechanism did not appear to be mediated by increased prostacyclin production.
Ozagrel
-
Acute Ischemic Stroke: A meta-analysis of randomized controlled trials concluded that ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke. The most common severe adverse events were digestive hemorrhage and hemorrhagic stroke, though there was no significant difference compared to control groups.
-
Perioperative Management of Thromboembolism: Ozagrel has been used as a rescue or prophylactic treatment during coil embolization of cerebral aneurysms.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Measurement of TXA2 Synthase Inhibition (Ex Vivo)
This protocol is a generalized representation for assessing the inhibition of TXA2 production in whole blood.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thromboxane Pathway Modulation: Dazoxiben vs. SQ 29,548
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key pharmacological tools used to investigate the thromboxane A2 (TxA2) signaling pathway: dazoxiben, a thromboxane synthase inhibitor, and SQ 29,548, a thromboxane receptor antagonist. We will explore their distinct mechanisms of action, present comparative experimental data on their performance, and detail the methodologies used in these assessments.
Introduction: The Thromboxane A2 Signaling Pathway
Thromboxane A2 (TxA2) is a potent lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and various cardiovascular diseases.[1] Produced by activated platelets, TxA2 is a powerful inducer of platelet aggregation and a potent vasoconstrictor.[2][3] Its actions are mediated through the G protein-coupled thromboxane A2 receptor, also known as the T-prostanoid (TP) receptor.[2][4] The synthesis and signaling of TxA2 are key targets for anti-thrombotic therapies. This guide focuses on two distinct strategies for inhibiting this pathway: blocking TxA2 production with this compound and antagonizing its receptor with SQ 29,548.
Mechanisms of Action: Two Strategies for Pathway Inhibition
This compound and SQ 29,548 interrupt the TxA2 pathway at two different points, leading to distinct biochemical and physiological consequences.
-
This compound: Thromboxane Synthase Inhibition this compound is an orally active and selective inhibitor of thromboxane synthase, the enzyme responsible for converting the prostaglandin endoperoxide PGH2 into TxA2. By blocking this enzyme, this compound effectively reduces the synthesis of TxA2. A key consequence of this inhibition is the redirection of the precursor PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and prostaglandins E2 (PGE2) and D2 (PGD2). This "endoperoxide shunt" can contribute to its overall pharmacological effect.
-
SQ 29,548: Thromboxane Receptor Antagonism SQ 29,548 is a highly selective and potent antagonist of the TP receptor. It acts by competitively binding to the receptor, thereby preventing TxA2 and other agonists, including the endoperoxide PGH2 and certain isoprostanes, from initiating downstream signaling. This blockade directly inhibits the cellular responses to TxA2, such as platelet shape change, degranulation, aggregation, and smooth muscle contraction. Unlike this compound, SQ 29,548 does not affect the synthesis of TxA2 or other prostanoids; in fact, TxA2 release may even be potentiated in its presence. Some studies have also characterized SQ 29,548 as an inverse agonist, meaning it can reduce the basal or constitutive activity of the TP receptor in certain conditions.
Comparative Efficacy: In Vitro and Ex Vivo Data
The distinct mechanisms of this compound and SQ 29,548 translate into different pharmacological profiles. While both can produce similar anti-vasospastic effects, their impact on platelet aggregation can vary significantly.
Inhibition of Thromboxane Synthesis and Receptor Binding
This compound is a potent inhibitor of TxA2 synthesis, while SQ 29,548 is a high-affinity antagonist of the TP receptor.
| Compound | Parameter | Species/System | Value | Reference |
| This compound | IC₅₀ (TxB₂ production) | Human Whole Blood | 0.3 µM | |
| IC₅₀ (TxB₂ production) | Rat Kidney Glomeruli | 1.60 µM | ||
| pIC₅₀ (TxA₂ formation) | Human Serum | 5.7 | ||
| SQ 29,548 | Kᵢ (TP receptor binding) | Human Recombinant | 4.1 nM | |
| K₋ (receptor dissociation) | Rat/Guinea Pig Smooth Muscle | 0.5 - 1.7 nM |
Anti-Platelet Aggregation Effects
The efficacy of this compound as an anti-aggregatory agent can be inconsistent. Because it does not block the TP receptor, accumulated PGH2 can still activate platelets, and the simultaneous production of pro-aggregatory PGE2 can counteract the inhibitory effects of PGD2 and PGI2. In contrast, SQ 29,548 provides more consistent inhibition of aggregation induced by TP receptor agonists.
| Compound | Parameter | Species/System | Value | Reference |
| This compound | Aggregation Inhibition | Human Platelets (Arachidonic Acid Induced) | Variable; only effective in a subset of individuals ("responders") | |
| Aggregation Inhibition | Rabbit Platelets (Collagen Induced) | Minimal inhibitory effect | ||
| SQ 29,548 | IC₅₀ (Aggregation) | Washed Human Platelets (U-46619 Induced) | 0.06 µM (60 nM) |
Vasoconstriction and Vascular Effects
Both compounds have demonstrated efficacy in preventing vasoconstriction. This compound achieves this by reducing TxA2 and increasing PGI2 production, while SQ 29,548 directly blocks the contractile signal at the vascular smooth muscle.
| Compound | Effect | Model | Key Finding | Reference |
| This compound | Vasodilation | Human Forearm (Cold-induced vasoconstriction) | Abolished arterial and venous vasoconstriction. | |
| SQ 29,548 | Anti-vasospastic | Isolated Guinea Pig Lung | Effectively antagonized the vasospastic effect of TxA2. | |
| Both | Anti-vasospastic | Isolated Perfused Lung Superfusate Assay | Produced similar anti-vasospastic effects, albeit via different mechanisms. | |
| Both | Platelet Adhesion | Damaged Rabbit Aorta | Equally effective in reducing platelet adhesion. |
Experimental Protocols
The primary method for evaluating the activity of these compounds on platelet function is Light Transmission Aggregometry (LTA).
Key Experiment: In Vitro Platelet Aggregation Assay via LTA
This protocol provides a standardized method for assessing the inhibitory effects of compounds like this compound and SQ 29,548 on platelet aggregation in vitro.
Objective: To determine the concentration-dependent inhibition of platelet aggregation by a test compound (this compound or SQ 29,548) in response to a specific agonist.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors (no antiplatelet medication for >10 days).
-
3.2% Sodium Citrate anticoagulant tubes.
-
Platelet agonists (e.g., Arachidonic Acid, Collagen, U-46619).
-
Test compounds (this compound, SQ 29,548) dissolved in an appropriate vehicle (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with magnetic stir bars.
-
Centrifuge.
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into sodium citrate tubes (9:1 ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature without the brake.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The resulting supernatant is PPP.
-
Keep plasma at room temperature and use within 4 hours.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Place the cuvettes in the aggregometer heating block to warm to 37°C.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with a PRP cuvette and 100% aggregation with a PPP cuvette.
-
Add a small volume (e.g., 5 µL) of the test compound at various concentrations (or vehicle control) to the PRP cuvettes. Incubate for a predetermined time (e.g., 2-5 minutes) while stirring.
-
Initiate aggregation by adding a specific concentration of an agonist (e.g., U-46619 for SQ 29,548; arachidonic acid for this compound).
-
Record the change in light transmission for 5-10 minutes or until a stable plateau is reached.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration causing 50% inhibition).
-
Summary and Conclusion
This compound and SQ 29,548 represent two distinct and valuable approaches to inhibiting the thromboxane pathway.
-
This compound , as a thromboxane synthase inhibitor , offers a mechanism that not only reduces the pro-thrombotic TxA2 but can also increase the production of anti-thrombotic and vasodilatory prostacyclin. However, its anti-platelet effects can be inconsistent due to the continued action of PGH2 at the TP receptor and the production of other prostanoids that may modulate the final response.
-
SQ 29,548 , as a TP receptor antagonist , provides a more direct and complete blockade of the downstream effects of TxA2. It inhibits responses mediated by both TxA2 and its precursor PGH2, leading to more reliable anti-platelet and anti-vasoconstrictor activity in experimental models.
The choice between these two compounds depends on the specific research question. This compound is ideal for studying the consequences of shunting endoperoxides towards other prostanoids. In contrast, SQ 29,548 is the preferred tool for unequivocally blocking receptor-mediated signaling in response to all TP agonists, providing a cleaner model for investigating the direct cellular roles of TP receptor activation.
References
Dazoxiben: A Selective Inhibitor of Thromboxane Synthase with Minimal Cyclooxygenase Interaction
For researchers and professionals in drug development, understanding the precise mechanism of action and selectivity of a compound is paramount. This guide provides a detailed comparison of dazoxiben's inhibitory activity on thromboxane synthase versus its effect on cyclooxygenase (COX), supported by experimental data and protocols.
This compound is a potent and selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a key mediator of platelet aggregation and vasoconstriction. In contrast, cyclooxygenase (COX) enzymes (COX-1 and COX-2) catalyze the upstream conversion of arachidonic acid to PGH2. The selective inhibition of thromboxane synthase by this compound is a critical feature, as it allows for the reduction of pro-thrombotic TXA2 without significantly affecting the production of other important prostanoids, such as prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation properties.
Comparative Inhibitory Activity
Experimental data demonstrates a significant difference in the potency of this compound against thromboxane synthase compared to its effect on COX-mediated prostaglandin production. The following table summarizes the key inhibitory concentrations (IC50).
| Enzyme Target/Process | Test System | Inhibitor | IC50 Value |
| Thromboxane Synthase (measured as Thromboxane B2 production) | Human Platelets | This compound | 765 ± 54 μM[1] |
| Thromboxane Synthase (measured as Thromboxane B2 production) | Clotting Human Whole Blood | This compound | 0.3 µg/mL[2] |
| Cyclooxygenase (measured as Prostaglandin E2 production) | Human Platelets | This compound | > 2000 μM[1] |
| Cyclooxygenase (measured as Thromboxane B2 production) | Human Platelets | Acetylsalicylic Acid (Aspirin) | 0.84 ± 0.05 μM[1] |
The data clearly indicates that this compound is a potent inhibitor of thromboxane synthase, as evidenced by its low micromolar and sub-microgram per milliliter IC50 values for the inhibition of thromboxane B2 (a stable metabolite of TXA2) production. In stark contrast, the IC50 value for the inhibition of prostaglandin E2 (PGE2) production, a direct product of the COX pathway, is greater than 2000 μM[1]. This substantial difference, of at least three orders of magnitude, validates the high selectivity of this compound for thromboxane synthase over cyclooxygenase. In fact, some studies have shown that by inhibiting thromboxane synthase, this compound can lead to an increase in the production of other prostaglandins like PGE2 and PGD2, as the substrate PGH2 is redirected to other metabolic pathways.
Experimental Protocols
To ensure the validity and reproducibility of these findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the inhibitory activity of compounds on thromboxane synthase and cyclooxygenase.
Thromboxane Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of PGH2 to TXA2 by thromboxane synthase, typically by quantifying the stable breakdown product, thromboxane B2 (TXB2).
-
Enzyme and Substrate Preparation:
-
Purified human thromboxane synthase is prepared and its concentration determined.
-
The substrate, prostaglandin H2 (PGH2), is synthesized and stored under appropriate conditions to prevent degradation.
-
-
Inhibition Assay:
-
The purified thromboxane synthase enzyme is pre-incubated with varying concentrations of this compound (or other test inhibitors) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of PGH2.
-
The reaction is allowed to proceed for a defined period (e.g., 1-2 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution containing a chelating agent and a reducing agent).
-
-
Quantification of Thromboxane B2:
-
The amount of TXB2 produced in each reaction is quantified using a specific and sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes by measuring the production of a key prostaglandin, such as PGE2.
-
Enzyme and Substrate Preparation:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The substrate, arachidonic acid, is prepared in an appropriate solvent.
-
-
Inhibition Assay:
-
The COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of this compound (or a known COX inhibitor as a positive control) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing necessary cofactors like hematin and a reducing agent (e.g., glutathione) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction proceeds for a specific duration (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of an acid (e.g., hydrochloric acid).
-
-
Quantification of Prostaglandin E2:
-
The amount of PGE2 produced is measured using a validated method such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value for each COX isoform is determined by non-linear regression analysis of the concentration-response curve.
-
Signaling Pathway and Experimental Workflow
To visually represent the biochemical pathways and experimental procedures, the following diagrams are provided.
Figure 1. Arachidonic acid metabolism and the specific site of this compound inhibition.
Figure 2. Generalized workflow for determining enzyme inhibition by this compound.
References
- 1. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dazoxiben and Picotamide in Clinical Research
Mechanism of Action: A Tale of Two Inhibitors
Dazoxiben and Picotamide both target the thromboxane pathway, but through distinct mechanisms. This compound is a selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TxA2.[1][2] By blocking this enzyme, this compound effectively reduces the production of TxA2.[3]
Picotamide, on the other hand, exhibits a dual mechanism of action. It not only inhibits thromboxane synthase but also acts as a direct antagonist of the thromboxane A2 receptor (TP receptor).[4][5] This dual action provides a more comprehensive blockade of the TxA2 pathway, as it inhibits both the synthesis of TxA2 and the action of any remaining TxA2 on its receptor.
Clinical Efficacy: A Summary of Key Studies
While a direct comparative trial is lacking, individual clinical studies provide insights into the potential therapeutic applications of this compound and Picotamide.
This compound Clinical Data
Clinical research on this compound has primarily focused on its potential in conditions characterized by vasospasm and platelet aggregation.
| Study | Indication | Dosage | Key Findings |
| Belch et al. (1983) | Raynaud's Syndrome | 400 mg/day | Showed a significant clinical improvement in patients after six weeks of treatment. |
| Luderer et al. (1984) | Raynaud's Phenomenon | 100 mg q.i.d. | Did not show improvement in digital blood flow or subjective symptoms, despite effective inhibition of TxB2 production. |
| Dodd et al. (1983) | Hemodialysis | Not specified | Markedly inhibited thromboxane generation but did not reduce platelet activation or dialyser fibrin deposition. |
Picotamide Clinical Data
Picotamide has been more extensively studied, particularly in patients with peripheral artery disease (PAD) and diabetes. The ADEP and DAVID studies are two major clinical trials that have evaluated its efficacy.
| Study | Indication | Comparison | Dosage | Key Findings |
| ADEP Study (1993) | Peripheral Vascular Disease | Placebo | 300 mg t.i.d. | Showed a borderline statistically significant reduction in the sum of major and minor cardiovascular events (risk reduction of 18.9%, p=0.056) in the intention-to-treat analysis. The on-treatment analysis showed a significant risk reduction of 23% (p=0.029). |
| DAVID Study (2004) | Type 2 Diabetes with PAD | Aspirin | 600 mg b.i.d. | Picotamide was significantly more effective than aspirin in reducing 2-year overall mortality (3.0% vs 5.5% with aspirin; relative risk 0.55). |
| Andreozzi et al. (2003) | Carotid Atherosclerosis in Diabetics | Placebo | Not specified | Long-term treatment with picotamide inhibited the progression of carotid atherosclerotic lesions. |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting the results.
This compound in Raynaud's Syndrome (Belch et al., 1983)
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 20 patients with severe Raynaud's syndrome were enrolled.
-
Intervention: Patients received either this compound (400 mg daily) or a matching placebo for six weeks.
-
Assessment: Clinical symptoms and hand temperature measurements were used to assess the response. Hematological and hemostatic studies were also conducted.
DAVID Study (Picotamide vs. Aspirin)
-
Study Design: A multi-center, randomized, double-blind trial.
-
Participants: 1,209 adults (aged 40-75) with type 2 diabetes and peripheral arterial disease.
-
Intervention: Patients were randomized to receive either picotamide (600 mg twice daily) or aspirin (320 mg once daily) for 24 months.
-
Primary Endpoint: Overall mortality at 2 years.
-
Secondary Endpoint: A composite of mortality and non-fatal vascular events.
Pharmacological Profile
| Feature | This compound | Picotamide |
| Mechanism | Selective thromboxane synthase inhibitor | Thromboxane synthase inhibitor and thromboxane A2 receptor antagonist |
| Administration | Oral | Oral |
| Key Indication Studied | Raynaud's Syndrome | Peripheral Artery Disease, Type 2 Diabetes |
| Notable Clinical Outcome | Significant clinical improvement in some Raynaud's patients | Significant reduction in overall mortality compared to aspirin in diabetic patients with PAD |
Conclusion
This compound and Picotamide represent two distinct approaches to targeting the thromboxane pathway. This compound's focused inhibition of thromboxane synthase has shown some clinical benefit in vasospastic conditions like Raynaud's syndrome. However, the clinical evidence for Picotamide appears more robust, particularly in high-risk patient populations such as those with peripheral artery disease and diabetes. Its dual mechanism of action, combining synthase inhibition with receptor antagonism, may offer a more comprehensive and clinically effective antiplatelet strategy. The significant mortality benefit observed in the DAVID study suggests that Picotamide could be a valuable therapeutic option in these patients. Further research, ideally including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of these two agents.
References
Dazoxiben: A Cross-Study Analysis of its Effectiveness in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazoxiben, an orally active thromboxane synthase inhibitor, has been investigated across a spectrum of disease models, primarily those with a vascular component. Its mechanism of action centers on the selective inhibition of thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and platelet aggregator. This guide provides a comparative analysis of this compound's effectiveness, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and study designs.
Mechanism of Action: Thromboxane Synthase Inhibition
This compound selectively inhibits the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a reduction in TXA2 levels, thereby decreasing vasoconstriction and platelet aggregation. A secondary effect of this inhibition is the potential shunting of PGH2 towards the production of other prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1]
Comparative Efficacy Across Disease Models
The effectiveness of this compound has shown variability across different pathological conditions. While it has demonstrated some positive outcomes in vasospastic disorders and models of thrombosis, its benefits in other cardiovascular diseases have been less pronounced.
Raynaud's Phenomenon
Studies in patients with Raynaud's phenomenon have yielded mixed results. Some trials have reported a significant clinical improvement in symptoms, while others have found no significant benefit in terms of blood flow or the frequency and severity of vasospastic attacks.
Table 1: Summary of this compound's Efficacy in Raynaud's Phenomenon
| Study | N | Dosage | Duration | Key Findings | Reference |
| Belch et al. (1983) | 20 | 400 mg/day | 6 weeks | Significant clinical improvement in patients receiving this compound. No significant change in hand temperature measurements. | [2] |
| Coffman et al. (1984) | 25 | 100 mg q.i.d. | 2 weeks | No improvement in total fingertip blood flow, capillary flow, or finger systolic blood pressure. Small decrease in the number of vasospastic attacks in patients with idiopathic Raynaud's disease. | [3] |
Experimental Protocol: Belch et al. (1983) [2]
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 20 patients with severe Raynaud's syndrome.
-
Intervention: Eleven patients received this compound (400 mg daily), and nine received a matching placebo for 6 weeks.
-
Assessment: Clinical symptoms were assessed at 2-weekly intervals. Hand temperature measurements, hematological, and hemostatic studies were also conducted. Plasma thromboxane B2 levels were measured.
Peripheral Vascular Disease (PVD)
In a small study of patients with severe PVD facing amputation, this compound showed potential for limb salvage in a subset of patients.
Table 2: this compound in Severe Peripheral Vascular Disease
| Study | N | Dosage | Duration | Key Findings | Reference |
| Raftery et al. (1983) | 8 | Not specified | Not specified | 3 out of 8 patients experienced pain relief and avoided amputation at 1, 7, and 11 months post-treatment. | [4] |
Experimental Protocol: Raftery et al. (1983)
-
Study Design: A case series.
-
Participants: Eight patients with severe peripheral vascular disease and ischemic rest pain for whom amputation was the only alternative.
-
Intervention: Oral administration of this compound.
-
Assessment: Clinical outcome, specifically the relief of rest pain and the avoidance of amputation.
Acute Arterial Thrombosis (Animal Model)
In a rabbit model of acute arterial thrombosis, this compound demonstrated a significant antithrombotic effect by reducing platelet accumulation.
Table 3: this compound in an Animal Model of Acute Arterial Thrombosis
| Study | Animal Model | Intervention | Key Findings | Reference |
| Aiken et al. (1983) | Rabbit | 2 mg/kg IV this compound | Significantly reduced accumulation of 111Indium-labelled platelets at the site of electrically induced thrombosis. Almost completely inhibited thromboxane B2 production and caused a 3.5-fold increase in 6-keto PGF1α levels. |
Experimental Protocol: Aiken et al. (1983)
-
Animal Model: Anesthetized rabbits.
-
Thrombosis Induction: Local electrical stimulation (1 mA for 2 minutes) of the carotid artery wall.
-
Intervention: Intravenous injection of this compound (2 mg/kg) or aspirin (10 mg/kg).
-
Assessment: Platelet accumulation at the stimulus site was quantified using 111Indium-labelled autologous platelets. Levels of thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α in clotting blood were measured.
Myocardial Ischemia
This compound has shown some beneficial effects in the context of myocardial ischemia, likely through its modulation of the thromboxane-prostacyclin balance.
Table 4: this compound in Myocardial Ischemia
| Study | N | Intervention | Key Findings | Reference |
| Kenedi et al. (1985) | 15 (this compound group) | 200 mg this compound | Significantly reduced ischemic response (quantified by lactate levels and ST depression) during atrial pacing stress tests (p < 0.02). | |
| Coker et al. (1983) | Cat Model | 5 mg/kg/h IV this compound | Inhibited ischemia-induced increase in circulating TXB2. Restored ST segment towards normal and prevented the rise in plasma creatine kinase activity. |
Experimental Protocol: Kenedi et al. (1985)
-
Study Design: A comparative study.
-
Participants: 25 patients with coronary artery disease.
-
Intervention: 15 patients received a single oral dose of this compound (200 mg), and 10 patients received aspirin (250 mg).
-
Assessment: Two identical atrial pacing stress tests were performed before and after drug administration. The ischemic response was quantified by measuring coronary sinus and aortic lactate levels and by ST-segment depression on electrocardiography.
Cerebral Ischemia (Stroke)
Despite the theoretical potential for a thromboxane synthase inhibitor to be beneficial in ischemic stroke by reducing platelet aggregation and vasoconstriction, a review of the available literature did not yield any specific studies on the effectiveness of this compound in animal models or clinical trials of cerebral ischemia.
Conclusion
The cross-study analysis of this compound reveals a variable efficacy profile that is dependent on the underlying pathophysiology of the disease model. While it shows promise in conditions where thromboxane-mediated vasoconstriction and platelet aggregation are primary drivers, such as in certain cases of Raynaud's phenomenon and in models of arterial thrombosis, its benefits in more complex multifactorial diseases like severe peripheral vascular disease and myocardial ischemia are less consistent. The absence of data in cerebral ischemia models represents a significant gap in our understanding of this compound's potential therapeutic applications. Future research should focus on well-designed clinical trials in specific patient populations to delineate the true clinical utility of this targeted antiplatelet agent.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of thromboxane synthetase inhibition in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial impressions of this compound in the treatment of the ischaemic limb - PMC [pmc.ncbi.nlm.nih.gov]
Dazoxiben's Effect on Bleeding Time: A Comparative Analysis with Other Antiplatelet Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the effect of dazoxiben, a thromboxane synthase inhibitor, on bleeding time in comparison to other widely used antiplatelet agents such as aspirin, clopidogrel, and ticagrelor. This guide synthesizes findings from various clinical studies to provide researchers, scientists, and drug development professionals with a comparative analysis of these compounds' impact on primary hemostasis.
Executive Summary
Antiplatelet agents are crucial in the prevention and treatment of thromboembolic diseases. However, their efficacy is intrinsically linked to an increased risk of bleeding. This guide focuses on the quantitative effects of this compound and other key antiplatelet drugs on bleeding time, a primary indicator of platelet function. While direct head-to-head trials comparing all four agents are limited, this document consolidates available data to facilitate a comparative understanding.
Mechanism of Action Overview
The antiplatelet effects of these agents stem from their distinct mechanisms of action targeting different pathways in platelet activation and aggregation.
-
This compound: As a selective inhibitor of thromboxane synthase, this compound blocks the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor.
-
Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of prostaglandin H2, the precursor for TXA2.[1][2]
-
Clopidogrel and Ticagrelor: These agents are P2Y12 receptor antagonists. They block the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, which is a key step in ADP-mediated platelet activation and aggregation. Clopidogrel is an irreversible inhibitor, while ticagrelor is a reversible inhibitor.
Comparative Analysis of Bleeding Time
Bleeding time is a standard clinical test to assess platelet function. The following table summarizes the effects of this compound, aspirin, clopidogrel, and ticagrelor on bleeding time as reported in various studies. It is important to note that variations in study design, dosage, and methodology can influence the results.
| Drug | Dosage | Bleeding Time Measurement Method | Baseline Bleeding Time (minutes) | Post-treatment Bleeding Time (minutes) | Fold Increase | Study Population |
| This compound | 100 mg | Not Specified | - | Prolonged | - | 24 healthy men[3] |
| Aspirin | 300 mg/day for 6 days | Surgicut device | ~4.5 | ~7.5 | ~1.7 | 12 healthy subjects[4] |
| Aspirin | 750 mg, three times a day for 5 days | Simplate | 6.9 | 11.1 | 1.6 | 12 healthy male volunteers[2] |
| Aspirin | Single dose | Template | 5.32 ± 2.16 | 7.34 ± 2.1 | 1.4 | 22 adult volunteers |
| Aspirin | 81 mg/day for 1 week | Not Specified | 3.1 ± 0.7 | 6.1 ± 1.4 | 2.0 | 18 healthy volunteers |
| Clopidogrel | 75 mg/day | Not Specified | - | Prolonged | - | Not Specified |
| Ticlopidine * | 250 mg twice daily for 6 days | Surgicut device | ~4.5 | ~9.5 | ~2.1 | 12 healthy subjects |
Ticlopidine is a thienopyridine, similar to clopidogrel, and is included for comparative purposes due to the availability of direct comparative data with aspirin under the same study protocol.
Studies have consistently shown that both this compound and aspirin lead to a prolongation of bleeding time. While direct comparative quantitative data between this compound and the P2Y12 inhibitors is scarce in the provided search results, the data for ticlopidine, a drug in the same class as clopidogrel, suggests a more pronounced prolongation of bleeding time compared to aspirin after several days of treatment. Clinical studies on ticagrelor often focus on major and minor bleeding events rather than the standardized bleeding time test, though it is acknowledged to carry a higher bleeding risk compared to clopidogrel.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by each antiplatelet agent.
Experimental Protocols
The most common methods for determining bleeding time in the cited studies are the Template and Ivy methods.
Template Bleeding Time Method (modified Ivy method)
The template bleeding time test is a standardized method to assess platelet function.
Detailed Steps:
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg to standardize capillary pressure.
-
A site on the volar surface of the forearm, devoid of visible veins, is cleaned.
-
A sterile, automated device is used to make a standardized incision, typically 5 mm long and 1 mm deep.
-
A stopwatch is started at the moment the incision is made.
-
Every 30 seconds, the blood is gently blotted with filter paper without touching the wound itself.
-
The time from incision to the cessation of bleeding is recorded as the bleeding time.
Conclusion
This compound, as a thromboxane synthase inhibitor, effectively prolongs bleeding time, indicating its antiplatelet activity. Available data suggests that its effect is comparable to that of aspirin, though a definitive quantitative comparison across a range of antiplatelet agents is challenging due to a lack of head-to-head trials with standardized methodologies. P2Y12 inhibitors like clopidogrel and ticagrelor also prolong bleeding time, with newer agents like ticagrelor generally associated with a higher bleeding risk in clinical settings. Further research with direct comparative studies employing standardized bleeding time measurement protocols is warranted to precisely delineate the relative effects of these important antiplatelet agents on primary hemostasis.
References
- 1. A study of aspirin induced changes in bleeding time, platelet aggregation, and Sonoclot coagulation analysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The effect of a thromboxane synthetase inhibitor, this compound, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleeding time and antiplatelet agents in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazoxiben vs. Placebo: A Review of Clinical Trial Evidence
An objective analysis of clinical trial data comparing the efficacy and safety of the thromboxane synthase inhibitor Dazoxiben against placebo in the management of Raynaud's phenomenon.
Introduction
This compound, an orally active thromboxean synthase inhibitor, has been investigated for its therapeutic potential in vasospastic disorders, primarily Raynaud's phenomenon. Its mechanism of action involves the selective inhibition of thromboxane A2 (TXA2) synthesis, a potent vasoconstrictor and platelet aggregator, while potentially redirecting prostaglandin metabolism towards the production of vasodilatory prostaglandins like prostacyclin (PGI2). This comparison guide provides a comprehensive review of clinical trials that have evaluated the efficacy and safety of this compound compared to placebo, presenting key data, experimental protocols, and a visual representation of its signaling pathway.
Data Presentation
Efficacy of this compound in Raynaud's Phenomenon
| Trial | N (this compound/Placebo) | Dosage | Duration | Efficacy Endpoints | Outcome |
| Belch et al. (1983) | 11 / 9 | 400 mg/day | 6 weeks | Clinical Improvement | A significant clinical improvement was reported in patients receiving this compound.[1][2] |
| Ettinger et al. (1984) | 21 (crossover) | 100 mg qid | 2 weeks | Mean two-week episode rate of attacks | This compound: 32.0 ± 4.9, Placebo: 30.4 ± 4.5 (p=NS).[3] |
| Patient-reported improvement (moderate to marked) | This compound: 26% (5/19), Placebo: 44% (7/19) (p=NS).[3] | ||||
| Unnamed Trial | 21 (crossover) | 100 mg qid | 14 days | Total digital blood flow | No improvement observed.[4] |
| Capillary flow | No improvement observed. | ||||
| AV shunt flow | No improvement observed. | ||||
| Forearm blood flow | No improvement observed. | ||||
| Frequency/severity of attacks (patient diaries) | No subjective improvement reported. |
Safety and Tolerability: Adverse Events
| Trial | N (this compound/Placebo) | Adverse Events |
| Ettinger et al. (1984) | 21 (crossover) | This compound: 8/21 patients, Placebo: 2/21 patients (p < 0.005). |
| Unnamed Trial | Not specified | This compound had no adverse effects reported in the context of a haemodialysis study. |
Experimental Protocols
Belch et al. (1983)
This study was a double-blind, placebo-controlled trial involving 20 patients with severe Raynaud's syndrome. Patients were allocated to receive either this compound 400 mg daily or a matching placebo for six weeks. Assessments were conducted at two-weekly intervals and included clinical evaluation of symptoms and hand temperature measurements.
Ettinger et al. (1984)
This was a randomized, double-blind, placebo-controlled, crossover trial that included 22 subjects who experienced at least one episode of Raynaud's phenomenon per day. The study involved three two-week treatment periods with a one-week washout period in between, where patients received this compound, nifedipine, or placebo in a randomized sequence. The dosage for this compound was 100 mg four times a day. The primary efficacy measures were the frequency of vasospastic attacks, as recorded in patient diaries, and a subjective evaluation of improvement.
Unnamed Trial (details from abstract)
This was a double-blind, placebo-controlled crossover experiment with 21 patients. This compound was administered at a dose of 100 mg four times a day for 14 days. Outcome measures included total fingertip blood flow (measured by plethysmography), capillary blood flow (measured by 133Xe disappearance rate), and arteriovenous shunt flow. Plasma concentrations of thromboxane B2 (TXB2) and 6-keto PGF1 alpha were also monitored.
Mandatory Visualization
This compound's Mechanism of Action
Caption: this compound inhibits Thromboxane Synthase, reducing Thromboxane A2 production.
General Clinical Trial Workflow
Caption: A typical workflow for a double-blind, placebo-controlled clinical trial.
References
- 1. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: A double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled double-blind trial of this compound and nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound, a thromboxane synthetase inhibitor, in Raynaud's phenomenon" by J R Luderer, Gary Nicholas et al. [scholarlyworks.lvhn.org]
Dazoxiben's Potency in the Landscape of Novel Thromboxane Synthase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Dazoxiben, a first-generation thromboxane synthase inhibitor, against a selection of novel inhibitors. The data presented is intended to offer a clear, objective benchmark for researchers engaged in the development of new antiplatelet and antithrombotic therapies.
Introduction to Thromboxane Synthase Inhibition
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in cardiovascular and thrombotic diseases.[1] The enzyme responsible for its synthesis, thromboxane synthase (TXS), converts prostaglandin H2 (PGH2) into TXA2.[1] By inhibiting this enzyme, thromboxane synthase inhibitors (TXSIs) can effectively reduce platelet aggregation and vasoconstriction, offering a promising therapeutic strategy for a range of conditions.[1] this compound was one of the earliest orally active TXSIs to show clinical improvement in conditions like Raynaud's syndrome. This guide benchmarks this compound's potency against more recently developed TXSIs.
Comparative Potency of Thromboxane Synthase Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of novel thromboxane synthase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of thromboxane synthase by 50%.
| Inhibitor | IC50 | Assay System | Reference |
| This compound | 0.3 µM (300 nM) | Clotting human whole blood | --INVALID-LINK-- |
| pIC50: 5.7 (~2 µM) | Inhibition of TXA2 formation in serum | --INVALID-LINK-- | |
| Ozagrel (OKY-046) | 11 nM | Rabbit platelet | --INVALID-LINK-- |
| 4 nM | Not specified | --INVALID-LINK-- | |
| CV-4151 (Isbogrel) | 26 nM | Horse platelet microsomal TXA2 synthetase | --INVALID-LINK-- |
| pIC50: 6.9 (~126 nM) | Inhibition of TXA2 formation in serum | --INVALID-LINK-- | |
| R.68070 (Ridogrel) | 8.2 nM | Washed human platelets ([14C] arachidonic acid) | --INVALID-LINK-- |
| 100 nM | Serum thromboxane formation | --INVALID-LINK-- | |
| pIC50: 7.4 (~40 nM) | Inhibition of TXA2 formation in serum | --INVALID-LINK-- | |
| CV-6504 | 330 nM | Human blood | --INVALID-LINK-- |
Note: IC50 values can vary depending on the specific experimental conditions and assay system used. The pIC50 values were converted to IC50 using the formula IC50 = 10^(-pIC50) M.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the potency data. Below are outlines of common protocols used to assess the efficacy of thromboxane synthase inhibitors.
In Vitro Thromboxane Synthase Inhibition Assay (Measurement of TXB2)
This is a widely used method to determine the potency of a TXS inhibitor by measuring the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the production of TXB2 from a source of thromboxane synthase.
Materials:
-
Source of thromboxane synthase (e.g., platelet microsomes, washed platelets, or whole blood).
-
Arachidonic acid (substrate).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kit for TXB2 detection.
General Procedure:
-
Preparation of Enzyme Source: Platelet microsomes or washed platelets are prepared from fresh blood samples. For whole blood assays, anticoagulated blood is used directly.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test inhibitor or vehicle control for a specified time at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the mixture.
-
Termination of Reaction: After a defined incubation period, the reaction is stopped, often by the addition of a stopping solution or by rapid cooling.
-
Measurement of TXB2: The concentration of TXB2 in the supernatant is quantified using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TXB2 production is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP)-Based Inhibitor Screening Assay
This high-throughput screening method relies on the displacement of a fluorescently labeled probe from the active site of the thromboxane synthase enzyme by a potential inhibitor.
Objective: To rapidly screen for and characterize inhibitors of thromboxane synthase.
Materials:
-
Recombinant human thromboxane synthase.
-
Fluorescently labeled TXS-specific probe.
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
General Procedure:
-
Assay Preparation: The recombinant thromboxane synthase and the fluorescent probe are incubated together in the wells of a microplate to allow for binding.
-
Addition of Inhibitor: Various concentrations of the test inhibitor or a known inhibitor (positive control) are added to the wells.
-
Incubation: The plate is incubated to allow the inhibitor to compete with the fluorescent probe for binding to the enzyme's active site.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader. A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by the inhibitor.
-
Data Analysis: The change in fluorescence polarization is used to calculate the percentage of inhibition for each inhibitor concentration. The IC50 value is determined as described in the previous method.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the thromboxane synthesis pathway and a typical experimental workflow for comparing inhibitor potency.
Caption: Thromboxane synthesis pathway and the site of action for thromboxane synthase inhibitors.
Caption: A generalized experimental workflow for determining the IC50 of thromboxane synthase inhibitors.
References
A Comparative Analysis of Dazoxiben and Other NSAIDs on Prostaglandin Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Dazoxiben and other non-steroidal anti-inflammatory drugs (NSAIDs) on prostaglandin synthesis. By examining their distinct mechanisms of action, this document aims to furnish researchers and drug development professionals with the necessary data to inform further investigation and therapeutic development. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Executive Summary
This compound, a selective thromboxane synthase inhibitor, presents a unique pharmacological profile when compared to traditional NSAIDs and COX-2 selective inhibitors. While NSAIDs broadly inhibit prostaglandin production through the cyclooxygenase (COX) enzymes, this compound specifically targets the final step in thromboxane A2 (TXA2) synthesis. This targeted approach results in a distinct modulation of the prostaglandin profile, characterized by a significant reduction in TXA2 while potentially redirecting prostaglandin endoperoxides towards the synthesis of other prostaglandins, such as prostacyclin (PGI2). This guide delves into the quantitative differences in enzyme inhibition, the resulting prostaglandin profiles, and the experimental methodologies used to ascertain these effects.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory potency of this compound and various NSAIDs on their respective target enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound on Thromboxane Synthase
| Compound | Target Enzyme | IC50 (µM) | Tissue/Cell Type |
| This compound | Thromboxane Synthase | 0.7 | Washed Human Platelets[1] |
| This compound | Thromboxane Synthase | 0.3 µg/mL | Clotting Human Whole Blood[2] |
| This compound | Thromboxane Synthase | 0.32 µg/mL | Rat Whole Blood[2] |
| This compound | Thromboxane Synthase | 1.60 µg/mL | Rat Kidney Glomeruli[2] |
Table 2: Comparative IC50 Values of NSAIDs on COX-1 and COX-2
| NSAID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Cell Type |
| Aspirin | 3.57 | 29.3 | 0.12 | Human Articular Chondrocytes[3] |
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes |
| Naproxen | 0.6 | 2.2 | 0.27 | Recombinant Human Enzymes |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes |
| Indomethacin | 0.063 | 0.48 | 0.13 | Human Articular Chondrocytes |
| Meloxicam | 37 | 6.1 | 6.1 | Human Peripheral Monocytes |
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes |
| Rofecoxib | >100 | 25 | >4.0 | Human Peripheral Monocytes |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and NSAIDs on prostaglandin profiles stem from their distinct targets within the arachidonic acid cascade. The following diagram illustrates this pathway and the points of inhibition for each class of drugs.
As depicted, NSAIDs act upstream by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and reducing the synthesis of all subsequent prostanoids. In contrast, this compound acts downstream, specifically inhibiting thromboxane synthase, which prevents the conversion of PGH2 to TXA2. This selective inhibition can lead to an accumulation of PGH2, which can then be shunted towards the production of other prostaglandins, most notably the vasodilator and platelet inhibitor, PGI2.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are outlines of the key experimental protocols used to assess the effects of this compound and NSAIDs on prostaglandin profiles.
Measurement of Prostaglandin Levels by ELISA
This protocol outlines the general steps for quantifying prostaglandin levels (e.g., TXB2, the stable metabolite of TXA2, and PGE2) in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandins & NSAIDS | PPTX [slideshare.net]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dazoxiben's In Vitro Efficacy: A Comparative Guide to IC50 Values and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Dazoxiben's performance against other thromboxane synthase inhibitors, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By blocking its synthesis, this compound and other drugs in its class offer therapeutic potential in various cardiovascular and thrombotic diseases. This guide provides a comparative analysis of the in vitro efficacy of this compound, primarily focusing on its half-maximal inhibitory concentration (IC50) in relevant biological systems and comparing it with other thromboxane synthase inhibitors.
Comparative Analysis of IC50 Values
The following table summarizes the available in vitro IC50 values for this compound and a comparable thromboxane synthase inhibitor, Ozagrel. It is important to note that direct comparative studies of this compound across a wide range of cancer cell lines are not extensively available in the public domain. The primary focus of existing research has been on its effects on platelets and whole blood, in line with its mechanism of action.
| Inhibitor | Cell Line / System | Assay Type | Endpoint Measured | IC50 Value |
| This compound | Human Whole Blood | Thromboxane B2 Production Assay | Inhibition of TXB2 production | ~0.3 µM |
| This compound | Human Whole Blood | Platelet Aggregation Assay | Inhibition of collagen-induced aggregation | In the range of 10⁻⁷ M to 10⁻⁴ M |
| Ozagrel | Human Platelet Microsomes | Thromboxane Synthase Activity Assay | Inhibition of thromboxane synthase | 11 nM |
| Ozagrel | Rabbit Platelet Rich Plasma | Platelet Aggregation Assay | Inhibition of ADP-induced aggregation | 0.36 mM |
| Furegrelate & Ozagrel | T24 and TCC-SUP (Bladder Cancer) | Apoptosis and Cell Viability Assays | Induction of apoptosis | Specific IC50 for viability not provided, but apoptotic effects were observed[1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods for its validation, the following diagrams illustrate the thromboxane A2 signaling pathway and a typical experimental workflow for determining IC50 values.
Experimental Protocols
The determination of a compound's IC50 value is a cornerstone of in vitro pharmacological testing. Below are detailed methodologies for a common cell viability assay used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2][3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined from this curve using non-linear regression analysis.
-
Concluding Remarks
The available data robustly supports this compound's role as a potent inhibitor of thromboxane synthase, with clear efficacy demonstrated in hematological systems. While its direct cytotoxic effects on various cancer cell lines remain an area for further investigation, the established protocols for in vitro IC50 determination provide a clear framework for such future studies. The comparative data with other thromboxane synthase inhibitors like Ozagrel underscores the therapeutic potential of this class of drugs. Researchers are encouraged to utilize the provided methodologies to expand the understanding of this compound's activity in diverse cellular contexts.
References
- 1. Inhibition of thromboxane synthase activity modulates bladder cancer cell responses to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Dazoxiben's Safety Profile: A Comparative Analysis with Modern Antiplatelet Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of dazoxiben, a thromboxane synthase inhibitor, with that of other widely used antiplatelet therapies: aspirin, clopidogrel, and ticagrelor. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of available safety data, mechanistic insights, and experimental methodologies.
Executive Summary
This compound, an early antiplatelet agent, demonstrated a generally tolerable safety profile in small-scale clinical trials conducted primarily in the 1980s. The most consistently reported adverse effect is a prolongation of bleeding time, a characteristic shared with other antiplatelet agents. However, a comprehensive understanding of its safety, particularly concerning major adverse cardiovascular events and a direct comparison with current standards of care like aspirin, clopidogrel, and ticagrelor in large, contemporary clinical trials, is lacking. This guide synthesizes the available, albeit limited, safety data for this compound and contrasts it with the extensive safety data available for aspirin, clopidogrel, and ticagrelor.
Comparative Safety Profile: this compound vs. Other Antiplatelet Therapies
The following tables summarize the available quantitative data on the safety profiles of this compound, aspirin, clopidogrel, and ticagrelor. It is crucial to note that the data for this compound is derived from older, smaller studies that were not primarily designed to assess cardiovascular outcomes in the same manner as the large-scale trials for the other agents.
Table 1: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | This compound | Aspirin | Clopidogrel | Ticagrelor |
| Major Bleeding | Data not available in large-scale cardiovascular outcome trials. Prolongs bleeding time.[1] | Incidence Rate: 2.8 per 100 person-years (monotherapy)[2][3] | Incidence Rate: 2.5 per 100 person-years (monotherapy)[2][3] | PLATO major bleeds: 0.5% (vs. 0.6% for aspirin) |
| Gastrointestinal Bleeding | Not specifically reported in available studies. | Increased risk of stomach ulcers and bleeding. | Lower incidence than aspirin in some studies. | More frequent than clopidogrel in some analyses. |
| Intracranial Hemorrhage | Data not available. | Low, but a recognized risk. | Low, but a recognized risk. | 0.2% (vs. 0.3% for aspirin in one study) |
| Dyspnea (Shortness of Breath) | Not reported as a significant side effect. | Can induce aspirin-induced asthma. | Not a commonly reported side effect. | More common than with clopidogrel. |
| Other Side Effects | In a study of 21 patients, 8 experienced side effects (unspecified). | Upset stomach, heartburn. | Diarrhea, rash. | Gout, increased uric acid. |
Table 2: Summary of Safety Findings from Specific this compound Studies
| Study Population | Key Safety Findings | Citation |
| Raynaud's Syndrome | In a double-blind trial, 8 out of 21 patients on this compound experienced side effects, compared to 2 of 21 on placebo and 12 of 22 on nifedipine. The nature of the side effects was not detailed. | |
| Hemodialysis | A double-blind, placebo-controlled crossover study reported "no adverse effects" of this compound. | |
| Coronary Artery Disease | A study reported "no adverse effect on coronary and systemic haemodynamics." | |
| Healthy Volunteers | Both this compound and aspirin prolonged bleeding time. |
Mechanisms of Action and Associated Signaling Pathways
The differential safety profiles of these antiplatelet agents can be partly attributed to their distinct mechanisms of action.
This compound: Thromboxane Synthase Inhibition
This compound is a selective inhibitor of thromboxane synthase, an enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, this compound reduces platelet activation.
Aspirin: Cyclooxygenase (COX) Inhibition
Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) and, to a lesser extent, COX-2. In platelets, COX-1 is essential for the conversion of arachidonic acid to PGH2, the precursor of TXA2. By blocking this step, aspirin effectively reduces TXA2 production for the lifespan of the platelet.
References
- 1. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early time course of major bleeding on antiplatelet therapy after TIA or ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dazoxiben for Raynaud's Syndrome: A Comparative Meta-Analysis of Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical efficacy of Dazoxiben, a thromboxane synthase inhibitor, for the treatment of Raynaud's syndrome. Drawing upon available systematic reviews and individual clinical trials, this document presents a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound has been investigated as a potential therapeutic agent for Raynaud's syndrome based on its mechanism of inhibiting thromboxane A2 synthesis, a potent vasoconstrictor and platelet aggregator. However, the clinical evidence for its efficacy is conflicting. While some early studies suggested potential benefits, a comprehensive Cochrane systematic review and other double-blind, placebo-controlled trials have largely concluded that this compound is not effective in treating Raynaud's phenomenon.[1][2][3] This guide will delve into the available data to provide a clear comparison of the findings.
Mechanism of Action
This compound is a selective inhibitor of the enzyme thromboxane synthase. This enzyme is crucial for the conversion of prostaglandin endoperoxides to thromboxane A2 (TXA2). TXA2 is a powerful mediator of vasoconstriction and platelet aggregation.[4] By inhibiting thromboxane synthase, this compound aims to reduce the levels of TXA2, thereby leading to vasodilation and decreased platelet activity, which are considered key pathological factors in Raynaud's syndrome.[4]
Signaling Pathway of this compound
Caption: this compound inhibits thromboxane synthase, reducing vasoconstrictive Thromboxane A2.
Meta-Analysis of Clinical Efficacy
A formal meta-analysis focused solely on this compound for Raynaud's syndrome is not available in the published literature. However, a 2021 Cochrane systematic review on vasodilators for primary Raynaud's phenomenon included an analysis of a study on this compound.
Cochrane Review Findings:
The Cochrane review concluded that for this compound versus placebo, there was no evidence of benefit for the frequency of attacks . The analysis was based on a single study with a small number of participants, and the certainty of the evidence was rated as very low. The review also noted that for this compound, there was no demonstrated change in the severity of attacks or disability score.
Comparison of Key Clinical Trials
The clinical evidence for this compound's efficacy in Raynaud's syndrome is mixed across individual trials. Below is a summary of the key findings from several double-blind, placebo-controlled studies.
| Study | Dosage | Treatment Duration | Key Efficacy Endpoints | Outcome vs. Placebo | Side Effects |
| Belch et al. (1983) | 400 mg/day | 6 weeks | Clinical symptoms, hand temperature | Significant clinical improvement in the this compound group. Hand temperature remained unchanged. | Not specified in detail. |
| Ettinger et al. (1984) | Not specified | Not specified | Subjective improvement, mean two-week episode rate | No significant difference in subjective improvement or episode rate compared to placebo. | More side effects than placebo, but fewer than nifedipine. |
| Coffman et al. (1984) | 100 mg q.i.d. | 14 days | Total digital blood flow, capillary flow, AV shunt flow, frequency/severity of attacks | No improvement in blood flow or subjective improvement in frequency or severity of attacks. | Not specified in detail. |
| Wise et al. (1984) | 100 mg q.i.d. | 2 weeks | Total fingertip blood flow, capillary flow, finger systolic blood pressure, number of vasospastic attacks | No improvement in hemodynamic measures. Small decrease in the number of attacks in idiopathic Raynaud's disease, but no overall symptomatic improvement. | Not specified in detail. |
Experimental Protocols
The methodologies of the key clinical trials provide insight into the assessment of this compound's efficacy.
Representative Clinical Trial Workflow
Caption: A typical double-blind, placebo-controlled clinical trial workflow for this compound.
Key Methodological Components:
-
Study Design: The majority of studies were double-blind, placebo-controlled trials, with some employing a crossover design.
-
Patient Population: Patients were typically diagnosed with primary (idiopathic) or secondary Raynaud's phenomenon and experienced a minimum frequency of vasospastic attacks.
-
Intervention: this compound was administered orally at dosages ranging from 100 mg four times a day to a total of 400 mg per day.
-
Outcome Measures:
-
Subjective Assessments: Patient diaries were commonly used to record the frequency, duration, and severity of Raynaud's attacks.
-
Objective Measurements:
-
Digital Blood Flow: Assessed using techniques such as venous occlusion plethysmography and the disappearance rate of radioisotopes (e.g., 133Xe).
-
Hand/Finger Temperature: Measured as an indicator of peripheral blood flow.
-
Biochemical Markers: Plasma levels of thromboxane B2 (a stable metabolite of TXA2) were measured to confirm the pharmacological effect of this compound.
-
-
Conclusion
Based on the available evidence, particularly the findings of a comprehensive Cochrane systematic review, this compound is not considered an effective treatment for Raynaud's syndrome. While some initial, smaller studies showed a potential for clinical improvement, these findings have not been consistently replicated in subsequent, well-controlled trials. The majority of studies indicate no significant benefit of this compound over placebo in reducing the frequency or severity of vasospastic attacks or in improving peripheral blood flow. Therefore, for drug development professionals, the pursuit of thromboxane synthase inhibitors as a monotherapy for Raynaud's syndrome may not be a promising avenue. Future research could explore combination therapies or alternative pathways in the complex pathophysiology of this vasospastic disorder.
References
- 1. Vasodilators for primary Raynaud's phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral vasodilators for primary Raynaud's phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound, a thromboxane synthetase inhibitor, in Raynaud's phenomenon" by J R Luderer, Gary Nicholas et al. [scholarlyworks.lvhn.org]
- 4. cochranelibrary.com [cochranelibrary.com]
Safety Operating Guide
Navigating the Safe Disposal of Dazoxiben: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Dazoxiben, a potent and orally active thromboxane synthase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential information and procedural guidance for the safe handling and disposal of this compound, adhering to best practices in chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat. In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. In all cases of exposure, seek immediate medical attention.
This compound Disposal Procedures: A Step-by-Step Approach
The primary recommendation for the disposal of this compound is to adhere strictly to local, regional, and national regulations for chemical waste. The following steps provide a general operational framework:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will have established procedures that comply with all relevant regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the name "this compound" and any other identifiers required by your institution and local regulations.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed and approved professional waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner. The Safety Data Sheet from Sigma-Aldrich specifies disposing of the contents and container at an approved waste disposal plant.
Note: There are no specific chemical neutralization or deactivation protocols for this compound readily available in the provided search results. Therefore, professional disposal is the most reliable and recommended method.
Key Chemical and Physical Properties
A summary of this compound's properties is provided in the table below for easy reference. This information can be crucial for safety assessments and in discussions with waste disposal professionals.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| CAS Number | 78218-09-4 | |
| Appearance | Powder | |
| Solubility | DMSO: 62.5 mg/mL (232.60 mM) | |
| Storage | Store at -20°C |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental Considerations
References
Personal protective equipment for handling Dazoxiben
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Dazoxiben in a laboratory setting. It is designed to be a trusted resource, offering procedural guidance to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or tightly fitting safety goggles.[1] |
| Hand Protection | Wear chemical-impermeable gloves.[2] The specific glove material should be selected based on breakthrough time and permeation rate for the solvents being used. |
| Body Protection | A lab coat or protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1] Ensure adequate ventilation in the handling area.[2] |
Operational Plan: Step-by-Step Guidance
1. Preparation and Weighing:
-
Conduct all handling of this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use anti-static weighing dishes to prevent scattering of the powder.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container tightly immediately after use and store it in a cool, dry, and well-ventilated place.
2. Solution Preparation (Example Protocol):
-
Objective: To prepare a stock solution of this compound for in vitro experiments.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO), sterile conical tubes, calibrated pipettes, vortex mixer.
-
Procedure:
-
In a chemical fume hood, add the desired volume of solvent to a sterile conical tube.
-
Carefully add the pre-weighed this compound powder to the solvent.
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved. For this compound hydrochloride, the solubility in DMSO is 54 mg/mL (200.96 mM).
-
If necessary for the experimental application, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Store the stock solution as recommended. For instance, at -20°C for up to one month or at -80°C for up to six months to maintain stability.
-
3. Experimental Use (General Workflow): The following diagram illustrates a general workflow for utilizing a this compound stock solution in a laboratory experiment, such as a platelet aggregation assay.
Emergency Procedures
Spill Response:
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a sealable container labeled as "Hazardous Waste."
-
Clean the spill area with a detergent solution and wipe dry.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealable container labeled as "Hazardous Waste."
-
Clean the spill area with a detergent solution and wipe dry.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all this compound solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molar Mass | 232.24 g/mol | |
| Oral LD50 (Rat) | >1735 mg/kg | |
| Solubility (DMSO) | 54 mg/mL (200.96 mM) | |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
